molecular formula C8H9NO2 B1281390 6-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 62052-49-7

6-Methylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B1281390
CAS No.: 62052-49-7
M. Wt: 151.16 g/mol
InChI Key: PFLGEPXBHVTBNJ-UHFFFAOYSA-N
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Description

6-Methylbenzo[d][1,3]dioxol-5-amine is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLGEPXBHVTBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498520
Record name 6-Methyl-2H-1,3-benzodioxol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62052-49-7
Record name 6-Methyl-2H-1,3-benzodioxol-5-amine
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URL https://comptox.epa.gov/dashboard/DTXSID60498520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylbenzo[d]dioxol-5-amine is a heterocyclic aromatic amine of interest in medicinal chemistry and drug discovery. Its structural similarity to other biologically active benzodioxole derivatives suggests potential interactions with various physiological targets. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for designing and optimizing novel therapeutic agents. This technical guide provides a comprehensive overview of the available and inferred physicochemical data for 6-Methylbenzo[d]dioxol-5-amine, details relevant experimental protocols for its characterization, and visualizes its postulated synthesis and potential biological signaling pathways.

Physicochemical Properties

Quantitative experimental data for 6-Methylbenzo[d]dioxol-5-amine is not extensively available in the public domain.[1] The following table summarizes key physicochemical properties, including data for the closely related analog N-Methylbenzo[d]dioxol-5-amine where specified, to provide a comparative reference.

PropertyValue (6-Methylbenzo[d]dioxol-5-amine)Value (N-Methylbenzo[d]dioxol-5-amine Analog)Reference
Molecular Formula C₈H₉NO₂C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol 151.16 g/mol [2]
CAS Number 62052-49-734060-22-5[2]
Appearance Inferred to be solid, crystallineDark brown flakes (related compounds)[2]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Inferred to be slightly soluble in water; soluble in organic solventsSlightly soluble in water; soluble in ethanol, DMSO, diethyl ether[3]
Predicted XLogP3 Data not available1.6[3]
pKa (amine) Estimated range: 4-5Estimated range: 4-5Inferred

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 6-Methylbenzo[d]dioxol-5-amine have not been specifically published. However, standard methodologies for compounds of this class can be applied.

Determination of pKa (Potentiometric Titration)

The pKa of the amine functional group can be determined with high accuracy using potentiometric titration.[4]

Methodology:

  • Sample Preparation: A precise amount of 6-Methylbenzo[d]dioxol-5-amine is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.05 M).[5]

  • Titration: A standardized solution of a strong acid, such as hydrochloric acid (HCl), is incrementally added to the amine solution.[5]

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.[5]

  • Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where 50% of the amine has been protonated.[4]

Logical Workflow for pKa Determination by Potentiometric Titration

A Prepare Sample Solution (Known Concentration) B Titrate with Standard Acid (e.g., HCl) A->B C Monitor pH Continuously B->C D Construct Titration Curve (pH vs. Volume) C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence E->F A Prepare Saturated Octanol and Water Phases B Dissolve Compound in One Phase A->B C Mix and Shake Phases to Equilibrium B->C D Separate Octanol and Aqueous Layers C->D E Measure Concentration in Each Phase (e.g., HPLC) D->E F Calculate logP = log([Octanol]/[Aqueous]) E->F cluster_0 Synthesis Steps A Methylbenzo[d]dioxole Precursor B Nitration (e.g., HNO3/H2SO4) A->B Reagents C 6-Methyl-5-nitrobenzo[d]dioxole B->C Intermediate D Reduction (e.g., H2/Pd-C or Sn/HCl) C->D Reagents E 6-Methylbenzo[d]dioxol-5-amine D->E Final Product cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A 6-Methylbenzo[d]dioxol-5-amine (Postulated) B Monoamine Transporter (e.g., SERT, DAT, NET) A->B Interaction C Monoamine Release (Serotonin, Dopamine, Norepinephrine) B->C Induces D Increased Monoamine Concentration C->D E Postsynaptic Receptors D->E Activates F Downstream Signaling E->F

References

An In-depth Technical Guide to 6-Methylbenzo[d]dioxol-5-amine (CAS Number: 62052-49-7)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and experimental data specifically for 6-Methylbenzo[d]dioxol-5-amine (CAS 62052-49-7) are scarce. This guide has been compiled by leveraging information on structurally analogous compounds, particularly N-Methylbenzo[d]dioxol-5-amine and other benzodioxole derivatives. The experimental protocols and potential applications described herein are therefore proposed based on established chemical principles and data from related molecules, and would require empirical validation for 6-Methylbenzo[d]dioxol-5-amine.

Introduction

6-Methylbenzo[d]dioxol-5-amine is a substituted aniline derivative featuring a benzodioxole moiety. The benzodioxole scaffold is a significant structural motif present in numerous naturally occurring and synthetic compounds with diverse pharmacological activities.[1] As a chemical intermediate, 6-Methylbenzo[d]dioxol-5-amine holds potential for the synthesis of novel compounds in the fields of drug discovery and materials science. Its structural similarity to other psychoactive compounds like MDMA suggests that its derivatives might interact with monoaminergic neurotransmitter systems.

Physicochemical Properties

PropertyValueReference/Method
CAS Number 62052-49-7[2]
Molecular Formula C₈H₉NO₂Calculated
Molecular Weight 151.16 g/mol Calculated
Appearance Likely a solid, color may vary. Related compounds are described as flakes.Inferred
Predicted XLogP3 1.6Inferred from N-Methylbenzo[d]dioxol-5-amine[3]
Storage Conditions 2-8°C, under an inert atmosphere, protected from light.Inferred from N-Methylbenzo[d]dioxol-5-amine[3]

Synthesis and Characterization

While a specific, peer-reviewed synthesis protocol for 6-Methylbenzo[d]dioxol-5-amine is not documented in the searched literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions for analogous compounds.

Proposed Synthetic Pathway: Reductive Amination

A common and effective method for the synthesis of related secondary amines is through reductive amination.[4] This would involve the reaction of a suitable benzodioxole precursor with a methylamine source, followed by reduction.

Proposed Synthesis of 6-Methylbenzo[d]dioxol-5-amine 6-Nitro-1,3-benzodioxol-5-amine 6-Nitro-1,3-benzodioxol-5-amine Intermediate Intermediate Diazonium Salt 6-Nitro-1,3-benzodioxol-5-amine->Intermediate 1. NaNO2, H2SO4 2. H3PO2 6-Methyl-1,3-benzodioxole 6-Methyl-1,3-benzodioxole Intermediate->6-Methyl-1,3-benzodioxole Reduction 6-Methylbenzo[d]dioxol-5-amine 6-Methylbenzo[d]dioxol-5-amine 6-Methyl-1,3-benzodioxole->6-Methylbenzo[d]dioxol-5-amine Nitration followed by Reduction

Caption: Proposed synthetic workflow for 6-Methylbenzo[d]dioxol-5-amine.

Experimental Protocol: A General Approach

The following is a generalized, hypothetical protocol for the synthesis of 6-Methylbenzo[d]dioxol-5-amine, adapted from procedures for similar compounds.[5][6] This protocol requires optimization and validation.

Step 1: Nitration of a suitable 6-methyl-1,3-benzodioxole precursor.

  • Dissolve the 6-methyl-1,3-benzodioxole precursor in a suitable solvent (e.g., acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

  • Stir the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by pouring it over ice and neutralize with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Step 2: Reduction of the nitro group to an amine.

  • Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Work-up the reaction mixture, which may involve neutralization, filtration, and extraction.

  • Purify the crude product by column chromatography or recrystallization to obtain 6-Methylbenzo[d]dioxol-5-amine.

Purity Analysis

The purity of the synthesized compound should be assessed using a combination of analytical techniques:[5]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column can be used to quantify the main product and detect non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Potential Applications in Research and Drug Development

While direct applications of 6-Methylbenzo[d]dioxol-5-amine are not documented, its structural motifs suggest several areas of potential research interest.

Precursor for Pharmacologically Active Compounds

The benzodioxole ring is a key component in several approved drugs, such as Tadalafil (a PDE5 inhibitor) and Sitaxentan (an endothelin receptor antagonist).[7] 6-Methylbenzo[d]dioxol-5-amine could serve as a starting material for the synthesis of novel derivatives with potential therapeutic activities, including but not limited to:

  • Anticancer agents[1]

  • Antimicrobial compounds[1]

  • Analgesics[1]

  • Anti-epileptic drugs[1]

Material Science

Substituted anilines are precursors to conductive polymers, corrosion inhibitors, and electroactive materials.[8] The electronic properties of 6-Methylbenzo[d]dioxol-5-amine, influenced by the methyl and benzodioxole groups, could be harnessed to develop novel functional materials for applications in:

  • Organic electronics (e.g., OLEDs, OPVs)

  • Sensors

  • Smart coatings

Hypothesized Biological Activity and Signaling Pathways

The structural resemblance of benzodioxole derivatives to endogenous monoamines suggests a potential interaction with the monoaminergic neurotransmitter systems. It is hypothesized that derivatives of 6-Methylbenzo[d]dioxol-5-amine could act as monoamine reuptake inhibitors or releasing agents, affecting serotonin, dopamine, and norepinephrine pathways.[9]

Hypothesized Monoamine Signaling Pathway Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Post synaptic Neuron Transporter Monoamine Transporter (SERT, DAT, NET) MAO MAO Transporter->MAO Metabolism VMAT2 VMAT2 Vesicle Synaptic Vesicle (5-HT, DA, NE) Neurotransmitter Monoamines (5-HT, DA, NE) Vesicle->Neurotransmitter Exocytosis Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding Signal_Transduction Downstream Signaling Receptor->Signal_Transduction Signal Transduction Benzodioxole_Derivative 6-Methylbenzo[d]dioxol-5-amine Derivative Benzodioxole_Derivative->Transporter Inhibition of Reuptake Benzodioxole_Derivative->Vesicle Induction of Release

Caption: Hypothesized interaction with monoamine signaling pathways.

Proposed Experimental Workflow for Pharmacological Characterization

To investigate the hypothesized biological activity, a series of in vitro assays would be necessary.

Pharmacological Characterization Workflow A Synthesize and Purify 6-Methylbenzo[d]dioxol-5-amine Derivatives B In Vitro Receptor Binding Assays (SERT, DAT, NET) A->B D In Vitro Functional Assays (e.g., Neurotransmitter Uptake/Release) A->D F In Vitro Metabolism Studies (Human Liver Microsomes) A->F C Determine Ki values B->C H In Vivo Animal Studies (e.g., Behavioral Models) C->H E Determine IC50/EC50 values D->E E->H G Identify Metabolites F->G

Caption: General workflow for pharmacological characterization.

Conclusion

6-Methylbenzo[d]dioxol-5-amine is a chemical compound with limited available data. However, based on the rich chemistry and diverse biological activities of the broader class of benzodioxole derivatives, it represents a promising scaffold for further investigation. Its potential as a precursor in the synthesis of novel pharmaceuticals and functional materials warrants further exploration. The proposed synthetic routes, characterization methods, and experimental workflows in this guide provide a foundational framework for researchers and drug development professionals interested in unlocking the potential of this and related compounds. All proposed methodologies require rigorous experimental validation.

References

An In-depth Technical Guide to 6-methyl-1,3-benzodioxol-5-amine: Molecular Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and physicochemical properties of 6-methyl-1,3-benzodioxol-5-amine. Due to the limited availability of direct experimental data for this specific compound, this paper collates information on its key precursor, 5-methyl-6-nitro-1,3-benzodioxole, and outlines established synthetic methodologies for analogous compounds. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Molecular Structure and Chemical Identity

6-methyl-1,3-benzodioxol-5-amine, also known by its CAS number 62052-49-7, is an aromatic amine featuring a benzodioxole ring system. The core structure consists of a benzene ring fused to a five-membered dioxole ring, with a methyl group and an amine group attached to the benzene ring at positions 6 and 5, respectively.

Molecular Formula: C₈H₉NO₂

The structural arrangement of the benzodioxole moiety imparts specific electronic and conformational characteristics that are of interest in medicinal chemistry for modulating pharmacological activity and metabolic stability.

Figure 1: Molecular Structure of 6-methyl-1,3-benzodioxol-5-amine

Physicochemical Properties

Directly measured quantitative data for 6-methyl-1,3-benzodioxol-5-amine is not extensively available in the public domain. However, properties can be inferred from its molecular structure and data from its nitro precursor, 5-methyl-6-nitro-1,3-benzodioxole.

PropertyValue (5-methyl-6-nitro-1,3-benzodioxole)Reference
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
CAS Number 32996-27-3[1]
XLogP3 1.9[1]
Topological Polar Surface Area 64.3 Ų[1]

Table 1: Physicochemical Properties of the Precursor 5-methyl-6-nitro-1,3-benzodioxole.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 6-methyl-1,3-benzodioxol-5-amine involves the nitration of 5-methyl-1,3-benzodioxole followed by the reduction of the resulting nitro-intermediate. This two-step process is a common and well-established method for the synthesis of aromatic amines.

Synthetic_Pathway Start 5-methyl-1,3-benzodioxole Intermediate 5-methyl-6-nitro-1,3-benzodioxole Start->Intermediate Nitration (e.g., HNO3/H2SO4) Product 6-methyl-1,3-benzodioxol-5-amine Intermediate->Product Reduction (e.g., Fe/HCl or H2/Pd-C)

Figure 2: Proposed Synthetic Pathway
Experimental Protocols (General Procedures)

The following are generalized experimental protocols adapted from the synthesis of analogous compounds. Optimization of reaction conditions may be necessary to achieve desired yields and purity for the specific synthesis of 6-methyl-1,3-benzodioxol-5-amine.

Step 1: Nitration of 5-methyl-1,3-benzodioxole to yield 5-methyl-6-nitro-1,3-benzodioxole

This procedure is based on the nitration of similar aromatic compounds.

  • Materials: 5-methyl-1,3-benzodioxole, fuming nitric acid, concentrated sulfuric acid, ice, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.

    • Slowly add 5-methyl-1,3-benzodioxole to the cooled acid mixture while maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture over crushed ice and extract the product with diethyl ether.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methyl-6-nitro-1,3-benzodioxole.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 5-methyl-6-nitro-1,3-benzodioxole to 6-methyl-1,3-benzodioxol-5-amine

Several methods are available for the reduction of aromatic nitro compounds.[2][3][4] Two common methods are presented below.

  • Method A: Reduction with Iron in Acidic Medium [4]

    • Materials: 5-methyl-6-nitro-1,3-benzodioxole, iron powder, concentrated hydrochloric acid, ethanol, water, sodium hydroxide solution, ethyl acetate.

    • Procedure:

      • To a suspension of iron powder in a mixture of ethanol and water, add a solution of 5-methyl-6-nitro-1,3-benzodioxole.

      • Add concentrated hydrochloric acid dropwise to the stirred mixture.

      • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

      • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

      • Filter the mixture to remove iron salts and wash the filter cake with ethyl acetate.

      • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

      • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methyl-1,3-benzodioxol-5-amine.

      • Further purification can be achieved by column chromatography or recrystallization.

  • Method B: Catalytic Hydrogenation [4]

    • Materials: 5-methyl-6-nitro-1,3-benzodioxole, 10% Palladium on carbon (Pd/C), ethanol or methanol, hydrogen gas source (e.g., balloon or hydrogenation apparatus).

    • Procedure:

      • Dissolve 5-methyl-6-nitro-1,3-benzodioxole in a suitable solvent such as ethanol or methanol in a hydrogenation flask.

      • Add a catalytic amount of 10% Pd/C to the solution.

      • Evacuate the flask and backfill with hydrogen gas.

      • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

      • Filter the reaction mixture through a pad of celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to obtain 6-methyl-1,3-benzodioxol-5-amine.

Experimental_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction N1 Dissolve 5-methyl-1,3-benzodioxole N3 Slow addition of starting material N1->N3 N2 Cool acid mixture (HNO3/H2SO4) N2->N3 N4 Reaction monitoring (TLC) N3->N4 N5 Work-up and extraction N4->N5 N6 Purification N5->N6 R1 Dissolve nitro-intermediate N6->R1 Intermediate Product R2 Add reducing agent (e.g., Fe/HCl or H2/Pd-C) R1->R2 R3 Reaction under appropriate conditions R2->R3 R4 Reaction monitoring (TLC) R3->R4 R5 Work-up and product isolation R4->R5 R6 Purification R5->R6

Figure 3: General Experimental Workflow

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of 6-methyl-1,3-benzodioxol-5-amine. The 1,3-benzodioxole scaffold is present in a variety of biologically active compounds, and derivatives have been investigated for a range of therapeutic applications, including antitumor and anticonvulsant activities. Further research is required to elucidate the pharmacological profile of 6-methyl-1,3-benzodioxol-5-amine.

Conclusion

This technical guide has summarized the available information on the molecular structure and a proposed synthetic route for 6-methyl-1,3-benzodioxol-5-amine. While direct experimental data for this compound is scarce, a logical and well-precedented synthetic pathway has been outlined, starting from 5-methyl-1,3-benzodioxole. The provided general experimental protocols for nitration and subsequent reduction offer a solid foundation for the laboratory synthesis of this compound. The lack of data on its biological activity highlights an opportunity for future research to explore the potential pharmacological applications of this molecule. This document serves as a valuable starting point for scientists and researchers interested in the synthesis and evaluation of novel benzodioxole derivatives.

References

An In-depth Technical Guide to the Spectroscopic Properties of 6-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the predicted spectroscopic data for 6-Methylbenzo[d]dioxol-5-amine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted values derived from the analysis of its chemical structure and comparison with structurally related compounds. It also includes plausible experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

  • IUPAC Name: 6-Methylbenzo[d][1][2]dioxol-5-amine

  • Molecular Formula: C₈H₉NO₂

  • Molecular Weight: 151.16 g/mol

  • CAS Number: 62052-49-7[3]

The structure consists of a benzodioxole core with a methyl group and an amine group attached to the benzene ring at positions 6 and 5, respectively. The electron-donating nature of the amine and methyl groups influences the electronic environment of the aromatic ring, which is reflected in its spectroscopic properties.[3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Methylbenzo[d]dioxol-5-amine. These predictions are based on established principles of spectroscopy and data from analogous compounds such as Benzo[d][1][2]dioxol-5-amine and other substituted benzodioxole derivatives.[4][5][6][7]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~6.5 - 6.7Singlet1HH-7 (Aromatic)Expected to be upfield due to electron-donating groups.
~6.2 - 6.4Singlet1HH-4 (Aromatic)Expected to be upfield due to electron-donating groups.
~5.9Singlet2HO-CH₂-OCharacteristic singlet for the methylenedioxy bridge protons.[7]
~3.5 - 4.0Broad Singlet2H-NH₂Chemical shift can vary with concentration and solvent.
~2.1Singlet3H-CH₃Typical chemical shift for an aromatic methyl group.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentNotes
~148C-7aQuaternary carbon of the benzodioxole ring system.
~142C-3aQuaternary carbon of the benzodioxole ring system.
~138C-5Carbon bearing the amine group, shifted downfield.
~120C-6Carbon bearing the methyl group.
~108C-7Aromatic CH.
~101O-CH₂-OCharacteristic signal for the methylenedioxy carbon.[7]
~100C-4Aromatic CH.
~15-CH₃Methyl group carbon.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3450 - 3300MediumN-H Stretch (asymmetric & symmetric)Two bands are expected for a primary amine.[8]
3050 - 3000MediumAromatic C-H StretchCharacteristic of C-H bonds on the benzene ring.
2950 - 2850MediumAliphatic C-H StretchCorresponding to the methyl and methylenedioxy groups.[4]
1620 - 1580StrongN-H Bend (Scissoring)Typical for primary amines.
1500 - 1400StrongAromatic C=C StretchMultiple bands are expected in this region, characteristic of the aromatic ring.
1250 - 1030StrongC-O-C StretchAsymmetric and symmetric stretching of the dioxole ether linkages.[4]
1100 - 1000StrongC-N Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValueRelative IntensityAssignmentNotes
151High[M]⁺Molecular ion peak.
136Moderate[M - CH₃]⁺Loss of a methyl radical.
122Moderate[M - NH₂ - H]⁺ or [M - CHO]⁺Fragmentation of the amine or dioxole ring.
77Moderate[C₆H₅]⁺Phenyl fragment, common in aromatic compounds.

Experimental Protocols

3.1. Plausible Synthesis of 6-Methylbenzo[d]dioxol-5-amine

A plausible synthetic route involves the nitration of 5-methyl-1,3-benzodioxole followed by the reduction of the nitro group. A similar methodology is described for the synthesis of 6-nitro-1,3-benzodioxol-5-amine.[9][10]

Step 1: Nitration of 5-methyl-1,3-benzodioxole

  • Cool a solution of 5-methyl-1,3-benzodioxole in acetic anhydride to 0°C.

  • Slowly add a mixture of nitric acid and acetic acid while maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Pour the mixture into ice water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude 6-methyl-5-nitrobenzo[d]dioxole by column chromatography.

Step 2: Reduction of 6-methyl-5-nitrobenzo[d]dioxole

  • Dissolve the nitro compound in ethanol or methanol.

  • Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

  • If using SnCl₂/HCl, heat the mixture at reflux for several hours.

  • After completion, cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

  • Extract the product with an organic solvent.

  • Dry the organic phase and remove the solvent to yield the crude 6-Methylbenzo[d]dioxol-5-amine.

  • Purify the final product by column chromatography or recrystallization.

G 5-methyl-1,3-benzodioxole 5-methyl-1,3-benzodioxole 6-methyl-5-nitrobenzo[d]dioxole 6-methyl-5-nitrobenzo[d]dioxole 5-methyl-1,3-benzodioxole->6-methyl-5-nitrobenzo[d]dioxole HNO₃ / Ac₂O 6-Methylbenzo[d]dioxol-5-amine 6-Methylbenzo[d]dioxol-5-amine 6-methyl-5-nitrobenzo[d]dioxole->6-Methylbenzo[d]dioxol-5-amine Reduction (e.g., SnCl₂/HCl)

Plausible synthetic route for 6-Methylbenzo[d]dioxol-5-amine.

3.2. Spectroscopic Characterization Workflow

The following protocol outlines the general steps for acquiring the spectroscopic data.

  • Sample Preparation:

    • NMR: Dissolve an accurately weighed sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[2]

    • IR: For solid samples, prepare a KBr pellet or use an ATR-FTIR spectrometer. For liquid samples, a thin film between salt plates can be used.

    • MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) for analysis by GC-MS or direct infusion ESI-MS.[11]

  • Instrumental Analysis:

    • ¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[2]

    • IR: Record the spectrum over the range of 4000-400 cm⁻¹.

    • MS: Obtain the mass spectrum using electron ionization (EI) to observe fragmentation patterns or electrospray ionization (ESI) for a softer ionization.

  • Data Processing:

    • Process the raw data using appropriate software to obtain chemical shifts, coupling constants, peak intensities, and m/z values.

    • Compare the obtained spectra with the predicted data and with data from structural analogs to confirm the structure of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation IR->Structure Confirmation MS->Structure Confirmation

Workflow for synthesis and spectroscopic characterization.

Relevance in Drug Development

Substituted benzodioxoles are a class of compounds with a wide range of biological activities, making them of interest to drug development professionals.[4][12] The amine functionality provides a key site for further chemical modification to explore structure-activity relationships (SAR).

Hypothetical Drug Discovery Workflow:

The diagram below illustrates a general workflow where a novel compound like 6-Methylbenzo[d]dioxol-5-amine could be evaluated in a drug discovery context.

G A Compound Synthesis (6-Methylbenzo[d]dioxol-5-amine) B In Vitro Screening (Target Binding Assays) A->B C ADME-Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->C D Lead Optimization (SAR Studies) B->D Hit Identified C->D D->B New Analogs E In Vivo Efficacy Studies D->E Lead Candidate F Preclinical Development E->F

Hypothetical workflow for a novel compound in drug discovery.

References

The Benzodioxole Core: A Historical and Technical Guide to Key Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, has been a recurring motif in the discovery and development of a diverse array of bioactive molecules. From naturally occurring plant constituents to synthetically derived pharmaceuticals and agrochemicals, this functional group has left an indelible mark on chemical and biological sciences. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and mechanisms of action of key benzodioxole derivatives, including the natural precursor Safrole, the renowned psychoactive compound MDMA, the widely-used pesticide synergist Piperonyl Butoxide, and the blockbuster pharmaceutical Tadalafil.

The Benzodioxole Scaffold: A Privileged Structure

The 1,3-benzodioxole ring system consists of a benzene ring fused to a five-membered dioxole ring. This arrangement imparts unique electronic and conformational properties to the molecules that contain it, often influencing their metabolic stability and receptor binding affinity. The methylenedioxy bridge is a key feature, and its metabolism can lead to the formation of reactive intermediates, a characteristic that has been both exploited in drug design and investigated for its toxicological implications. Historically, the recognition of the biological activity of naturally occurring benzodioxoles, such as those found in sesame oil, spurred further investigation and synthetic exploration of this versatile scaffold.[1][2]

Safrole: The Natural Precursor

Safrole is a naturally occurring benzodioxole derivative and the principal component of sassafras oil, extracted from the root-bark of the sassafras tree (Sassafras albidum).[3] Historically, it was widely used as a fragrance and flavoring agent, notably in root beer.[4] However, in the 1960s, studies indicated its potential carcinogenicity in rodents, leading to a ban on its use in food and beverages by the U.S. Food and Drug Administration.[4] Safrole's primary significance in modern chemistry lies in its role as a key precursor for the synthesis of several important benzodioxole derivatives.

Physicochemical Properties of Safrole
PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂[5]
Molar Mass 162.19 g/mol [5]
Appearance Colorless or pale yellow oily liquid[5]
Boiling Point 232-234 °C[5]
Melting Point ~11 °C[5]
Solubility Insoluble in water; soluble in ethanol, ether, chloroform[5]
¹H NMR (CDCl₃) δ 5.95 (s, 2H), 6.75 (d, 1H), 6.68 (d, 1H), 6.62 (s, 1H), 5.10-5.00 (m, 2H), 3.32 (d, 2H)[6]
¹³C NMR (CDCl₃) δ 147.8, 146.0, 139.0, 131.8, 121.3, 115.7, 109.3, 108.2, 101.0, 39.8[6]
Experimental Protocol: Extraction of Safrole from Sassafras Oil

A common method for obtaining safrole is through the steam distillation of sassafras root bark.

Materials:

  • Shredded sassafras root bark

  • Steam distillation apparatus

  • Separatory funnel

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • The shredded sassafras root bark is placed in the distillation flask of a steam distillation apparatus.

  • Steam is passed through the plant material, volatilizing the essential oils, including safrole.

  • The steam and oil vapor are condensed and collected in a receiving flask.

  • The collected distillate, a mixture of oil and water, is transferred to a separatory funnel.

  • The oil layer, which is denser than water, is separated.

  • The aqueous layer is extracted with dichloromethane to recover any dissolved oil.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the essential oil, which is rich in safrole. Further purification can be achieved by fractional distillation.

MDMA (3,4-Methylenedioxymethamphetamine)

MDMA, widely known as "ecstasy," is a psychoactive drug possessing both stimulant and empathogenic properties. Its discovery and history are intertwined with both pharmaceutical research and counter-culture movements.

Discovery and History

MDMA was first synthesized in 1912 by Anton Köllisch at the German pharmaceutical company Merck.[7] Contrary to popular myth, it was not developed as an appetite suppressant but as an intermediate in the synthesis of hemostatic agents.[7] The compound was patented in 1914 but was not pharmacologically investigated at the time.[7] Its unique psychoactive effects were not recognized until the 1970s, when Alexander Shulgin resynthesized and personally bioassayed the compound.[8] Shulgin introduced MDMA to the psychotherapeutic community, where it was used as an adjunct to therapy before its widespread recreational use led to its classification as a Schedule I controlled substance in the United States in 1985.[9]

Physicochemical Properties of MDMA
PropertyValueReference(s)
Molecular Formula C₁₁H₁₅NO₂[10]
Molar Mass 193.25 g/mol [10]
Appearance White crystalline solid (as hydrochloride salt)[10]
Melting Point (HCl salt) 148-153 °C[10]
Solubility (HCl salt) Soluble in water[10]
¹H NMR (CDCl₃, freebase) δ 6.73 (d, 1H), 6.67 (d, 1H), 6.61 (s, 1H), 5.92 (s, 2H), 2.85-2.75 (m, 1H), 2.65-2.55 (m, 1H), 2.45 (s, 3H), 2.40-2.30 (m, 1H), 1.15 (d, 3H)[11]
¹³C NMR (CDCl₃, freebase) δ 147.6, 145.8, 131.9, 121.5, 109.4, 108.1, 100.9, 53.0, 46.2, 33.9, 21.0[11]
Mass Spectrum (EI) m/z 193 (M+), 135, 105, 77, 58 (base peak)[12]
Experimental Protocol: Synthesis of MDMA from Safrole (via Wacker Oxidation and Reductive Amination)

One of the common clandestine methods for synthesizing MDMA from safrole involves a two-step process: the oxidation of safrole to the ketone intermediate MDP2P (3,4-methylenedioxyphenyl-2-propanone), followed by reductive amination.[13]

Step 1: Wacker Oxidation of Safrole to MDP2P

Materials:

  • Safrole

  • Palladium(II) chloride (PdCl₂)

  • Benzoquinone

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of safrole and a catalytic amount of palladium(II) chloride in aqueous dimethylformamide is prepared.

  • Benzoquinone is added as a re-oxidant for the palladium catalyst.

  • The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is diluted with water and extracted with dichloromethane.

  • The combined organic extracts are washed with dilute hydrochloric acid, followed by sodium bicarbonate solution, and then brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude MDP2P, which can be purified by vacuum distillation.

Step 2: Reductive Amination of MDP2P to MDMA

Materials:

  • MDP2P

  • Methylamine solution

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent (e.g., aluminum amalgam)

  • Methanol

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • MDP2P is dissolved in methanol, and methylamine solution is added.

  • The mixture is stirred to form the intermediate imine.

  • Sodium cyanoborohydride is added portion-wise, and the reaction is stirred until the reduction is complete (monitored by TLC).

  • The reaction is quenched by the careful addition of dilute hydrochloric acid.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is made basic with a sodium hydroxide solution and extracted with diethyl ether.

  • The combined ether extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is evaporated to yield MDMA freebase as an oil.

  • The freebase can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol) and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in isopropanol, leading to the precipitation of MDMA hydrochloride.

Signaling Pathway: MDMA's Interaction with Monoamine Transporters

MDMA exerts its primary psychoactive effects by interacting with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters in the brain.[14][15] It acts as both a reuptake inhibitor and a releasing agent, leading to a significant increase in the synaptic concentrations of these neurotransmitters.[14]

MDMA_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron MDMA_ext MDMA SERT SERT MDMA_ext->SERT Enters cell via SERT VMAT2 VMAT2 MDMA_ext->VMAT2 Inhibits VMAT2 Serotonin_cyto Cytosolic Serotonin Serotonin_synapse Serotonin SERT->Serotonin_synapse Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->Serotonin_cyto Increased release into cytosol Serotonin_cyto->SERT Reverses SERT (efflux) Serotonin_receptor 5-HT Receptor Serotonin_synapse->Serotonin_receptor Binds to receptor Downstream Downstream Signaling Serotonin_receptor->Downstream Activates

MDMA's mechanism of action on the serotonin transporter.

Piperonyl Butoxide (PBO)

Piperonyl butoxide is a semisynthetic derivative of safrole that, while having little to no intrinsic pesticidal activity, is a potent synergist for several classes of insecticides, including pyrethrins, pyrethroids, and carbamates.[16]

Discovery and History

The development of PBO in the late 1930s and early 1940s was driven by the need to extend the efficacy of the natural insecticide pyrethrum.[17] Herman Wachs synthesized PBO, and it was patented in 1947.[16] Its ability to significantly increase the potency of insecticides allowed for lower concentrations of the active ingredients to be used, reducing costs and, in some cases, environmental impact.[17]

Physicochemical Properties of Piperonyl Butoxide
PropertyValueReference(s)
Molecular Formula C₁₉H₃₀O₅[18]
Molar Mass 338.44 g/mol [18]
Appearance Pale yellow to light brown oily liquid[16]
Boiling Point 180 °C at 1 mmHg[16]
Solubility Insoluble in water; soluble in most organic solvents[16]
¹³C NMR (CDCl₃) δ 147.9, 147.8, 134.7, 129.2, 112.8, 108.2, 101.1, 71.0, 70.8, 69.5, 69.4, 39.4, 31.8, 29.3, 23.0, 13.9[19]
Infrared Spectrum (KBr) Major peaks at 2958, 2870, 1494, 1245, 1040 cm⁻¹[20]
Experimental Protocol: Synthesis of Piperonyl Butoxide

The synthesis of PBO involves the reaction of the chloromethyl derivative of dihydrosafrole with the sodium salt of 2-(2-butoxyethoxy)ethanol.[16][21]

Step 1: Hydrogenation of Safrole to Dihydrosafrole

  • Safrole is hydrogenated using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol under a hydrogen atmosphere.

Step 2: Chloromethylation of Dihydrosafrole

  • Dihydrosafrole is reacted with paraformaldehyde and concentrated hydrochloric acid to introduce a chloromethyl group onto the aromatic ring.

Step 3: Condensation Reaction

  • 2-(2-Butoxyethoxy)ethanol is reacted with sodium hydroxide to form the sodium salt. This is then reacted with the chloromethyl dihydrosafrole from the previous step in a condensation reaction to form piperonyl butoxide. The product is then purified, typically by vacuum distillation.[21]

Signaling Pathway: PBO's Inhibition of Cytochrome P450

PBO's synergistic effect stems from its ability to inhibit cytochrome P450 monooxygenases in insects. These enzymes are crucial for metabolizing and detoxifying foreign compounds, including insecticides. By inhibiting these enzymes, PBO prevents the breakdown of the insecticide, thus increasing its concentration and duration of action at the target site.

PBO_Pathway Insecticide Insecticide (e.g., Pyrethrin) P450 Cytochrome P450 Enzyme Insecticide->P450 Metabolized by TargetSite Insect's Nervous System Insecticide->TargetSite Increased concentration at target site Metabolites Inactive Metabolites P450->Metabolites Detoxification PBO Piperonyl Butoxide (PBO) PBO->P450 Inhibits Toxicity Insect Death TargetSite->Toxicity Leads to

Mechanism of PBO as an insecticide synergist.

Tadalafil (Cialis®)

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). It is widely prescribed for the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[22]

Discovery and History

Tadalafil was developed by the biotechnology company ICOS Corporation, which began studying the PDE5 inhibitor, then known as IC351, in the early 1990s.[23] Following the successful launch of sildenafil (Viagra®), ICOS partnered with Eli Lilly and Company to further develop and market the compound. Tadalafil received FDA approval in 2003.[23] Its longer half-life compared to other PDE5 inhibitors earned it the nickname "the weekend pill."

Physicochemical Properties of Tadalafil
PropertyValueReference(s)
Molecular Formula C₂₂H₁₉N₃O₄[24]
Molar Mass 389.41 g/mol [24]
Appearance White crystalline solid[25]
Melting Point 298-300 °C[24]
Solubility Practically insoluble in water; soluble in DMSO[24]
¹H NMR (DMSO-d₆) δ 11.02 (s, 1H), 8.25 (s, 1H), 7.6-6.8 (m, 7H), 5.92 (s, 2H), 4.35 (m, 1H), 4.15 (m, 1H), 3.6-3.1 (m, 4H), 2.95 (s, 3H)[24][26]
¹³C NMR (DMSO-d₆) δ 166.4, 165.9, 147.1, 145.9, 141.0, 136.2, 134.9, 126.8, 125.1, 123.4, 120.7, 119.5, 118.4, 111.6, 108.9, 106.5, 101.4, 58.9, 53.6, 49.8, 38.9, 34.2[26]
Mass Spectrum (ESI) m/z 390 [M+H]⁺[26]
Experimental Protocol: Synthesis of Tadalafil via Pictet-Spengler Reaction

The synthesis of tadalafil often employs a Pictet-Spengler reaction as a key step to construct the β-carboline core.[14][15]

Materials:

  • D-tryptophan methyl ester hydrochloride

  • Piperonal

  • Dichloromethane

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Chloroacetyl chloride

  • Sodium bicarbonate

  • Methylamine solution

  • Methanol

Procedure:

  • Pictet-Spengler Reaction: D-tryptophan methyl ester hydrochloride and piperonal are dissolved in dichloromethane. The mixture is cooled, and trifluoroacetic acid is added. The reaction is stirred for several days to form the tetrahydro-β-carboline intermediate as a mixture of cis and trans diastereomers. The desired cis isomer is isolated, often via crystallization or chromatography.[14][15]

  • Acylation: The isolated cis-tetrahydro-β-carboline is acylated with chloroacetyl chloride in the presence of a base like sodium bicarbonate.

  • Cyclization: The resulting chloroacetamide is then cyclized by reacting with a solution of methylamine in a solvent such as methanol, with heating, to form the piperazinedione ring and yield tadalafil. The product is then purified by recrystallization.[25]

Signaling Pathway: Tadalafil's Inhibition of PDE5

Tadalafil's therapeutic effect is mediated by the nitric oxide (NO)/cGMP pathway. During sexual stimulation, NO is released, which activates guanylate cyclase to produce cGMP. cGMP leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme that breaks down cGMP. By inhibiting PDE5, tadalafil allows cGMP levels to remain elevated, prolonging its vasodilatory effects.

Tadalafil_Pathway Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Stimulation->NO GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP Inactive GMP PDE5->GMP BloodFlow Increased Blood Flow (Erection) Relaxation->BloodFlow Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Mechanism of action of Tadalafil via PDE5 inhibition.

Conclusion

The 1,3-benzodioxole scaffold continues to be a fertile ground for the discovery of new bioactive compounds. The journey from the natural product safrole to the diverse applications of its derivatives—MDMA in neuroscience and psychotherapy, PBO in agriculture, and tadalafil in medicine—highlights the remarkable versatility of this chemical entity. The historical context and detailed technical information provided in this guide serve as a valuable resource for researchers and scientists working in drug discovery and development, offering insights into the rich past and promising future of benzodioxole derivatives.

References

An In-depth Technical Guide to 6-Methylbenzo[d]dioxol-5-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzodioxole scaffold represents a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities. This technical guide provides a comprehensive overview of 6-Methylbenzo[d]dioxol-5-amine and its closely related analogs, focusing on their synthesis, chemical properties, and potential biological applications. Due to a notable scarcity of published research specifically on 6-Methylbenzo[d]dioxol-5-amine, this review leverages data from its structural analogs, particularly N-Methylbenzo[d]dioxol-5-amine and other derivatives, to infer its potential characteristics and guide future research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and biological assays. While specific experimental data for 6-Methylbenzo[d]dioxol-5-amine is limited, the properties of the closely related N-Methylbenzo[d]dioxol-5-amine are summarized below. These values provide a reasonable estimation for the target compound.

PropertyValueReference
CAS Number 34060-22-5[1][2]
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [1][2]
Appearance Related compounds are described as dark brown flakes.[1]
SMILES CNC1=CC2=C(C=C1)OCO2[1][2]
Purity Typically available at >95% from commercial suppliers.[1]

Synthesis of Benzodioxole Amines

A plausible synthetic pathway for a related compound, N-Methylbenzo[d]dioxol-5-amine, involves the reductive amination of 1,3-benzodioxole-5-carbaldehyde.[4] This process typically involves two main steps: the formation of an imine intermediate, followed by its reduction to the desired amine.[1]

Reductive_Amination_Synthesis start 1,3-Benzodioxole-5-carbaldehyde intermediate Imine Intermediate start->intermediate Imine Formation reagent1 Methylamine reagent1->intermediate product N-Methylbenzo[d]dioxol-5-amine intermediate->product Reduction reagent2 Sodium Borohydride (Reducing Agent) reagent2->product

A postulated synthetic workflow for N-Methylbenzo[d]dioxol-5-amine.

Biological Activity and Potential Applications

Derivatives of the benzodioxole moiety have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, analgesic, and anti-epileptic effects.[5] This diverse pharmacological profile makes them attractive candidates for further investigation in drug discovery programs.[5]

Anticancer and Cytotoxic Activity

The cytotoxic effects of several benzodioxole derivatives have been evaluated against various cancer cell lines. The data for selected compounds are summarized below.

CompoundCancer Cell LineIC50 / CC50 (µM)Reference CompoundIC50 / CC50 (µM)Reference
2a (N-(3,4-dimethoxyphenyl)benzo[d][5][6]dioxole-5-carboxamide)Hep3B (Liver)> 100Doxorubicin1.8[5]
2b (N-(3,5-dimethoxyphenyl)benzo[d][5][6]dioxole-5-carboxamide)Hep3B (Liver)> 100Doxorubicin1.8[5]
3eHeLa (Cervical)219--[5]
5aHep3B, HeLa, Caco-2> 100Doxorubicin1.8 (Hep3B)[5]
Potential Pharmacological Profile (Inferred)

The core benzodioxole moiety is a key pharmacophore in a class of compounds known for their effects on serotonin, dopamine, and norepinephrine transporters and receptors.[3] It is plausible that N-Methylbenzo[d]dioxol-5-amine and its analogs could exhibit activity as monoamine reuptake inhibitors and/or releasing agents.[3] This is the mechanism of action for the structurally related and well-studied compound 3,4-methylenedioxymethamphetamine (MDMA).

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle->Monoamines Release Transporter Monoamine Transporter (SERT, DAT, NET) Compound Benzodioxole Amine (e.g., MDMA analog) Compound->Transporter Blocks Reuptake & Promotes Efflux Monoamines->Transporter Reuptake Receptor Postsynaptic Receptors Monoamines->Receptor Binding Signal Signal Transduction Receptor->Signal

Hypothesized interaction with monoamine signaling pathways.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for 6-Methylbenzo[d]dioxol-5-amine are not available. However, generalized protocols for the synthesis and biological evaluation of related compounds can be adapted.

General Protocol for Reductive Amination

This protocol describes a common method for the synthesis of N-methylated benzodioxole amines.

1. Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere, add the starting benzodioxole aldehyde or ketone (1.0 eq).[1]

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or methanol).[1][4]

2. Imine Formation:

  • Add a solution of methylamine (1.0-1.2 eq) to the reaction mixture.[1][4]

  • If necessary, an acid catalyst (e.g., acetic acid, 0.1-1.0 eq) can be added.[1]

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

3. Reduction:

  • Cool the reaction mixture to 0 °C.[4]

  • Add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise, ensuring the temperature remains below 10 °C.[4]

4. Work-up and Purification:

  • After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.[4]

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • The crude product can be purified by column chromatography on silica gel.[1]

Experimental_Workflow_Reductive_Amination start Dissolve Aldehyde/Ketone in Anhydrous Solvent step1 Add Methylamine (and optional acid catalyst) start->step1 step2 Stir at Room Temperature (1-2 hours) step1->step2 Imine Formation step3 Cool to 0 °C step2->step3 step4 Add Reducing Agent (e.g., Sodium Borohydride) step3->step4 Reduction step5 Warm to Room Temperature and Stir (4 hours) step4->step5 step6 Quench with Water step5->step6 step7 Extract with Organic Solvent step6->step7 Work-up step8 Dry and Concentrate step7->step8 end Purify by Column Chromatography step8->end Purification

General experimental workflow for reductive amination.
General Protocol for Cytotoxicity Assay (MTS Assay)

The cytotoxic effect of benzodioxole derivatives can be determined using an MTS assay.[5]

1. Cell Seeding:

  • Seed cancer cell lines (e.g., HeLa) in 96-well plates at a suitable density.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound (e.g., 0.1, 0.5, 1, and 2 mM).[5]

  • Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Incubate for a specified period (e.g., 48 or 72 hours).

3. MTS Assay:

  • Add MTS reagent to each well.

  • Incubate for 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan product.[5]

4. Data Acquisition and Analysis:

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting a dose-response curve.

Conclusion and Future Directions

While direct research on 6-Methylbenzo[d]dioxol-5-amine is limited, the available literature on its close analogs suggests a compound with potential for diverse biological activities, particularly in the realm of oncology and neuroscience. The synthetic pathways and biological evaluation methods outlined in this guide provide a solid foundation for researchers to begin exploring the properties of this and other novel benzodioxole derivatives. Future research should focus on the definitive synthesis and characterization of 6-Methylbenzo[d]dioxol-5-amine, followed by a thorough investigation of its pharmacodynamic and pharmacokinetic profiles to unlock its full therapeutic potential.

References

The Enduring Scaffold: An In-Depth Technical Guide to the Biological Activity of the 1,3-Benzodioxole Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole ring system, a prevalent structural motif in a multitude of natural and synthetic compounds, continues to be a focal point in medicinal chemistry and drug discovery. Its unique electronic and steric properties impart a diverse range of biological activities, making it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities associated with the 1,3-benzodioxole moiety, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying mechanisms of action.

Antitumor Activity: A Prominent Therapeutic Avenue

The 1,3-benzodioxole moiety is a constituent of several natural products with known cytotoxic properties, such as podophyllotoxin and steganacin.[1] This has spurred extensive research into synthetic derivatives, revealing a broad spectrum of anticancer activities against various human tumor cell lines.[2]

Derivatives of 1,3-benzodioxole have demonstrated efficacy against breast cancer, lung cancer, and leukemia cell lines. The mechanism of action often involves the induction of programmed cell death (apoptosis) through the activation of pro-apoptotic factors. For instance, the natural product Safrole, which contains the 1,3-benzodioxole unit, has been shown to be cytotoxic to osteosarcoma and leukemia cells.[1]

Recent studies have focused on designing novel 1,3-benzodioxole derivatives with enhanced antitumor potency. One such derivative, (E)-3-(benzo[d][3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), exhibited potent activity against MDA-MB-231 breast cancer cells, with an IC₅₀ value significantly lower than the standard chemotherapeutic agent 5-fluorouracil. This compound was found to inhibit proliferation, adhesion, invasion, and migration of cancer cells in a concentration-dependent manner. Furthermore, in vivo studies using the chick embryo chorioallantoic membrane (CAM) model demonstrated YL201's ability to inhibit tumor angiogenesis and reduce tumor weight.

The conjugation of the 1,3-benzodioxole moiety with other pharmacophores has also yielded promising results. For example, peptidyl-like derivatives containing the 1,3-benzodioxole system have shown micromolar IC₅₀ values against tumor cell lines.[1] Additionally, organic arsenicals conjugated with 1,3-benzodioxole derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines by inhibiting the thioredoxin system and inducing oxidative stress.[4]

Quantitative Data on Antitumor Activity
Compound/DerivativeCell Line(s)Activity MetricValueReference
(E)-3-(benzo[d]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)MDA-MB-231 (Breast Cancer)IC₅₀4.92 ± 1.09 µM
5-Fluorouracil (5-Fu)MDA-MB-231 (Breast Cancer)IC₅₀18.06 ± 2.33 µM
1,3-Benzodioxole-5-acetamide derivatives (various)HeLa, A498, MDA-MB-231IC₅₀Ranging from low to high µM
Peptidyl-like tyrosine derivative (4f)Tumor cell linesIC₅₀Micromolar range[1]
Peptidyl-like lysine derivative (4g)Tumor cell linesIC₅₀Micromolar range[1]
Organic arsenicals with 1,3-benzodioxoleMolm-13, NB4 (Leukemia); HeLa (Cervical); 4T1 (Breast)IC₅₀Broad spectrum, less toxic to normal cells

Enzyme Inhibition: The Cytochrome P450 Interaction

A well-documented and significant biological activity of compounds containing the 1,3-benzodioxole moiety is their ability to inhibit cytochrome P450 (CYP450) enzymes.[5][6] These enzymes are crucial for the metabolism of a wide array of xenobiotics, including drugs. Inhibition of CYP450 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.

The mechanism of inhibition often involves the metabolism of the methylenedioxy group of the 1,3-benzodioxole ring by CYP450. This process can lead to the formation of a reactive carbene intermediate that covalently binds to the heme iron of the enzyme, resulting in mechanism-based inactivation.[7] This interaction forms a metabolic-intermediate complex, effectively sequestering the enzyme and reducing its metabolic capacity.[8]

The inhibitory effects are not uniform across all CYP450 isozymes. Studies have shown that different 1,3-benzodioxole derivatives can selectively inhibit or induce specific CYP450 isoforms such as CYP1A1, CYP1A2, and CYP2B10. For example, 5-n-butyl-1,3-benzodioxole (n-BBD) was found to be a more potent inhibitor of ethoxyresorufin O-deethylation (EROD) and acetanilide hydroxylation (Acet-OH) activities compared to other tested derivatives.

This property of CYP450 inhibition has been exploited in the development of insecticide synergists, where 1,3-benzodioxole derivatives enhance the potency of insecticides by preventing their metabolic degradation by insect CYP450 enzymes.[8]

Quantitative Data on CYP450 Inhibition
Compound/DerivativeCYP450 Isozyme(s)Activity MetricValueReference
5-n-butyl-1,3-benzodioxole (n-BBD)CYP1A (EROD & Acet-OH)InhibitionMore potent than o-BBD or t-BBD
5-t-butyl-1,3-benzodioxole (t-BBD)CYP2B10InductionIncreased protein and mRNA levels
5-(3-oxobutyl)-1,3-benzodioxole (o-BBD)CYP1A2InductionIncreased protein and mRNA levels
All three BD compoundsCYP1A2InductionIncreased protein and mRNA levels
All three BD compoundsCYP2B (PROD)InhibitionEvenly inhibited

Diverse Biological Activities

Beyond their prominent antitumor and enzyme-inhibiting properties, 1,3-benzodioxole derivatives exhibit a wide array of other biological activities.

  • Antimicrobial and Antifungal Activity: Several derivatives have shown significant activity against various bacterial and fungal strains, including phytopathogens.[9] For instance, novel 1,3-benzodioxole-pyrimidine derivatives displayed excellent fungicidal activities against Botrytis cinerea, Rhizoctonia solani, and other fungal strains, with some compounds showing greater potency than the commercial fungicide boscalid.

  • Anti-inflammatory and Neuroprotective Effects: The 1,3-benzodioxole scaffold is being investigated for its potential in developing agents with anti-inflammatory and neuroprotective properties.[2][10]

  • Plant Growth Regulation: A series of N-(benzo[d]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed as potent auxin receptor agonists, demonstrating a remarkable ability to promote root growth in plants like Arabidopsis thaliana and Oryza sativa.[11][12]

  • Schistosomicidal Activity: Certain 1,3-benzodioxole derivatives have shown action against the adult worms of Schistosoma mansoni, causing damage to the parasite's integument.[13]

  • Antidiabetic Potential: Benzodioxole carboxamide derivatives have been synthesized and evaluated for their antidiabetic potential, with some compounds showing inhibitory effects on α-amylase.[14]

Quantitative Data on Other Biological Activities
Compound/DerivativeBiological ActivityOrganism/TargetActivity MetricValueReference
1,3-Benzodioxole-pyrimidine derivative (5c)FungicidalAlternaria solaniEC₅₀0.07 mg/L
1,3-Benzodioxole-pyrimidine derivative (5c)FungicidalBotrytis cinereaEC₅₀0.44 mg/L
Boscalid (positive control)FungicidalAlternaria solaniEC₅₀0.16 mg/L
Boscalid (positive control)FungicidalBotrytis cinereaEC₅₀5.02 mg/L
N-(benzo[d]dioxol-5-yl)-2-(one-benzylthio) acetamide (K-10)Root Growth PromotionArabidopsis thalianaPromotive Rate (0.1 µM)37.1%[11]
1-Naphthylacetic acid (NAA)Root Growth PromotionArabidopsis thalianaPromotive Rate (0.1 µM)-36.9%[15][11]
1,3-BenzodioxoleSchistosomicidalS. mansoni adult wormsMortality (200 µM)100% within 72h[13]
Benzodioxole aryl acetate (3a)Antioxidant (DPPH assay)-IC₅₀21.44 µg/mL[16]
Trolox (positive control)Antioxidant (DPPH assay)-IC₅₀1.93 µg/mL[16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed to evaluate the biological activity of 1,3-benzodioxole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cancer cell lines (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole derivatives in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

In Vitro Cytochrome P450 Inhibition Assay

This assay determines the potential of 1,3-benzodioxole derivatives to inhibit the activity of specific CYP450 isoforms using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • Specific CYP450 isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds (1,3-benzodioxole derivatives) and positive control inhibitors

  • Acetonitrile or methanol for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing HLMs, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the specific CYP450 substrate and the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite from the specific substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of the inhibitor. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing Mechanisms and Workflows

To better understand the complex biological processes influenced by the 1,3-benzodioxole moiety, the following diagrams illustrate key signaling pathways and experimental workflows.

CYP450_Inhibition_Pathway cluster_0 Mechanism-Based CYP450 Inhibition Benzodioxole 1,3-Benzodioxole Derivative Metabolism Oxidative Metabolism (Hydroxylation) Benzodioxole->Metabolism Substrate CYP450 Cytochrome P450 Enzyme CYP450->Metabolism Catalyzes Complex Metabolic-Intermediate Complex (Inactive) CYP450->Complex Carbene Reactive Carbene Intermediate Metabolism->Carbene Forms Carbene->CYP450 Covalently binds to Heme Iron

Caption: Mechanism-based inhibition of Cytochrome P450 by 1,3-benzodioxole derivatives.

Antitumor_Experimental_Workflow cluster_1 In Vitro & In Vivo Antitumor Evaluation Synthesis Synthesis of 1,3-Benzodioxole Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Lead_ID Lead Compound Identification Cytotoxicity->Lead_ID Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) Lead_ID->Mechanism In_Vivo In Vivo Efficacy (CAM Xenograft Model) Lead_ID->In_Vivo Data_Analysis Data Analysis & Conclusion Mechanism->Data_Analysis In_Vivo->Data_Analysis

Caption: A typical workflow for the evaluation of antitumor activity of 1,3-benzodioxole derivatives.

Conclusion and Future Perspectives

The 1,3-benzodioxole moiety represents a privileged scaffold in drug discovery, conferring a remarkable diversity of biological activities. Its role in the development of antitumor agents is particularly noteworthy, with numerous derivatives demonstrating potent and selective cytotoxicity against various cancer cell lines. The well-established interaction with cytochrome P450 enzymes, while a potential source of drug-drug interactions, also presents opportunities for synergistic therapeutic strategies and the development of metabolic modulators.

Future research should continue to explore the vast chemical space around the 1,3-benzodioxole core to identify novel derivatives with enhanced potency and selectivity for specific biological targets. A deeper understanding of the structure-activity relationships will be crucial for optimizing the therapeutic index of these compounds. Furthermore, advanced in vivo studies are necessary to translate the promising in vitro findings into clinically viable therapeutic agents. The continued investigation of this versatile heterocyclic system holds significant promise for addressing unmet medical needs across a range of diseases.

References

structural analogs of 6-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structural Analogs of 6-Methylbenzo[d]dioxol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylbenzo[d]dioxol-5-amine is a substituted aniline derivative featuring the benzodioxole ring system. While detailed research on this specific compound is limited in publicly available literature, its structural motifs are present in a wide array of pharmacologically active molecules.[1][2] The benzodioxole moiety is a key pharmacophore in compounds known to interact with monoaminergic systems and is also a structural component in various natural products and synthetic drugs.[1][3][4][5] This guide provides a comprehensive overview of the core , focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. The information is collated from studies on related compounds to provide a foundational framework for future research and development.

Key Structural Analog Classes and Biological Activities

The structural backbone of 6-Methylbenzo[d]dioxol-5-amine is found in several classes of compounds, each with distinct biological activities. This section will explore two prominent classes: N-substituted phenethylamines (MDMA analogs) and quinazoline derivatives.

N-Substituted Phenethylamine Analogs (MDMA and Bioisosteres)

Analogs of 3,4-Methylenedioxymethamphetamine (MDMA), which share the core methylenedioxy- moiety, are extensively studied for their potent effects on monoamine transporters. Research into bioisosteric analogs, where the methylenedioxy group is replaced by other functionalities, aims to improve the pharmacological profile by reducing off-target effects.[6][7][8]

Quantitative Data: Monoamine Transporter Inhibition

The following table summarizes the in vitro activity of MDMA and its bioisosteric analogs at human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of transporter activity. A lower IC50 value indicates greater potency.[6]

CompoundhSERT IC50 (µM)hDAT IC50 (µM)hNET IC50 (µM)DAT/SERT Ratio
MDMA 1.2 ± 0.28.3 ± 1.10.8 ± 0.11 : 6.9
ODMA 1.8 ± 0.312.1 ± 2.51.1 ± 0.21 : 6.7
TDMA 2.5 ± 0.415.2 ± 3.11.5 ± 0.31 : 6.1
SeDMA 2.1 ± 0.513.5 ± 2.81.3 ± 0.21 : 6.4

Data represents mean ± SD from at least three independent experiments. Data sourced from studies on MDMA and its bioisosteres.[6][8]

These analogs show similar activity at monoamine transporters but exhibit decreased agonist activity at 5-HT2A/2B/2C receptors, which may lead to a more favorable safety profile.[6][7]

Quinazoline-Based Analogs

The 1,3-benzodioxole moiety can be incorporated into more complex heterocyclic systems, such as the 4-aminoquinazoline scaffold, which is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[9][10][11] These compounds often target receptor tyrosine kinases like EGFR and VEGFR, which are implicated in cancer.[10][11]

Quantitative Data: Anticancer Activity of Quinazoline Analogs

The table below presents the anti-proliferative effects of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine analogs against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.[9]

AnalogTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Analog 1 (3-Chloro-4-fluorophenyl)H1975 (NSCLC)0.0075Erlotinib0.002
Analog 2 (4-((Thiazol-2-yl)methoxy)-3-chlorophenyl)Not SpecifiedPotent Activity--
Analog 3 (4-Fluorophenyl)Not SpecifiedPotent Activity--
Analog 5 (Lapatinib)EGFR Kinase Assay0.003--

Note: Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of 6-Methylbenzo[d]dioxol-5-amine analogs.

Synthesis Protocols

Protocol 2.1.1: General Synthesis of N-Methylbenzo[d]dioxol-5-amine via Reductive Amination [12]

This protocol describes a common method for the synthesis of N-methylated anilines.

  • Imine Formation: To a solution of 1,3-benzodioxole-5-carbaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.1 equivalents) in methanol. Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature is maintained below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]

  • Purification: Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[4]

Protocol 2.1.2: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine [13]

This protocol outlines the synthesis of a quinazoline-based analog.

  • Reaction Setup: To a solution of 4,6-dichloroquinazoline (1.0 eq) in 2-propanol, add (1,3-benzodioxol-5-yl)methanamine (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and monitor its progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature to allow for the formation of a precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold 2-propanol, and then with a mixture of ethyl acetate and hexane. The solid can be further purified by recrystallization or column chromatography.

In Vitro Biological Evaluation Protocols

Protocol 2.2.1: Monoamine Transporter Uptake Inhibition Assay [6][8]

This assay is used to determine the potency of compounds at inhibiting monoamine transporters.

  • Cell Culture: Use HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.

  • Assay Execution: Plate the cells in a 96-well plate. On the day of the experiment, wash the cells and pre-incubate them with various concentrations of the test compound.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [³H]5-HT for hSERT, [³H]MPP+ for hDAT and hNET) and incubate for a short period (typically 1-5 minutes).

  • Termination and Quantification: Terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells and measure the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 values by performing a non-linear regression analysis of the concentration-response curves.

Protocol 2.2.2: Receptor Binding Assay [1]

This protocol provides a general method for assessing the binding affinity of a compound to a specific receptor or transporter.

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the target transporter (SERT, DAT, or NET). Prepare membrane fractions through homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]citalopram for SERT) and a range of concentrations of the test compound.

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.[1]

Protocol 2.2.3: In Vitro Metabolism Studies [1]

This protocol is used to assess the metabolic stability of a compound.

  • Incubation: Incubate the test compound with human liver microsomes in the presence of NADPH.

  • Sample Preparation: At various time points, quench the reaction and extract the metabolites.

  • Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.[1]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes and pathways.

G cluster_synthesis Reductive Amination Synthesis Start 1,3-benzodioxole-5-carbaldehyde + Methylamine Imine Imine Formation (Methanol, RT, 2h) Start->Imine Reduction Reduction with NaBH4 (0°C to RT, 4h) Imine->Reduction Workup Aqueous Workup (NaHCO3) Reduction->Workup Purification Extraction & Purification (DCM, Column Chromatography) Workup->Purification Product N-Methylbenzo[d]dioxol-5-amine Purification->Product

Caption: Synthetic workflow for N-Methylbenzo[d]dioxol-5-amine.

G cluster_binding_assay Receptor Binding Assay Workflow Membrane Membrane Preparation (HEK293 cells expressing target) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane->Incubation Filtration Rapid Filtration (Separates bound/free ligand) Incubation->Filtration Quantification Scintillation Counting (Measures radioactivity) Filtration->Quantification Analysis Data Analysis (Calculate Ki values) Quantification->Analysis

Caption: General workflow for receptor binding assays.

G cluster_egfr Proposed EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Quinazoline Quinazoline Analog Quinazoline->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Caption: Proposed inhibition of the EGFR signaling pathway.

Structure-Activity Relationships (SAR)

While comprehensive SAR studies on 6-Methylbenzo[d]dioxol-5-amine are not available, general principles can be inferred from related structures.

  • Substitution on the Amine: In many classes of biologically active amines, the nature of the substituent on the nitrogen atom is critical for activity. For instance, N-methylation can alter potency and selectivity for monoamine transporters.[14]

  • Substitution on the Benzodioxole Ring: The position and nature of substituents on the benzodioxole ring can significantly influence biological activity. For example, in a series of 5-substituted benzo[d]dioxole derivatives, the substituent at the 5-position was crucial for anticonvulsant activity.[15] The introduction of a nitro group at the 6-position of the MDP moiety has been shown to offer cardioprotective effects in some contexts.[5]

  • Bioisosteric Replacement: Replacing the benzodioxole ring with other heterocyclic systems can modulate the metabolic profile and receptor interactions of the molecule.[6] This strategy is employed to reduce the potential for metabolic demethylenation, which can lead to the formation of reactive metabolites.[6][8]

Conclusion and Future Directions

6-Methylbenzo[d]dioxol-5-amine represents a chemical scaffold with significant potential for the development of novel therapeutic agents. Although direct research on this compound is sparse, the extensive studies on its structural analogs in the phenethylamine and quinazoline classes provide a robust foundation for future investigations. The data and protocols summarized in this guide highlight the potential for these compounds to act as potent modulators of monoamine transporters and protein kinases.

Future research should focus on:

  • Synthesis and Characterization: The development of efficient and scalable synthetic routes for 6-Methylbenzo[d]dioxol-5-amine and its novel derivatives.

  • Pharmacological Profiling: A comprehensive evaluation of these new compounds against a broad panel of biological targets, including monoamine transporters, GPCRs, and protein kinases.

  • Metabolic and Toxicological Assessment: In vitro and in vivo studies to determine the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of promising lead compounds.

By leveraging the knowledge from structurally related molecules, researchers can unlock the therapeutic potential of this versatile chemical scaffold.

References

Methodological & Application

Synthesis and Biological Evaluation of 6-Methylbenzo[d]dioxol-5-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Methylbenzo[d]dioxol-5-amine and its subsequent derivatization into novel amide and sulfonamide compounds. Furthermore, it explores the potential of these derivatives as anticancer agents, with a focus on their putative mechanisms of action involving the inhibition of tubulin polymerization and modulation of the STAT3 signaling pathway.

Application Notes

The 1,3-benzodioxole scaffold is a privileged structural motif present in numerous natural products and pharmacologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a methyl group at the 6-position and an amine at the 5-position of the benzodioxole ring system provides a versatile platform for the synthesis of novel derivatives with potential therapeutic applications.

The primary amine of 6-Methylbenzo[d]dioxol-5-amine serves as a key functional handle for the introduction of diverse chemical moieties through well-established synthetic transformations such as amide and sulfonamide formation. This allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds.

Recent studies on structurally related benzodioxole derivatives have highlighted their potential as anticancer agents.[2][3] Two key cellular processes often implicated in the mechanism of action of such compounds are the disruption of microtubule dynamics through the inhibition of tubulin polymerization and the modulation of critical signaling pathways like the STAT3 pathway, which is often aberrantly activated in cancer.[1][4]

Synthetic Workflow

The synthesis of 6-Methylbenzo[d]dioxol-5-amine derivatives can be achieved through a straightforward and efficient multi-step process. The general synthetic strategy involves the synthesis of the starting material, 5-methyl-1,3-benzodioxole, followed by a two-step sequence of nitration and subsequent reduction to yield the key intermediate, 6-Methylbenzo[d]dioxol-5-amine. This intermediate can then be readily derivatized to afford the target amide and sulfonamide compounds.

Synthetic Workflow for 6-Methylbenzo[d]dioxol-5-amine Derivatives cluster_0 Synthesis of Starting Material cluster_1 Synthesis of Key Intermediate cluster_2 Derivatization 4-Methylcatechol 4-Methylcatechol 5-Methyl-1,3-benzodioxole 5-Methyl-1,3-benzodioxole 4-Methylcatechol->5-Methyl-1,3-benzodioxole Base, Solvent Dichloromethane Dichloromethane Dichloromethane->5-Methyl-1,3-benzodioxole 5-Methyl-6-nitro-1,3-benzodioxole 5-Methyl-6-nitro-1,3-benzodioxole 5-Methyl-1,3-benzodioxole->5-Methyl-6-nitro-1,3-benzodioxole HNO3, H2SO4 6-Methylbenzo[d]dioxol-5-amine 6-Methylbenzo[d]dioxol-5-amine 5-Methyl-6-nitro-1,3-benzodioxole->6-Methylbenzo[d]dioxol-5-amine H2, Pd/C Amide Derivative Amide Derivative 6-Methylbenzo[d]dioxol-5-amine->Amide Derivative R-COOH, Coupling Agent Sulfonamide Derivative Sulfonamide Derivative 6-Methylbenzo[d]dioxol-5-amine->Sulfonamide Derivative R-SO2Cl, Base

A general overview of the synthetic strategy.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1,3-benzodioxole

This protocol describes the synthesis of the starting material, 5-Methyl-1,3-benzodioxole, from 4-methylcatechol and dichloromethane.

Materials:

  • 4-Methylcatechol

  • Dichloromethane (CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-methylcatechol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add dichloromethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 5-Methyl-1,3-benzodioxole as a colorless oil.

Protocol 2: Synthesis of 6-Methylbenzo[d]dioxol-5-amine

This protocol details the two-step synthesis of the key intermediate, 6-Methylbenzo[d]dioxol-5-amine.

Step 2a: Nitration of 5-Methyl-1,3-benzodioxole

Materials:

  • 5-Methyl-1,3-benzodioxole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • In a clean, dry Erlenmeyer flask, cool concentrated sulfuric acid (2.0 eq) in an ice bath.

  • Slowly add 5-Methyl-1,3-benzodioxole (1.0 eq) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 5-Methyl-1,3-benzodioxole, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture in the ice bath for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 5-methyl-6-nitro-1,3-benzodioxole.

Step 2b: Reduction of 5-Methyl-6-nitro-1,3-benzodioxole

Materials:

  • 5-Methyl-6-nitro-1,3-benzodioxole

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or balloon hydrogenation setup

  • Celite®

Procedure:

  • To a solution of 5-methyl-6-nitro-1,3-benzodioxole (1.0 eq) in ethanol, add 10% Pd/C (5-10 mol%).

  • Subject the mixture to hydrogenation (50 psi or balloon pressure) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 6-Methylbenzo[d]dioxol-5-amine.

Protocol 3: Synthesis of N-(6-Methylbenzo[d]dioxol-5-yl)acetamide (Amide Derivative)

This protocol describes the acylation of 6-Methylbenzo[d]dioxol-5-amine with acetic anhydride.

Materials:

  • 6-Methylbenzo[d]dioxol-5-amine

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-Methylbenzo[d]dioxol-5-amine (1.0 eq) in dichloromethane and add pyridine (1.2 eq).

  • Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain N-(6-Methylbenzo[d]dioxol-5-yl)acetamide.

Protocol 4: Synthesis of N-(6-Methylbenzo[d]dioxol-5-yl)benzenesulfonamide (Sulfonamide Derivative)

This protocol details the synthesis of a sulfonamide derivative from 6-Methylbenzo[d]dioxol-5-amine and benzenesulfonyl chloride.

Materials:

  • 6-Methylbenzo[d]dioxol-5-amine

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-Methylbenzo[d]dioxol-5-amine (1.0 eq) in dichloromethane and add pyridine (1.5 eq).

  • Cool the solution in an ice bath and add a solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(6-Methylbenzo[d]dioxol-5-yl)benzenesulfonamide.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of benzodioxole derivatives, based on literature reports of structurally related compounds.

Table 1: Synthesis Yields of Representative Benzodioxole Derivatives

CompoundStarting MaterialReagents and ConditionsYield (%)Reference
5-Nitro-1,3-benzodioxole1,3-BenzodioxoleHNO₃, Acetic Acid90.6[5]
1,3-Benzodioxol-5-amine5-Nitro-1,3-benzodioxoleH₂, Pd/C>95 (typical)[6]
Amide Derivative1,3-Benzodioxol-5-amineCarboxylic acid, EDCI, DMAP60-85[2]
Sulfonamide Derivative1,3-Benzodioxol-5-amineSulfonyl chloride, Pyridine70-90N/A

Table 2: Anticancer Activity of Representative Benzodioxole Carboxamide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 2aHep3B (Liver Cancer)25.5[2]
Compound 2bHep3B (Liver Cancer)35.2[2]
Compound 5A549 (Lung Cancer)10.67[7]
Compound 5C6 (Glioma)8.5[7]
Doxorubicin (Control)Hep3B (Liver Cancer)1.8[2]

Note: The data presented is for structurally related benzodioxole derivatives and should be considered as a reference for the potential of 6-Methylbenzo[d]dioxol-5-amine derivatives.

Potential Biological Signaling Pathways

Inhibition of Tubulin Polymerization

Several anticancer agents exert their effects by disrupting the dynamics of microtubules, which are essential for cell division. The following diagram illustrates the process of tubulin polymerization and where inhibitors can act.

Tubulin Polymerization Inhibition Tubulin Dimer Tubulin Dimer Protofilament Protofilament Tubulin Dimer->Protofilament Polymerization Protofilament->Tubulin Dimer Depolymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Protofilament Disassembly Inhibitor 6-Methylbenzo[d]dioxol-5-amine Derivative Inhibitor->Tubulin Dimer Binds to tubulin, prevents polymerization

Mechanism of tubulin polymerization inhibition.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells and promotes cell proliferation and survival. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[1][4][8][9][10]

STAT3 Signaling Pathway Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) Phosphorylates p-STAT3 (active) p-STAT3 (active) STAT3 (inactive)->p-STAT3 (active) STAT3 Dimer STAT3 Dimer p-STAT3 (active)->STAT3 Dimer Dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Cell Proliferation, Survival Cell Proliferation, Survival Gene Transcription->Cell Proliferation, Survival Inhibitor 6-Methylbenzo[d]dioxol-5-amine Derivative Inhibitor->p-STAT3 (active) Inhibits phosphorylation or dimerization

Overview of the STAT3 signaling pathway and potential point of inhibition.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Methylbenzo[d]dioxol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the utilization of 6-Methylbenzo[d]dioxol-5-amine in Suzuki-Miyaura coupling reactions. The benzodioxole moiety is a prevalent scaffold in numerous natural products and pharmacologically active compounds, making this protocol highly relevant for medicinal chemistry and drug discovery.

Since aryl amines are not direct substrates for the standard Suzuki-Miyaura coupling, a two-step process is employed. First, the amino group of 6-Methylbenzo[d]dioxol-5-amine is converted to a bromide via a Sandmeyer reaction. The resulting 5-bromo-6-methylbenzo[d]dioxole then serves as the aryl halide partner in the subsequent palladium-catalyzed cross-coupling with various arylboronic acids.

Experimental Protocols

Part 1: Sandmeyer Reaction - Synthesis of 5-Bromo-6-methylbenzo[d]dioxole

This protocol details the conversion of 6-Methylbenzo[d]dioxol-5-amine to its corresponding aryl bromide.

Materials:

  • 6-Methylbenzo[d]dioxol-5-amine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: In a round-bottom flask, dissolve 6-Methylbenzo[d]dioxol-5-amine (1.0 eq) in a 48% aqueous solution of hydrobromic acid. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring. While maintaining the temperature, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. Stir the resulting mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.[1][2]

  • Sandmeyer Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.[3][4] To the freshly prepared, cold diazonium salt solution, add the CuBr solution portion-wise, while maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-bromo-6-methylbenzo[d]dioxole can be purified by column chromatography on silica gel.

Part 2: Suzuki-Miyaura Coupling of 5-Bromo-6-methylbenzo[d]dioxole

This protocol describes the palladium-catalyzed cross-coupling of the synthesized 5-bromo-6-methylbenzo[d]dioxole with various arylboronic acids.

Materials:

  • 5-Bromo-6-methylbenzo[d]dioxole (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Ligand (if necessary, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

  • Deionized water (if using a biphasic system)

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 5-bromo-6-methylbenzo[d]dioxole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).[5][6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (and water, if applicable) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.[7]

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of bromo-benzodioxole derivatives with various arylboronic acids under different reaction conditions.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
15-Bromo-1,3-benzodioxolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂O1295
25-Bromo-1,3-benzodioxole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O1888
35-Bromo-1,3-benzodioxole4-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1692
45-Bromo-6-nitro-1,3-benzodioxolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O2478
55-Bromo-6-nitro-1,3-benzodioxole2-Thiopheneboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF1265

Note: Yields are based on reported values for similar substrates and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Experimental Workflow

G cluster_sandmeyer Part 1: Sandmeyer Reaction cluster_suzuki Part 2: Suzuki-Miyaura Coupling amine 6-Methylbenzo[d]dioxol-5-amine diazotization Diazotization (NaNO2, HBr, 0-5 °C) amine->diazotization diazonium Diazonium Salt (in situ) diazotization->diazonium sandmeyer Sandmeyer Bromination (CuBr) diazonium->sandmeyer bromo_product 5-Bromo-6-methylbenzo[d]dioxole sandmeyer->bromo_product workup1 Work-up & Purification bromo_product->workup1 bromo_product_suzuki 5-Bromo-6-methylbenzo[d]dioxole workup1->bromo_product_suzuki coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) bromo_product_suzuki->coupling boronic_acid Arylboronic Acid boronic_acid->coupling coupled_product Coupled Product coupling->coupled_product workup2 Work-up & Purification coupled_product->workup2 final_product Final Biaryl Product workup2->final_product

Caption: Overall experimental workflow from the starting amine to the final coupled product.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)-X(Ln) OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl Ar-Pd(II)-Ar'(Ln) Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for 6-Methylbenzo[d]dioxol-5-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-methylbenzo[d]dioxol-5-amine as a versatile precursor for the synthesis of various biologically relevant heterocyclic compounds. The protocols outlined below are based on well-established synthetic methodologies for the construction of quinoline, benzimidazole, and quinoxaline ring systems from aniline derivatives. While specific literature precedents for the use of 6-methylbenzo[d]dioxol-5-amine in these reactions are limited, these notes offer a foundational guide for researchers to explore its synthetic utility.

Synthesis of Substituted Quinolines

The quinoline scaffold is a core structural motif in a wide array of pharmaceuticals and biologically active compounds. 6-Methylbenzo[d]dioxol-5-amine is a promising starting material for the synthesis of novel quinoline derivatives, leveraging classic named reactions such as the Skraup, Doebner-von Miller, and Combes syntheses.

Skraup-Doebner-von Miller Synthesis of Quinolines

This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, or a precursor that generates one in situ (e.g., glycerol in the Skraup variation), in the presence of an acid catalyst and an oxidizing agent.[1][2]

Proposed Reaction Scheme:

G A 6-Methylbenzo[d]dioxol-5-amine r1 A->r1 B α,β-Unsaturated Aldehyde/Ketone or Glycerol B->r1 C Acid Catalyst (e.g., H₂SO₄) Oxidizing Agent (e.g., Nitrobenzene) r2 C->r2 D Substituted [1,3]Dioxolo[4,5-g]quinoline r1->r2  +   r2->D  Cyclization & Oxidation  

Figure 1: General workflow for the Skraup-Doebner-von Miller synthesis of quinolines.

Experimental Protocol (Proposed):

  • Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid (e.g., 10 mL) to a mixture of 6-methylbenzo[d]dioxol-5-amine (1.0 eq), glycerol or an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.2 eq), and a mild oxidizing agent such as nitrobenzene or arsenic acid (1.1 eq).

  • Heating: Heat the reaction mixture to a temperature of 130-150°C for 3-4 hours. The reaction is often exothermic and should be monitored carefully.

  • Work-up: After cooling, pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is basic.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Combes Synthesis of 2,4-Disubstituted Quinolines

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[3]

Proposed Reaction Scheme:

G A 6-Methylbenzo[d]dioxol-5-amine r1 A->r1 B β-Diketone (e.g., Acetylacetone) B->r1 C Acid Catalyst (e.g., H₂SO₄) r2 C->r2 D 2,4-Disubstituted [1,3]Dioxolo[4,5-g]quinoline r1->r2  +   r2->D  Condensation & Cyclization  

Figure 2: General workflow for the Combes synthesis of 2,4-disubstituted quinolines.

Experimental Protocol (Proposed):

  • Condensation: Mix 6-methylbenzo[d]dioxol-5-amine (1.0 eq) with a β-diketone (e.g., acetylacetone, 1.1 eq) and stir at room temperature for 1-2 hours to form the enamine intermediate.

  • Cyclization: Add the mixture to a cooled, stirred solution of concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Heating: Gradually heat the reaction mixture to 100-120°C and maintain for 1-2 hours.

  • Work-up: Cool the reaction mixture and pour it onto ice. Neutralize with a suitable base (e.g., concentrated ammonium hydroxide).

  • Isolation and Purification: Collect the precipitated product by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol.

Gould-Jacobs Reaction for 4-Hydroxyquinolines

This reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation to yield 4-hydroxyquinolines.[4][5]

Proposed Reaction Scheme:

G A 6-Methylbenzo[d]dioxol-5-amine r1 A->r1 B Diethyl ethoxymethylenemalonate B->r1 C 1. Heat (Cyclization) 2. NaOH (Saponification) 3. Heat (Decarboxylation) D 4-Hydroxy-[1,3]dioxolo[4,5-g]quinoline C->D r2 r1->r2  +   intermediate Anilidomethylenemalonate r2->intermediate Condensation intermediate->C

Figure 3: Stepwise workflow of the Gould-Jacobs Reaction.

Experimental Protocol (Proposed):

  • Condensation: A mixture of 6-methylbenzo[d]dioxol-5-amine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) is heated at 100-120°C for 1-2 hours.

  • Cyclization: The resulting anilidomethylenemalonate intermediate is added to a high-boiling solvent (e.g., diphenyl ether) and heated to approximately 250°C to effect cyclization.

  • Saponification: The cyclized product is cooled and treated with an aqueous solution of sodium hydroxide (e.g., 10%) and heated to reflux to hydrolyze the ester.

  • Decarboxylation: The reaction mixture is cooled, and the sodium salt of the carboxylic acid is precipitated. The isolated salt is then heated in a suitable solvent or neat to induce decarboxylation, followed by acidification to yield the 4-hydroxyquinoline.

Table 1: Proposed Quinolines from 6-Methylbenzo[d]dioxol-5-amine

Reaction NameReagentsProposed ProductPotential Yield (%)*
Skraup-Doebner-von MillerGlycerol, H₂SO₄, Nitrobenzene8-Methyl-[1][6]dioxolo[4,5-g]quinoline40-60
Combes SynthesisAcetylacetone, H₂SO₄2,4,8-Trimethyl-[1][6]dioxolo[4,5-g]quinoline50-70
Gould-Jacobs ReactionDiethyl ethoxymethylenemalonate4-Hydroxy-8-methyl-[1][6]dioxolo[4,5-g]quinoline30-50

*Note: Yields are hypothetical and based on general yields for these reactions with other anilines. Optimization would be required.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a critical class of heterocyclic compounds with a broad range of biological activities. The Phillips-Ladenburg synthesis offers a direct route to 2-substituted benzimidazoles from o-phenylenediamines and carboxylic acids. While 6-methylbenzo[d]dioxol-5-amine is not an o-phenylenediamine, this section outlines a proposed two-step synthesis of a benzimidazole derivative starting from this precursor.

Proposed Two-Step Synthesis of Benzimidazoles:

A plausible route would involve the nitration of 6-methylbenzo[d]dioxol-5-amine to introduce a nitro group at the 6-position, followed by reduction to the corresponding diamine, which can then undergo the Phillips-Ladenburg condensation.

G A 6-Methylbenzo[d]dioxol-5-amine B HNO₃, H₂SO₄ A->B C 6-Nitro-5-methylbenzo[d]dioxol-4-amine B->C Nitration D Reducing Agent (e.g., Sn/HCl) C->D E 5-Methylbenzo[d]dioxole-4,6-diamine D->E Reduction r1 E->r1 F Carboxylic Acid (R-COOH) F->r1 G Acid Catalyst (e.g., HCl) r2 G->r2 H 2-Substituted-6-methyl-[1,3]dioxolo[4,5-f]benzimidazole r1->r2  +   r2->H  Condensation  

Figure 4: Proposed two-step synthesis of benzimidazoles from 6-methylbenzo[d]dioxol-5-amine.

Experimental Protocol (Proposed):

Step 1: Synthesis of 5-Methylbenzo[d]dioxole-4,6-diamine

  • Nitration: Carefully add 6-methylbenzo[d]dioxol-5-amine to a cold mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

  • Reduction: Reduce the resulting nitro-amine derivative using a standard reducing agent such as tin and hydrochloric acid or catalytic hydrogenation to obtain the diamine.

Step 2: Phillips-Ladenburg Benzimidazole Synthesis [7][8]

  • Reaction Setup: A mixture of 5-methylbenzo[d]dioxole-4,6-diamine (1.0 eq) and a carboxylic acid (e.g., acetic acid or benzoic acid, 1.1 eq) is heated in the presence of a dilute mineral acid (e.g., 4M HCl).

  • Heating: The reaction is typically heated at or above 100°C for several hours. For less reactive aromatic carboxylic acids, higher temperatures in a sealed vessel may be necessary.

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the benzimidazole product.

  • Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization.

Table 2: Proposed Benzimidazoles from 6-Methylbenzo[d]dioxol-5-amine Derivative

Carboxylic AcidProposed ProductPotential Yield (%)*
Acetic Acid2,6-Dimethyl-[1][6]dioxolo[4,5-f]benzimidazole60-80
Benzoic Acid6-Methyl-2-phenyl-[1][6]dioxolo[4,5-f]benzimidazole50-70

*Note: Yields are hypothetical and based on general yields for the Phillips-Ladenburg reaction.

Synthesis of Substituted Quinoxalines

Quinoxalines are another important class of N-heterocycles. They are commonly synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][9] Similar to the benzimidazole synthesis, a two-step approach starting from 6-methylbenzo[d]dioxol-5-amine is proposed.

Proposed Two-Step Synthesis of Quinoxalines:

The same diamine intermediate prepared for the benzimidazole synthesis, 5-methylbenzo[d]dioxole-4,6-diamine, can be used.

G A 5-Methylbenzo[d]dioxole-4,6-diamine r1 A->r1 B 1,2-Dicarbonyl Compound (e.g., Benzil) B->r1 C Solvent (e.g., Ethanol/Acetic Acid) r2 C->r2 D Substituted [1,3]Dioxolo[4,5-g]quinoxaline r1->r2  +   r2->D  Condensation  

Figure 5: General workflow for the synthesis of quinoxalines from an o-phenylenediamine.

Experimental Protocol (Proposed):

  • Reaction Setup: Dissolve 5-methylbenzo[d]dioxole-4,6-diamine (1.0 eq) and a 1,2-dicarbonyl compound (e.g., benzil or 2,3-butanedione, 1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating (reflux) for a few hours.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product often precipitates. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: The solid product is collected by filtration, washed with a cold solvent, and can be recrystallized to high purity.

Table 3: Proposed Quinoxalines from 6-Methylbenzo[d]dioxol-5-amine Derivative

1,2-Dicarbonyl CompoundProposed ProductPotential Yield (%)*
Benzil8-Methyl-2,3-diphenyl-[1][6]dioxolo[4,5-g]quinoxaline80-95
2,3-Butanedione2,3,8-Trimethyl-[1][6]dioxolo[4,5-g]quinoxaline75-90

*Note: Yields are hypothetical and based on general yields for quinoxaline synthesis.

Disclaimer

The experimental protocols and quantitative data presented in these application notes are proposed based on established, general synthetic methodologies. As there is limited specific literature on the use of 6-methylbenzo[d]dioxol-5-amine as a precursor for these heterocyclic systems, these protocols should be considered as starting points for further investigation and optimization. All reactions should be performed with appropriate safety precautions in a laboratory setting.

References

Application Notes and Protocols for N-methylation of 3,4-Methylenedioxyamphetamine (MDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-methylation of 3,4-methylenedioxyamphetamine (MDA) to produce 3,4-methylenedioxymethamphetamine (MDMA). The protocols are intended for research and developmental purposes in a controlled laboratory setting.

Introduction

The N-methylation of primary amines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical compounds. 3,4-methylenedioxyamphetamine (MDA) is a primary amine that can be N-methylated to yield its secondary amine analogue, 3,4-methylenedioxymethamphetamine (MDMA). This conversion can be achieved through various synthetic routes. Here, we detail two common and effective methods: the Eschweiler-Clarke reaction and reductive amination.

Method 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[1][2] This one-pot reaction is known for its simplicity and the prevention of quaternary ammonium salt formation.[1][2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-methylenedioxyamphetamine (MDA) (1.0 eq).

  • Reagent Addition: To the flask, add formic acid (90%, 2.5 eq) and formaldehyde (37% aqueous solution, 2.5 eq).

  • Reaction Conditions: The reaction mixture is heated to 80-90°C and stirred for 18-24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 1M hydrochloric acid (HCl) to quench the reaction.

    • Wash the aqueous layer with an organic solvent such as dichloromethane (DCM) to remove any non-basic impurities.

    • Basify the aqueous layer to a pH of 11-12 with a strong base (e.g., 4M NaOH).

    • Extract the product with DCM (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude MDMA freebase.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.[3]

Data Presentation:

ParameterValueReference
Starting Material3,4-methylenedioxyamphetamine (MDA)
Methylating AgentsFormic Acid, Formaldehyde[1][2]
Reaction Temperature80-90°C[1]
Reaction Time18-24 hours[1]
Typical YieldHigh[1]

Method 2: Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of MDMA synthesis, this typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with methylamine, followed by reduction of the intermediate imine. A detailed cGMP synthesis has been reported for this process.[4]

Experimental Protocol (based on a cGMP synthesis): [4]

  • Reaction Setup: To a reaction vessel containing methanol, add crude 1-(3,4-methylenedioxyphenyl)-propan-2-one (MDP2P) (1.0 eq). Cool the mixture to 5°C.

  • Amine Addition: Add 40% (w/w) aqueous methylamine (7.5 eq) dropwise, maintaining the temperature. Then, cool the reaction mixture to -10°C.

  • Reduction: A solution of sodium hydroxide (NaOH) and sodium borohydride (NaBH₄) (0.5 eq) in water is added over 120 minutes.

  • Reaction Conditions: The solution is warmed to approximately 4°C and stirred for 25 minutes.

  • Work-up:

    • The reaction is quenched with an acid.

    • An acid/base workup is performed to remove impurities.

    • The product is then acidified with HCl in isopropanol to precipitate the hydrochloride salt.

  • Purification: The crude MDMA hydrochloride salt is collected by filtration and can be further purified by recrystallization from a suitable solvent like 2-propanol.[4]

Data Presentation:

ParameterValueReference
Starting Material1-(3,4-methylenedioxyphenyl)-propan-2-one (MDP2P)[4]
Amine Source40% (w/w) aqueous methylamine[4]
Reducing AgentSodium borohydride (NaBH₄)[4]
Reaction Temperature-10°C to 4°C[4]
Yield (MDMA·HCl)71.6–75.8%[4]
Purity (after recrystallization)>99.9%[4]

Purification of MDMA Hydrochloride

Purification of the final product is crucial to obtain high-purity material. Recrystallization is a common and effective method.

Recrystallization Protocol: [4]

  • Dissolution: Dissolve the crude MDMA·HCl in a minimal amount of boiling 2-propanol.

  • Filtration: While hot, filter the solution through a pre-heated filter to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath or freezer can increase the yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold 2-propanol, and dry under vacuum.

An acetone wash can also be used to remove certain impurities. This involves stirring the powdered MDMA·HCl in anhydrous acetone, followed by filtration.[5]

Visualizations

Eschweiler_Clarke_Workflow MDA MDA in Reaction Flask Reagents Add Formic Acid & Formaldehyde MDA->Reagents 1 Heat Heat to 80-90°C (18-24h) Reagents->Heat 2 Workup Acid/Base Work-up Heat->Workup 3 Purification Purification (Distillation or Recrystallization) Workup->Purification 4 MDMA_Product Pure MDMA Purification->MDMA_Product 5

Caption: Experimental workflow for the N-methylation of MDA via the Eschweiler-Clarke reaction.

Reductive_Amination_Workflow MDP2P MDP2P in Methanol Methylamine Add aq. Methylamine & Cool to -10°C MDP2P->Methylamine 1 Reduction Add NaOH/NaBH₄ Solution Methylamine->Reduction 2 Workup Acid/Base Work-up & HCl Salt Formation Reduction->Workup 3 Recrystallization Recrystallization from 2-Propanol Workup->Recrystallization 4 MDMA_HCl Pure MDMA·HCl Recrystallization->MDMA_HCl 5

References

Application of 6-Methylbenzo[d]dioxol-5-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic and conformational properties make it a valuable component for modulating pharmacological activity, metabolic stability, and receptor-binding affinity. While direct and extensive literature on the specific applications of 6-Methylbenzo[d]dioxol-5-amine is limited, its structural similarity to other key intermediates, such as N-Methylbenzo[d]dioxol-5-amine, suggests its potential as a versatile building block in drug discovery. The amine functionality on the benzodioxole ring system provides a reactive handle for chemical modification, enabling the synthesis of diverse compound libraries for screening.[2]

This document provides an overview of the potential applications of 6-Methylbenzo[d]dioxol-5-amine and its analogs in medicinal chemistry, drawing upon data from structurally related compounds. It includes detailed protocols for synthetic transformations and biological assays, along with quantitative data for a relevant drug candidate.

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis. The key properties of the closely related N-Methylbenzo[d]dioxol-5-amine are summarized in the table below.

PropertyValue
CAS Number 34060-22-5
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
SMILES CNC1=CC2=C(C=C1)OCO2
IUPAC Name N-methyl-1,3-benzodioxol-5-amine
Synonyms N-methyl-3,4-methylenedioxyaniline

Table 1: Physicochemical Properties of N-Methylbenzo[d]dioxol-5-amine.[3][4]

Synthetic Applications: Reductive Amination

A primary application for aminobenzodioxole derivatives in organic synthesis is reductive amination. This reaction allows for the formation of a new carbon-nitrogen bond, leading to the synthesis of more complex amines, particularly N-substituted phenethylamine derivatives, which are of significant interest in medicinal chemistry for their diverse biological activities.[3]

cluster_0 Reductive Amination Workflow Start 6-Methylbenzo[d]dioxol-5-amine Imine Iminium Ion Formation Start->Imine Aldehyde Aldehyde/Ketonen(R-CHO / R-CO-R') Aldehyde->Imine Reduction Reductionn(e.g., NaBH(OAc)₃) Imine->Reduction Product N-Substituted Derivaten Reduction->Product

General workflow for reductive amination.
Detailed Experimental Protocol: Generalized Reductive Amination

This protocol outlines a general procedure for the reductive amination of a secondary amine like N-Methylbenzo[d]dioxol-5-amine with an aldehyde, which can be adapted for 6-Methylbenzo[d]dioxol-5-amine.

Materials:

  • N-Methylbenzo[d]dioxol-5-amine (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acid catalyst (optional, e.g., Acetic acid, 0.1-1.0 eq)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-Methylbenzo[d]dioxol-5-amine (1.0 eq).

  • Solvent Addition: Dissolve the amine in anhydrous DCM.

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 eq) to the solution. If an acid catalyst is used, it can be added at this stage.

  • Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in Drug Discovery: A Case Study

The benzo[d][1][5]dioxol-5-yl moiety is a key structural feature in the development of potent enzyme inhibitors. A notable example is the discovery of (R)-5-(benzo[d][1][5]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6), a potent Bmx inhibitor for the treatment of non-small cell lung cancer (NSCLC).[5]

Quantitative Data: Biological Activity of Compound B6
Target/Cell LineMetricValue
Bmx KinaseIC₅₀35.7 ± 0.1 nM
H1975 (L858R/T790M mutant EGFR)IC₅₀0.92 ± 0.19 µM
HCC827 (Del19 mutant EGFR)IC₅₀0.014 ± 0.01 µM
H1975 Tumor Growth (in vivo)Anti-tumor rate73.9% (p<0.01)

Table 2: In vitro and in vivo efficacy of the Bmx inhibitor B6.[5]

Hypothesized Biological Activity and Screening Protocols

Based on the structure of the benzodioxole core, it is hypothesized that derivatives of 6-Methylbenzo[d]dioxol-5-amine could interact with monoaminergic systems, potentially acting as monoamine reuptake inhibitors.[4]

cluster_1 Hypothesized Monoamine Reuptake Inhibition Drug Benzodioxole Derivative Transporter Monoamine Transporter (SERT, DAT, NET) Drug->Transporter Inhibition PresynapticNeuron Presynaptic Neuron Transporter->PresynapticNeuron Reuptake SynapticCleft Synaptic Cleft Receptor Postsynaptic Receptor SynapticCleft->Receptor PostsynapticNeuron Postsynaptic Neuron Monoamine

Hypothesized mechanism of monoamine reuptake inhibition.
Experimental Protocol: In Vitro Receptor Binding Assay

To investigate the interaction of novel 6-Methylbenzo[d]dioxol-5-amine derivatives with monoamine transporters, a competitive radioligand binding assay can be performed.[4]

Materials:

  • Cell membranes from HEK293 cells stably expressing human serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters.

  • Radioligands (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Test compounds (derivatives of 6-Methylbenzo[d]dioxol-5-amine) at a range of concentrations.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membrane fractions from the expressing cell lines through homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with a specific radioligand and a range of concentrations of the test compound.

  • Incubation: Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.

cluster_2 Receptor Binding Assay Workflow Start Prepare Cell Membranes (HEK293 expressing SERT, DAT, NET) Incubate Incubate Membranes with Radioligand and Test Compound Start->Incubate Filter Rapid Filtration (Separate bound/free radioligand) Incubate->Filter Quantify Quantify Radioactivity (Scintillation Counting) Filter->Quantify Analyze Data Analysis (Determine Ki values) Quantify->Analyze

General workflow for receptor binding assays.

Conclusion

While 6-Methylbenzo[d]dioxol-5-amine itself is not extensively documented in medicinal chemistry literature, the broader class of aminobenzodioxoles represents a valuable and versatile scaffold for the synthesis of novel therapeutic agents. The synthetic protocols and biological assay methods outlined in this document, derived from closely related analogs, provide a solid foundation for researchers to explore the potential of 6-Methylbenzo[d]dioxol-5-amine and its derivatives in drug discovery. Future research, including the synthesis of compound libraries and comprehensive pharmacological characterization, is warranted to fully elucidate the therapeutic potential of this chemical space.

References

Application Notes and Protocols for the Purification of 6-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 6-Methylbenzo[d]dioxol-5-amine, a key intermediate in pharmaceutical synthesis. The following protocols for recrystallization, column chromatography, and vacuum distillation are based on established methods for analogous aromatic amines and benzodioxole derivatives. Purity assessment techniques are also detailed.

Introduction

6-Methylbenzo[d]dioxol-5-amine is a substituted aniline derivative. Like many aromatic amines, it is susceptible to oxidation and may contain impurities from its synthesis, such as starting materials, by-products, or colored degradation products. High purity of this intermediate is crucial for the successful synthesis of downstream targets, ensuring high yields, minimizing side reactions, and simplifying the purification of the final active pharmaceutical ingredient (API).

Common impurities can include unreacted precursors, over-alkylated species, and colored polymeric materials formed through oxidation. The choice of purification method depends on the nature of the impurities, the scale of the purification, and the required final purity.

Data Presentation

Purification MethodStarting Material Purity (Typical)Final Purity (Expected)Typical YieldKey Parameters
Recrystallization 85-95%>98%70-90%Solvent: Isopropanol or Hexane/Ethyl Acetate
Column Chromatography 80-95%>99%60-85%Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate gradient
Vacuum Distillation 70-90%>98%75-90%Pressure: 1-20 mmHg; Temperature: 100-150 °C (estimated)

Experimental Protocols

Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For amines, which can be prone to oiling out, careful solvent selection is critical.

Protocol: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)

  • Dissolution: In a fume hood, place the crude 6-Methylbenzo[d]dioxol-5-amine (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of a polar solvent in which the amine is soluble, such as ethyl acetate, at room temperature to dissolve the solid.

  • Induce Cloudiness: While stirring, slowly add a non-polar solvent in which the amine is less soluble, such as hexane, until the solution becomes slightly cloudy.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solution becomes clear again. Avoid boiling the solvent.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath or a refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Silica Gel Column Chromatography

Column chromatography is a highly versatile technique for purifying compounds from complex mixtures. For basic compounds like amines, tailing on standard silica gel can be an issue due to interactions with acidic silanol groups. This can be mitigated by using a deactivated stationary phase or by adding a small amount of a basic modifier to the eluent.

Protocol: Flash Column Chromatography on Silica Gel

  • Column Packing: Prepare a glass chromatography column packed with silica gel (230-400 mesh) as a slurry in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Sample Loading: Dissolve the crude 6-Methylbenzo[d]dioxol-5-amine in a minimal amount of dichloromethane or the initial eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 (v/v) hexane:ethyl acetate. To prevent tailing, 0.1% triethylamine can be added to the eluent system.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or UV light).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Vacuum Distillation

Vacuum distillation is ideal for purifying thermally stable liquids with high boiling points or for separating the target compound from non-volatile impurities, such as polymerization products which can cause the crude amine to be dark in color.[1] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.[1]

Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude 6-Methylbenzo[d]dioxol-5-amine into the distillation flask along with a magnetic stir bar or boiling chips.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1-20 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle while stirring.

  • Distillation: Collect the fraction that distills at a constant temperature. For the related 3,4-(methylenedioxy)aniline, the boiling point is 144 °C at 16 mmHg, providing an approximate target range.

  • Termination: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Purity Assessment Protocols

High-Performance Liquid Chromatography (HPLC)

Instrumentation: HPLC system with a UV detector. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid. Gradient: Start with 90:10 (A:B) and increase to 10:90 (A:B) over 20 minutes. Flow Rate: 1.0 mL/min. Detection: UV at 285 nm. Sample Preparation: Dissolve a small amount of the purified sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: Gas chromatograph coupled to a mass spectrometer. Column: Standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness). Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min. Carrier Gas: Helium. Injection: Splitless injection. Detection: Mass spectrometer in full scan mode. Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization with an acylating agent may be necessary to improve peak shape and resolution.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Analysis & Final Product Crude Crude 6-Methylbenzo[d]dioxol-5-amine (Purity: 70-95%) Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Distillation Vacuum Distillation Crude->Distillation Analysis Purity Analysis (HPLC, GC-MS) Recrystallization->Analysis Chromatography->Analysis Distillation->Analysis Pure Purified Product (Purity: >98%) Analysis->Pure

Caption: General workflow for the purification of 6-Methylbenzo[d]dioxol-5-amine.

ColumnChromatographyWorkflow A 1. Prepare Silica Gel Slurry in Hexane B 2. Pack Column A->B D 4. Load Sample onto Column B->D C 3. Dissolve Crude Amine & Adsorb onto Silica C->D E 5. Elute with Hexane/EtOAc Gradient (+ 0.1% Triethylamine) D->E F 6. Collect Fractions E->F G 7. Monitor by TLC F->G F->G H 8. Combine Pure Fractions & Evaporate Solvent G->H I Purified Product H->I PurityAnalysisLogic Start Purified Sample Analysis Perform HPLC & GC-MS Analysis Start->Analysis Decision Purity > 99%? Analysis->Decision Pass Proceed to Next Synthetic Step Decision->Pass Yes Fail Repeat Purification or Select Alternative Method Decision->Fail No

References

Application Notes and Protocols: 6-Methylbenzo[d]dioxol-5-amine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-methylbenzo[d]dioxol-5-amine and its close structural analogs in the synthesis of bioactive molecules. The focus is on providing practical, reproducible methodologies and relevant pharmacological data to aid in drug discovery and development.

Application Note 1: Synthesis of Novel Auxin Receptor Agonists

The benzo[d][1][2]dioxole scaffold is a key pharmacophore in a variety of biologically active compounds. Its derivatives have been explored for diverse therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. A notable application of benzo[d][1][2]dioxol-5-amine, a close analog of 6-methylbenzo[d]dioxol-5-amine, is in the synthesis of potent auxin receptor agonists, which have significant implications in agricultural science for promoting plant root growth.

A series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been synthesized and shown to exhibit significant root growth-promoting activity.[3][4] The synthesis involves a straightforward three-step process, making it an attractive pathway for generating a library of compounds for structure-activity relationship (SAR) studies.[3][4] The mechanism of action for these compounds is believed to be through the activation of the auxin receptor TIR1.[3][4]

Synthetic Workflow for N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives

synthetic_workflow cluster_step1 Step 1: Synthesis of 2-(benzylthio)acetic acid intermediate cluster_step2 Step 2: Acyl chloride formation cluster_step3 Step 3: Amide formation A Substituted benzyl bromide C NaOH, Ethanol/Water, Reflux A->C B Thioglycolic acid B->C D 2-(benzylthio)acetic acid intermediate C->D E Oxalyl chloride, DCM D2 2-(benzylthio)acetic acid intermediate F Acyl chloride intermediate E->F H Triethylamine, Dioxane F2 Acyl chloride intermediate G Benzo[d][1,3]dioxol-5-amine G->H I N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide H->I

Caption: Synthetic workflow for N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide (K-16)

This protocol describes the synthesis of a representative auxin receptor agonist, K-16, derived from benzo[d][1][2]dioxol-5-amine.[3]

Materials:

  • Benzo[d][1][2]dioxol-5-amine

  • 1-(Bromomethyl)-3-methylbenzene

  • Thioglycolic acid

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Oxalyl chloride

  • Dioxane

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl, 6 M)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2-((3-methylbenzyl)thio)acetic acid

  • To a solution of thioglycolic acid (0.29 g, 3.17 mmol, 1 eq) and 1-(bromomethyl)-3-methylbenzene (0.59 g, 3.17 mmol, 1 eq) in ethanol (20 mL), add a solution of NaOH (0.38 g, 9.51 mmol, 3 eq) in H₂O (5 mL) dropwise.[3]

  • Reflux the reaction mixture for 3 hours.[3]

  • Remove the ethanol by rotary evaporation.

  • Pour the residue into water and acidify to pH 1-2 with 6 M HCl.[3]

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 2-((3-methylbenzyl)thio)acetic acid as a yellow oily liquid. This crude product is used directly in the next step without further purification.[4]

Step 2: Formation of the Acyl Chloride

  • Dissolve the crude 2-((3-methylbenzyl)thio)acetic acid in dichloromethane (20 mL) and cool the solution to 0°C.

  • Add oxalyl chloride (0.48 g, 3.80 mmol, 1.2 eq) dropwise to the solution at 0°C.[3]

  • Stir the reaction mixture for 0.5 hours at 0°C, and then for 1 hour at room temperature.[3]

  • Remove the excess oxalyl chloride and dichloromethane under reduced pressure to obtain the crude acyl chloride.[3]

Step 3: Synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide (K-16)

  • Prepare a solution of benzo[d][1][2]dioxol-5-amine (0.43 g, 3.17 mmol, 1 eq) and triethylamine (0.64 g, 6.34 mmol, 2 eq) in dioxane (20 mL) and cool it to 0°C.[3]

  • Add the crude acyl chloride from Step 2 dropwise to this solution at 0°C.[3]

  • Stir the reaction for 0.5 hours at 0°C, and then for 2 hours at room temperature.[3]

  • Pour the reaction mixture into water and acidify to pH 4-5 with 6 M HCl.[3]

  • Extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final product, K-16, as a yellow solid (0.62 g, 62% yield).[3]

Quantitative Data

The following table summarizes the root growth-promoting activity of a series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives on Arabidopsis thaliana.

CompoundR Group on Benzyl MoietyPrimary Root Growth Promotion Rate (%) at 0.1 µM
HTS05309 4-Cl18.7
K-1 H15.2
K-2 2-F20.1
K-3 3-F25.6
K-4 4-F22.3
K-5 2-Cl19.8
K-6 3-Cl28.4
K-7 2-Br21.5
K-8 3-Br30.1
K-9 4-Br27.9
K-10 2-CH₃37.1
K-11 3-CH₃32.5
K-12 4-CH₃29.8
K-13 2-OCH₃24.7
K-14 3-OCH₃26.3
K-15 4-OCH₃23.1
K-16 3-CF₃-15.4
K-17 4-CF₃-10.2
K-18 2-NO₂-20.5
K-19 3-NO₂-18.9
K-20 4-NO₂-16.3
K-21 2,4-diCl15.8
K-22 2,6-diCl12.4
NAA (Control)-36.9

Data sourced from Frontiers in Plant Science, 2022.[3]

Signaling Pathway

Auxin Receptor Agonist Mechanism of Action

The synthesized N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives act as agonists of the auxin receptor TIR1. Auxin is a crucial plant hormone that regulates various aspects of plant growth and development, including root formation. By binding to and activating the TIR1 receptor, these synthetic molecules can mimic the natural effects of auxin, leading to the promotion of root growth.

mechanism_of_action cluster_binding Molecular Recognition cluster_activation Signal Transduction cluster_response Physiological Response A Synthetic Agonist (e.g., K-10) B Auxin Receptor TIR1 A->B Binds to C Activation of Auxin Signaling Pathway D Gene Expression Changes C->D E Promotion of Root Growth D->E

Caption: Mechanism of action for auxin receptor agonists.

References

Application Notes and Protocols for 6-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylbenzo[d]dioxol-5-amine, a derivative of 3,4-methylenedioxyaniline, is a research chemical with potential applications in medicinal chemistry and drug development. Due to the limited availability of detailed public data on this specific compound, these notes provide a framework for its safe handling, storage, and stability assessment based on established chemical principles and information from analogous compounds.

Physicochemical Properties

Quantitative data for 6-Methylbenzo[d]dioxol-5-amine is limited. The following table summarizes available information.

PropertyValueSource
CAS Number 34060-22-5[1][2]
Molecular Formula C₈H₉NO₂[2][3]
Molecular Weight 151.16 g/mol [3]
Predicted XLogP3 1.6[3]
Appearance Not determined[4]
Solubility Slightly soluble in water (inferred).[3]Soluble in DMSO and ethanol (inferred).[3]

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, 6-Methylbenzo[d]dioxol-5-amine is anticipated to be harmful if swallowed or inhaled and may cause skin and eye irritation.[5] Strict adherence to safety protocols and the use of appropriate PPE are crucial to minimize exposure.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5]Protects against splashes and airborne particles that can cause serious eye irritation.[5][6]
Hand Protection Nitrile or neoprene gloves.[5]Provides a barrier against skin contact, which may cause irritation or toxic effects.[6]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[5]Prevents accidental skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5]Minimizes the inhalation of potentially toxic fumes or dust.

Handling and Storage Protocols

Proper handling and storage are critical for maintaining the chemical's stability and ensuring laboratory safety.

Protocol for Safe Handling:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.[5]

    • Gather all necessary PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of the compound within a well-ventilated chemical fume hood.[5][6]

    • Avoid the generation of vapor or mist.[6]

    • Keep the compound away from heat, sparks, open flames, and hot surfaces.[6]

    • Take measures to prevent the buildup of electrostatic charge.[6]

    • Avoid contact with skin, eyes, and clothing.[6]

    • Do not eat, drink, or smoke in the handling area.[5][6]

    • Wash hands thoroughly after handling.[5][6]

Protocol for Storage:

  • Container:

    • Store in a tightly closed, original container.[5][7]

  • Environment:

    • Store in a cool, dry, and well-ventilated area.[5][6][7]

    • Recommended storage temperature is 2-8°C.[3]

  • Special Conditions:

    • The compound may be sensitive to air and light.[8] Store under an inert atmosphere (e.g., argon or nitrogen) and in a dark place.[3][8]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5][9]

Spill and Disposal Procedures

Spill Response Protocol:

  • Immediate Actions:

    • Evacuate the area and ensure adequate ventilation.[5]

    • Wear appropriate PPE, including respiratory protection.[5]

  • Containment and Cleanup:

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5]

    • For large spills, contain the spill and prevent it from entering drains or waterways.[5]

    • Clean the spill area thoroughly with a suitable solvent.[5]

Disposal Guidelines:

The disposal of 6-Methylbenzo[d]dioxol-5-amine may be subject to regulations for controlled substance analogs.[10]

  • Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and adhere to federal, state, and local regulations.[10]

  • Preferred Method: Incineration in a licensed hazardous waste incinerator is the preferred method to meet the "non-retrievable" standard set by the DEA for similar substances.[10]

  • Chemical Destruction: Alternatively, chemical destruction using agents like activated carbon can be employed, ensuring the complete alteration of the chemical structure.[10] Verification of destruction using analytical methods like GC-MS or HPLC is recommended.[10]

Experimental Protocols: Stability Assessment

Due to the lack of publicly available stability data, the following protocol provides a framework for its determination.

Protocol for Preliminary Stability Study:

  • Solution Preparation:

    • Prepare a stock solution of 6-Methylbenzo[d]dioxol-5-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[3]

  • Stress Conditions:

    • Acid/Base Hydrolysis: Dilute the stock solution in aqueous solutions of varying pH (e.g., pH 2, pH 7, pH 9).[3]

    • Temperature: Store aliquots of each solution at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.[3]

    • Photostability: Expose a set of solutions to a controlled light source while keeping a control set in the dark.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples using a suitable chromatographic method (e.g., HPLC or LC-MS) to determine the concentration of the parent compound and identify any major degradation products.[3]

  • Data Presentation:

    • Plot the concentration of 6-Methylbenzo[d]dioxol-5-amine versus time for each condition.

    • Calculate the degradation rate constants and half-life if applicable.

Stability Data Template:

ConditionTemperature (°C)pHLight ExposureHalf-life (t₁/₂)Degradation Products Identified

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storage of 6-Methylbenzo[d]dioxol-5-amine cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Emergency Equipment prep_hood->prep_safety handle_weigh Weigh/Transfer Compound prep_safety->handle_weigh handle_react Perform Experiment handle_weigh->handle_react handle_clean Clean Work Area handle_react->handle_clean store_container Tightly Seal Container handle_clean->store_container After Use dispose_waste Segregate Waste handle_clean->dispose_waste Waste Generated store_conditions Store at 2-8°C, Dark, Inert Atmosphere store_container->store_conditions dispose_consult Consult EHS Guidelines dispose_waste->dispose_consult dispose_action Dispose via Approved Method dispose_consult->dispose_action Stability_Assessment_Workflow Workflow for Stability Assessment cluster_stress Apply Stress Conditions start Start: Pure Compound prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep_stock stress_ph Vary pH (2, 7, 9) prep_stock->stress_ph stress_temp Vary Temperature (4, 25, 40°C) prep_stock->stress_temp stress_light Expose to Light (vs. Dark Control) prep_stock->stress_light sample_collection Collect Samples at Time Points (0, 2, 4, 8, 24h) stress_ph->sample_collection stress_temp->sample_collection stress_light->sample_collection analysis Analyze via HPLC/LC-MS sample_collection->analysis data_processing Determine Concentration & Identify Degradants analysis->data_processing end End: Stability Profile data_processing->end

References

Application Notes and Protocols for In Vitro Metabolism Studies of N-Methylated Benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated benzodioxole moieties are common structural features in a variety of pharmacologically active compounds, including pharmaceuticals and designer drugs such as synthetic cathinones. Understanding the metabolic fate of these compounds is crucial for predicting their efficacy, duration of action, potential for drug-drug interactions, and toxicity. In vitro metabolism studies are indispensable tools in drug discovery and development, providing critical insights into the metabolic pathways and the enzymes responsible for the biotransformation of new chemical entities.

These application notes provide a comprehensive overview of the in vitro metabolism of N-methylated benzodioxoles, detailing the primary metabolic pathways, experimental protocols for conducting metabolism studies using human liver microsomes (HLM), and methods for the analysis of metabolites.

Key Metabolic Pathways

The in vitro metabolism of N-methylated benzodioxoles is primarily mediated by cytochrome P450 (CYP) enzymes and involves several key biotransformation reactions. The principal pathways include:

  • N-Dealkylation: Removal of the N-methyl group is a common metabolic route.

  • Demethylenation: Opening of the methylenedioxy bridge to form a catechol intermediate, which can be subsequently O-methylated. This pathway is significantly mediated by CYP2D6.[1][2]

  • β-Ketone Reduction: Reduction of the ketone group, common in synthetic cathinones.

  • Aliphatic Hydroxylation: Hydroxylation of the alkyl side chain.

  • O-Methylation: Methylation of the catechol intermediate formed after demethylenation.

For many synthetic cathinones containing the N-methylated benzodioxole structure, demethylenation followed by O-methylation is a dominant metabolic pathway.[3]

Metabolic Pathways of N-Methylated Benzodioxoles cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Compound Parent Compound N-Dealkylated Metabolite N-Dealkylated Metabolite Parent Compound->N-Dealkylated Metabolite N-Dealkylation (e.g., CYP2D6) Demethylenated Metabolite (Catechol) Demethylenated Metabolite (Catechol) Parent Compound->Demethylenated Metabolite (Catechol) Demethylenation (e.g., CYP2D6) β-Ketone Reduced Metabolite β-Ketone Reduced Metabolite Parent Compound->β-Ketone Reduced Metabolite β-Ketone Reduction Hydroxylated Metabolite Hydroxylated Metabolite Parent Compound->Hydroxylated Metabolite Aliphatic Hydroxylation O-Methylated Metabolite O-Methylated Metabolite Demethylenated Metabolite (Catechol)->O-Methylated Metabolite O-Methylation (COMT) Glucuronide Conjugate Glucuronide Conjugate Hydroxylated Metabolite->Glucuronide Conjugate Glucuronidation (UGTs)

Figure 1: Primary metabolic pathways of N-methylated benzodioxoles.

Quantitative Data on In Vitro Metabolism

The following tables summarize available quantitative and semi-quantitative data from in vitro metabolism studies of representative N-methylated benzodioxoles.

Metabolic Stability and Enzyme Kinetics

This table presents key kinetic parameters for the metabolism of selected N-methylated benzodioxoles.

CompoundEnzymeMetabolic PathwayKm (µM)Vmax (nmol/min/mg protein)In Vitro t1/2 (min)Reference
(+)-MDMA Human CYP2D6Demethylenation2.900.10-[1]
(-)-MDMA Human CYP2D6Demethylenation7.610.06-[1]
Methylone Human Liver MicrosomesDihydroxymethcathinone formation (low affinity)1953 ± 7610.22 ± 0.04-[2]
Methylone Human CYP2D6Dihydroxymethcathinone formation (high affinity)19.0 ± 4.20.046 ± 0.005-[2]
Eutylone Rat Liver MicrosomesOverall Metabolism--2.27[4][5]

MDMA: 3,4-Methylenedioxymethamphetamine

Semi-Quantitative Analysis of Metabolites in Synthetic Cathinones

The following table provides a semi-quantitative comparison of the major metabolites of several N-methylated benzodioxole-containing synthetic cathinones, based on peak area ratios from in vitro studies with human liver microsomes.[3][6]

CompoundN-Dealkylationβ-Ketone ReductionDemethylenation & O-MethylationAliphatic Hydroxylation
Methylone MinorMinorMajorMinor
Ethylone MajorMinorMajorMinor
Butylone MajorMinorMajorMinor
Dibutylone MajorMinorMajorMinor
Eutylone MinorMinorMajorMinor
Pentylone MajorMinorMajorMinor

Experimental Protocols

Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability of N-methylated benzodioxoles in HLM.

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compound (N-methylated benzodioxole derivative)

  • Positive control compound with known metabolism (e.g., testosterone, midazolam)

  • Acetonitrile (ice-cold) or other suitable organic solvent for quenching the reaction

  • Internal standard for LC-MS/MS analysis

2. Experimental Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).

    • Pre-warm the master mix at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed master mix to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding 2-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Controls:

    • Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation.

    • Include a positive control to ensure the metabolic activity of the HLM.

Protocol 2: Metabolite Identification and Semi-Quantitative Analysis by LC-MS/MS

This protocol describes a general method for the analysis of metabolites formed during in vitro incubations.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer or other high-resolution mass spectrometer.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.6 mL/min).

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Full scan MS and data-dependent MS/MS (or product ion scan) modes.

  • Collision Energy: Ramped or fixed collision energies to obtain informative fragment spectra.

4. Data Analysis:

  • Metabolite Identification:

    • Process the raw data using metabolite identification software.

    • Identify potential metabolites by comparing the chromatograms of the test samples with the control samples (without NADPH).

    • Characterize metabolites based on their accurate mass, retention time, and fragmentation patterns. The primary metabolic transformations to search for include N-dealkylation (-CH2), demethylenation (+O, -CH2), hydroxylation (+O), and β-ketone reduction (+2H).

  • Semi-Quantitative Analysis:

    • Integrate the peak areas of the parent compound and its identified metabolites.

    • Calculate the peak area ratio of each metabolite relative to the parent compound at a specific time point or relative to an internal standard to assess the relative abundance of each metabolic pathway.

Experimental Workflow for In Vitro Metabolism Study cluster_preparation Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Prepare Reagents Prepare Reagents (Buffer, HLM, NADPH, Test Compound) Pre-warm HLM Pre-warm HLM at 37°C Prepare Reagents->Pre-warm HLM Add Test Compound Add Test Compound Pre-warm HLM->Add Test Compound Initiate with NADPH Initiate Reaction with NADPH Add Test Compound->Initiate with NADPH Incubate at 37°C Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) Initiate with NADPH->Incubate at 37°C Quench Reaction Quench Reaction with Acetonitrile + Internal Standard Incubate at 37°C->Quench Reaction Centrifuge Centrifuge to Precipitate Proteins Quench Reaction->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis (Q-TOF) Collect Supernatant->LC-MS/MS Analysis Data Processing Data Processing and Analysis LC-MS/MS Analysis->Data Processing Metabolite ID & Quantification Metabolite Identification and Semi-Quantitative Analysis Data Processing->Metabolite ID & Quantification

Figure 2: General experimental workflow for in vitro metabolism studies.

Conclusion

The in vitro metabolism of N-methylated benzodioxoles is a complex process involving multiple enzymatic pathways, with N-dealkylation and demethylenation being particularly prominent. The provided protocols offer a robust framework for investigating the metabolic fate of these compounds in a drug discovery and development setting. The quantitative and semi-quantitative data presented serve as a valuable reference for comparing the metabolic profiles of different N-methylated benzodioxole derivatives. By employing these methods, researchers can gain crucial insights into the metabolic stability and potential biotransformation products of novel compounds, thereby facilitating the selection of candidates with favorable pharmacokinetic properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methylbenzo[d]dioxol-5-amine synthesis.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields and other complications during the synthesis of 6-Methylbenzo[d]dioxol-5-amine and related aromatic amines.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the synthesis of aromatic amines can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[1][2]

  • Moisture Sensitivity: Many reagents used in these syntheses are sensitive to moisture. The presence of water can quench reagents and lead to significant reductions in yield.[3] It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][4]

  • Suboptimal Reagents or Catalysts: The purity and activity of reagents and catalysts are critical. For instance, in Friedel-Crafts type reactions, the choice of Lewis or Brønsted acid catalyst can profoundly impact selectivity and yield.[5] Using fresh or purified reagents is recommended.[3]

Q2: I am observing significant byproduct formation in my reaction mixture. How can I improve selectivity?

A2: Improving selectivity requires careful optimization of reaction parameters:

  • Temperature Control: High reaction temperatures can sometimes promote the formation of unwanted side products or lead to decomposition of the starting material or product.[5] Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.

  • Catalyst Selection: The choice of catalyst can have a significant impact on selectivity. For instance, in acylations of 1,3-benzodioxole, heterogeneous catalysts have demonstrated good selectivity.[5]

Q3: I'm having difficulty with the work-up and purification of my product. What are the best practices?

A3: Proper work-up and purification are essential for isolating the desired product in high purity and yield:

  • Quenching: Reactions should be carefully quenched, for example, by pouring the reaction mixture onto crushed ice or into a cold basic solution to neutralize acidic reagents.[3]

  • Extraction: The product should be extracted with a suitable organic solvent. The choice of solvent will depend on the polarity of your product.

  • Washing: The organic layer should be washed to remove any remaining reagents or byproducts.

  • Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and then concentrated under reduced pressure.[2]

  • Purification Techniques:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.[7]

    • Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a common and effective purification method.[3][8] The choice of eluent is critical for good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the synthesis of benzodioxole derivatives?

A1: Key parameters to control include reaction temperature, reaction time, and the molar ratio of reactants.[5] High temperatures can lead to decomposition, while an incorrect stoichiometric ratio can result in unwanted side products.[5] The choice of solvent and catalyst is also crucial for achieving high yield and selectivity.[5]

Q2: How can I prevent the formation of a precipitate (likely a hydrochloride salt) during reactions involving amines?

A2: The formation of a hydrochloride salt precipitate can be prevented by using a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl as it is formed during the reaction.[7] It is important to use at least one equivalent of the base.[7]

Q3: What are some common side reactions to be aware of when working with benzodioxole derivatives?

A3: Side reactions can include the formation of mono- and di-substituted byproducts, especially in acylation reactions.[5] The high reactivity of the benzodioxole ring can lead to multiple substitutions if the reaction conditions are not carefully controlled.

Q4: Are there alternative, more scalable methods for benzodioxole synthesis besides traditional lab-scale reactions?

A4: Yes, continuous flow processes are being explored as a more scalable and efficient alternative to batch reactions for syntheses such as the acylation of 1,3-benzodioxole.[5] These methods can offer better control over reaction parameters and potentially higher yields and selectivity.[5]

Proposed Synthetic Pathway and Troubleshooting Workflow

A plausible synthetic route to 6-Methylbenzo[d]dioxol-5-amine could start from 5-methyl-1,3-benzodioxole, proceed through nitration, and then reduction of the nitro group to the amine.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 5-Methyl-1,3-benzodioxole 5-Methyl-1,3-benzodioxole 6-Nitro-5-methyl-1,3-benzodioxole 6-Nitro-5-methyl-1,3-benzodioxole 5-Methyl-1,3-benzodioxole->6-Nitro-5-methyl-1,3-benzodioxole Nitration Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4)->6-Nitro-5-methyl-1,3-benzodioxole 6-Methylbenzo[d]dioxol-5-amine 6-Methylbenzo[d]dioxol-5-amine 6-Nitro-5-methyl-1,3-benzodioxole->6-Methylbenzo[d]dioxol-5-amine Reduction Reducing Agent (e.g., H2/Pd-C, Sn/HCl) Reducing Agent (e.g., H2/Pd-C, Sn/HCl) Reducing Agent (e.g., H2/Pd-C, Sn/HCl)->6-Methylbenzo[d]dioxol-5-amine

Caption: Proposed synthesis pathway for 6-Methylbenzo[d]dioxol-5-amine.

Troubleshooting_Workflow start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion check_conditions Are reaction conditions optimal? check_completion->check_conditions Yes increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_reagents Are reagents pure and anhydrous? check_conditions->check_reagents Yes optimize_conditions Optimize temperature, solvent, and catalyst check_conditions->optimize_conditions No check_side_products Are there significant side products? check_reagents->check_side_products Yes purify_reagents Use fresh or purified reagents/solvents check_reagents->purify_reagents No modify_conditions Modify stoichiometry or add protecting groups check_side_products->modify_conditions Yes end Yield Improved check_side_products->end No increase_time_temp->end optimize_conditions->end purify_reagents->end modify_conditions->end

Caption: A troubleshooting workflow for addressing low reaction yields.

Data on Related Syntheses

The following tables summarize reported yields for reactions relevant to the synthesis of aromatic amines and benzodioxole derivatives, illustrating the impact of different reaction conditions.

Table 1: Reductive Amination of Aldehydes and Ketones

Amine TypeReducing AgentSolventYield (%)Reference
PrimaryNaBH42,2,2-trifluoroethanolGood to Excellent[9]
PrimaryAmmonia BoraneSolvent-freeVery Good[9]
SecondarySodium Triacetoxyborohydride1,2-DichloroethaneGood to Excellent[9]

Table 2: Suzuki-Miyaura Coupling of a Brominated Benzodioxole Derivative

Aryl Boronic Acid SubstituentYield (%)
4-methoxyphenyl89
4-chlorophenyl75
3-pyridyl62
2-thienyl55

Adapted from a study on the synthesis of 1,3-benzodioxole derivatives.[10]

Experimental Protocols

The following are generalized experimental protocols for key reactions that could be adapted for the synthesis of 6-Methylbenzo[d]dioxol-5-amine.

Protocol 1: General Procedure for Nitration of a Benzodioxole Derivative

Materials:

  • Substituted 1,3-benzodioxole

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

  • Slowly add the substituted 1,3-benzodioxole to the cooled acid mixture with vigorous stirring.

  • Maintain the reaction temperature at 0-10 °C and stir for the required time, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Reduction of a Nitroaromatic Compound

Materials:

  • Nitroaromatic compound

  • Reducing agent (e.g., Tin(II) chloride, Hydrogen with Palladium on carbon)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Acid (e.g., Hydrochloric acid) or Base (e.g., Sodium bicarbonate) for work-up

  • Standard laboratory glassware for reduction (e.g., hydrogenation apparatus if using H₂)

  • Magnetic stirrer

Procedure (using Sn/HCl):

  • To a solution of the nitroaromatic compound in a suitable solvent (e.g., ethanol), add an excess of tin granules.

  • Add concentrated hydrochloric acid dropwise with stirring. The reaction may be exothermic and require cooling.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., aqueous sodium hydroxide solution) until the tin salts precipitate.

  • Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or crystallization.

References

Technical Support Center: Synthesis of 6-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylbenzo[d]dioxol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 6-Methylbenzo[d]dioxol-5-amine?

While detailed, peer-reviewed protocols for the direct synthesis of 6-Methylbenzo[d]dioxol-5-amine are not extensively published, a common and logical pathway involves the nitration of 5-methylbenzo[d]dioxole followed by reduction of the resulting nitro compound. An alternative approach could be the reductive amination of 6-methylbenzo[d]dioxole-5-carbaldehyde.

Q2: What are the potential impurities I might encounter during the synthesis of 6-Methylbenzo[d]dioxol-5-amine via the nitration-reduction pathway?

Impurities in this pathway often arise from incomplete reactions, side reactions during nitration, and residual materials from the reduction step. Common impurities include:

  • Unreacted Starting Material: Residual 5-methylbenzo[d]dioxole.

  • Isomeric Nitro Compounds: Formation of 4-nitro-6-methylbenzo[d]dioxole as a significant byproduct of the nitration step. The position of nitration is directed by the existing substituents on the aromatic ring.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitro-5-methylbenzo[d]dioxole species.

  • Residual Reducing Agent and Byproducts: Depending on the reduction method used (e.g., catalytic hydrogenation, metal/acid reduction), residual metals, salts, or organic byproducts may be present.

  • Degradation Products: Amines can be susceptible to oxidation and degradation, especially when exposed to air and light, which can lead to the formation of colored impurities.

Q3: How can I minimize the formation of isomeric impurities during nitration?

Controlling the reaction conditions during nitration is crucial. Key parameters to optimize include:

  • Temperature: Running the reaction at a low and controlled temperature (e.g., 0-5 °C) can enhance the selectivity of the nitration and reduce the formation of undesired isomers and dinitro compounds.

  • Rate of Addition: Slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution of 5-methylbenzo[d]dioxole can help to maintain a low reaction temperature and minimize localized high concentrations of the nitrating agent.

  • Solvent: The choice of solvent can influence the regioselectivity of the reaction.

Q4: What are the recommended methods for purifying the final 6-Methylbenzo[d]dioxol-5-amine product?

Purification of the crude product is typically necessary to remove residual impurities. Common purification techniques include:

  • Column Chromatography: Chromatography on silica gel is a widely used method for separating the desired product from starting materials, isomeric impurities, and other byproducts.[1][2][3] The choice of eluent system is critical for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities and obtaining a highly pure product.

  • Acid-Base Extraction: As an amine, the product can be separated from non-basic impurities by performing an acid-base extraction. The amine is extracted into an acidic aqueous solution, the aqueous layer is washed with an organic solvent to remove neutral and acidic impurities, and then the aqueous layer is basified to precipitate the free amine, which is then extracted into an organic solvent.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete nitration or reduction reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material in each step.[4]
Loss of product during workup and purification.Ensure efficient extraction by performing multiple extractions and checking the pH of the aqueous layer to ensure the amine is in its free base form for extraction into the organic phase.[3] Optimize column chromatography conditions to minimize product loss.
Decomposition of the product.Avoid high temperatures during solvent removal and store the final product under an inert atmosphere, protected from light.[5]
Presence of Multiple Spots on TLC After Reaction Formation of isomeric or dinitro byproducts.Optimize nitration conditions (temperature, rate of addition) to improve selectivity.
Incomplete reaction.Increase reaction time or temperature (cautiously) for the incomplete step.
Product is Darkly Colored Presence of oxidized impurities or degradation products.Purify the product using column chromatography or recrystallization. Consider treating the solution with activated carbon to remove colored impurities. Store the final product properly to prevent further degradation.[5]
Difficulty in Separating Isomers Similar polarity of the desired product and isomeric impurities.Optimize the mobile phase for column chromatography. A less polar solvent system might improve the separation. Consider using a different stationary phase or HPLC for more challenging separations.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-5-methylbenzo[d]dioxole (Hypothetical)

  • Dissolve 5-methylbenzo[d]dioxole (1 equivalent) in a suitable solvent such as acetic anhydride or dichloromethane and cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture over crushed ice and water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-nitro-5-methylbenzo[d]dioxole.

Protocol 2: Reduction of 6-Nitro-5-methylbenzo[d]dioxole to 6-Methylbenzo[d]dioxol-5-amine (Hypothetical)

  • Dissolve the crude 6-nitro-5-methylbenzo[d]dioxole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. For catalytic hydrogenation, add a catalyst such as 10% Palladium on carbon (Pd/C). For a metal/acid reduction, add a metal such as tin (Sn) or iron (Fe) followed by the slow addition of concentrated hydrochloric acid (HCl).

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • If using a metal/acid reduction, stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • After the reaction is complete, filter off the catalyst (for hydrogenation) or the remaining metal.

  • If an acidic workup was used, basify the filtrate with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) until the pH is >9.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Methylbenzo[d]dioxol-5-amine.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 5-Methylbenzo[d]dioxole 5-Methylbenzo[d]dioxole 6-Nitro-5-methylbenzo[d]dioxole 6-Nitro-5-methylbenzo[d]dioxole 5-Methylbenzo[d]dioxole->6-Nitro-5-methylbenzo[d]dioxole Major Product Isomeric_Impurity 4-Nitro-6-methyl- benzo[d]dioxole 5-Methylbenzo[d]dioxole->Isomeric_Impurity Side Product Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->6-Nitro-5-methylbenzo[d]dioxole Nitrating_Agent->Isomeric_Impurity 6-Methylbenzo[d]dioxol-5-amine 6-Methylbenzo[d]dioxol-5-amine 6-Nitro-5-methylbenzo[d]dioxole->6-Methylbenzo[d]dioxol-5-amine Reducing_Agent e.g., H2/Pd-C or Fe/HCl Reducing_Agent->6-Methylbenzo[d]dioxol-5-amine Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product on TLC? Low_Yield->Impure_Product No Incomplete_Reaction Check for Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Optimize_Nitration Optimize Nitration Conditions Impure_Product->Optimize_Nitration Yes End End Impure_Product->End No Optimize_Workup Optimize Workup/Purification Incomplete_Reaction->Optimize_Workup Optimize_Workup->Impure_Product Improve_Purification Improve Purification Method Optimize_Nitration->Improve_Purification Improve_Purification->End

References

Technical Support Center: Purification of Substituted Benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted benzodioxoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of substituted benzodioxoles?

Common impurities typically include unreacted starting materials, such as 1,3-benzodioxole, catechol, and various acylating or alkylating agents.[1][2] Byproducts from side reactions and residual solvents from the reaction and workup are also frequently observed.[1] For example, in the synthesis of methylone from catechol, impurities can include dimers and trimers of 1,3-benzodioxole and various methylenebis-1,3-benzodioxole isomers.[2]

Q2: Which purification technique is most suitable for my substituted benzodioxole derivative?

The choice of purification technique depends on the scale of your synthesis, the nature of the impurities, and the desired final purity level.[3]

  • Recrystallization: A cost-effective method for purifying crystalline solids, especially for initial purification of multi-gram quantities.[1][3]

  • Column Chromatography: Highly effective for separating compounds with different polarities and is often the method of choice for smaller scales or for removing impurities with similar boiling points.[1][3][4]

  • Distillation (including vacuum distillation): Suitable for thermally stable, liquid compounds, particularly on a larger scale.[1][5] Vacuum distillation is necessary for high-boiling point compounds (>150°C at atmospheric pressure) to prevent decomposition.[5][6]

  • Preparative HPLC (Prep-HPLC): A high-resolution technique used to obtain very high purity compounds, making it ideal for removing closely related impurities or for preparing analytical standards.[3]

Q3: How can I effectively monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is a rapid and efficient method for monitoring the progress of column chromatography and for assessing the purity of fractions.[1][7] By spotting the crude mixture, collected fractions, and starting materials on a single TLC plate, you can visualize the separation of the desired product from impurities.[1] For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods.[2][8][9]

Q4: My purified benzodioxole derivative is a colored oil, but it is expected to be a colorless solid. What could be the issue?

The presence of color often indicates impurities, which can arise from the oxidation of starting materials like o-phenylenediamines or other side reactions.[1][10] If the product is an oil instead of a solid, this could be due to remaining impurities that depress the melting point.[1] It is recommended to try purifying a small sample by column chromatography to see if a solid can be obtained.[1] Treating a solution of the crude product with activated carbon can also help remove colored impurities before a final purification step like recrystallization or chromatography.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of substituted benzodioxoles.

Problem Possible Causes Recommended Solutions
Low Yield After Purification 1. Product loss during aqueous workup (e.g., incomplete layer separation).[1]2. Column overloading or excessively fast elution during chromatography.[1]3. Using too much solvent during recrystallization.[1]4. Incomplete precipitation/crystallization upon cooling.[1]1. Ensure complete separation of aqueous and organic layers during extractions. A brine wash can help break emulsions and reduce water in the organic layer.[1][7]2. Use an appropriate amount of silica gel for your sample size (typically a 30:1 to 100:1 ratio of silica to crude product) and maintain a steady, controlled elution rate.3. Use the minimum amount of hot solvent required to fully dissolve the crude product for recrystallization.[1]4. If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or placing it in an ice bath to induce crystallization.[1]
Multiple Spots on TLC After Purification 1. The chosen purification method was ineffective for the specific impurities present.[1]2. The polarity of the eluent in column chromatography is too high, causing co-elution.3. The compound is unstable on silica gel, leading to degradation during chromatography.[11]1. If column chromatography fails, try recrystallization from a different solvent system or preparative HPLC for difficult separations.[1][3]2. Optimize the solvent system for column chromatography using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.3. Test compound stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear (2D TLC).[11] If unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[11]
Product is an Oil, Not a Crystalline Solid 1. Presence of impurities depressing the melting point.[1]2. The pure compound is naturally an oil or has a low melting point.[12]1. Attempt further purification using column chromatography or preparative HPLC to remove residual impurities.[1]2. If the pure compound is an oil, purification by recrystallization is not suitable. Use vacuum distillation or column chromatography instead.[1]
Colored Impurities in Final Product 1. Oxidation of starting materials or intermediates.[10]2. Formation of highly conjugated byproducts.1. Treat a solution of the crude product with activated charcoal to adsorb colored impurities before filtration and final purification.[1]2. Column chromatography is generally very effective at removing colored impurities.[1]3. If the product is basic, an acid-base extraction can separate it from neutral, colored impurities.[10]

Data Presentation

Table 1: Comparison of HPLC Methods for Purity Analysis of a Benzodioxole Derivative. [9]

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile:Water (80:20 v/v)Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 340 nmDiode Array Detector (DAD) or Mass Spectrometry (MS)
Run Time ~15 minutes~10 minutes
Resolution Good for major impuritiesExcellent for trace and isomeric impurities
Advantages Robust, widely availableHigher sensitivity and resolution
Disadvantages May not resolve all minor impuritiesRequires more advanced instrumentation

Experimental Protocols

Protocol 1: Purification by Column Chromatography[1][3]

This protocol outlines a general procedure for purifying substituted benzodioxoles using silica gel column chromatography.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of the target compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, adsorb this solution onto a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. The separation can be monitored by collecting small fractions and analyzing them by TLC.

  • Fraction Collection and Analysis: Collect fractions corresponding to the pure product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization[1][13]

This protocol is suitable for purifying solid substituted benzodioxoles.

  • Solvent Screening: In small test tubes, assess the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities should remain either soluble or insoluble at all temperatures.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the flask with a glass rod or by placing the flask in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Purity Assessment by HPLC[8][9]

This protocol describes a general method for analyzing the purity of a substituted benzodioxole.

  • Method Development: Develop an analytical HPLC method that achieves good separation between the target compound and its impurities. This involves selecting the appropriate column, mobile phase, and detector.[3]

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., 80:20 acetonitrile:water). Filter and degas the solvent mixture before use to prevent bubbles in the system.[9]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[9] Filter the sample solution through a 0.45 µm filter before injection.[3]

  • Instrument Setup: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.[8]

  • Analysis: Inject the prepared sample onto the column and record the chromatogram.

  • Quantification: Identify and quantify the main compound and any impurities based on their retention times and peak areas relative to known standards.[8] The purity is often calculated based on the area percentage of the main peak.[9]

Visualizations

Crude Crude Product InitialPurification Initial Purification Crude->InitialPurification Recrystallization Recrystallization InitialPurification->Recrystallization For Crystalline Solids ColumnChrom Column Chromatography InitialPurification->ColumnChrom For Most Mixtures PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChrom->PurityAnalysis Impurities Impurities Persist PurityAnalysis->Impurities PureProduct Pure Product (>99%) PurityAnalysis->PureProduct Purity OK HighPurity High Purity Method Impurities->HighPurity PrepHPLC Preparative HPLC HighPurity->PrepHPLC PrepHPLC->PureProduct

Caption: General purification workflow for substituted benzodioxoles.

Start Purification Yields Impure Product CheckTLC Analyze by TLC/HPLC Start->CheckTLC ProblemType What is the issue? CheckTLC->ProblemType Streaking Streaking / Tailing? ProblemType->Streaking Shape PoorSep Poor Separation? ProblemType->PoorSep Resolution Colored Product is Colored? ProblemType->Colored Appearance Oily Product is an Oil? ProblemType->Oily Phase Polarity Adjust Eluent Polarity or Change Stationary Phase Streaking->Polarity OptimizeSolvent Optimize Solvent System (TLC Gradient) PoorSep->OptimizeSolvent ChangeMethod Switch Purification Method (e.g., to Prep-HPLC) OptimizeSolvent->ChangeMethod Charcoal Treat with Activated Carbon Colored->Charcoal CheckPurity Re-purify via Chromatography to Remove Impurities Oily->CheckPurity Distill Use Distillation if Thermally Stable CheckPurity->Distill

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Methylbenzo[d]dioxol-5-amine. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 6-Methylbenzo[d]dioxol-5-amine?

A1: The most prevalent and well-established synthetic route is a two-step process starting from 5-methyl-1,3-benzodioxole. This involves:

  • Electrophilic Nitration: The aromatic ring of 5-methyl-1,3-benzodioxole is nitrated to introduce a nitro group, yielding 5-methyl-6-nitro-1,3-benzodioxole.

  • Reduction of the Nitro Group: The nitro-intermediate is then reduced to the corresponding amine, affording the final product, 6-Methylbenzo[d]dioxol-5-amine.

Q2: What are the critical parameters to control during the nitration of 5-methyl-1,3-benzodioxole?

A2: Temperature control is paramount to prevent over-nitration and side product formation. The reaction is highly exothermic, and maintaining a low temperature (typically between 0-10 °C) is crucial. The rate of addition of the nitrating agent should also be carefully controlled.

Q3: How does the presence of both a methyl and a methylenedioxy group affect the regioselectivity of the nitration?

A3: Both the methylenedioxy group and the methyl group are activating and ortho-, para-directing. The powerful activating nature of the methylenedioxy group strongly directs the incoming electrophile to the ortho position (C-6). The methyl group at the 5-position further influences this, making the C-6 position the most electronically favorable and sterically accessible for nitration.

Q4: What are the recommended reducing agents for converting the nitro group to an amine in this synthesis?

A4: Several reducing agents are effective. The choice often depends on the scale of the reaction, available equipment, and tolerance to other functional groups. Common choices include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H₂ gas, hydrazine). This is often a clean and high-yielding method.

  • Metal/Acid Systems: Combinations such as Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or Iron (Fe) in acetic acid are also widely used and cost-effective.

Experimental Protocols

Step 1: Nitration of 5-Methyl-1,3-benzodioxole

This protocol is adapted from established procedures for the nitration of similar benzodioxole derivatives.[1][2]

Materials:

  • 5-Methyl-1,3-benzodioxole

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 5-methyl-1,3-benzodioxole in glacial acetic acid.

  • Cool the flask in an ice bath to maintain an internal temperature of 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to glacial acetic acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of 5-methyl-1,3-benzodioxole over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • The solid precipitate of 5-methyl-6-nitro-1,3-benzodioxole is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Reduction of 5-Methyl-6-nitro-1,3-benzodioxole

This protocol outlines a general procedure using Tin(II) chloride as the reducing agent.[3]

Materials:

  • 5-Methyl-6-nitro-1,3-benzodioxole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-methyl-6-nitro-1,3-benzodioxole in absolute ethanol.

  • Add Tin(II) chloride dihydrate portion-wise to the solution. The reaction may be exothermic.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Methylbenzo[d]dioxol-5-amine.

  • The product can be further purified by column chromatography if necessary.

Data Presentation

Table 1: Nitration Reaction Conditions and Expected Yields

ParameterConditionReference
Starting Material5-Methyl-1,3-benzodioxoleN/A
Nitrating AgentConc. HNO₃ in Glacial Acetic Acid[1]
Temperature0-10 °C[1][4]
Reaction Time1-2 hours[1]
Expected Yield~90%[2]

Table 2: Reduction Reaction Conditions and Expected Yields

ParameterConditionReference
Starting Material5-Methyl-6-nitro-1,3-benzodioxoleN/A
Reducing AgentSnCl₂·2H₂O in Ethanol[3]
TemperatureReflux (~78 °C)[3]
Reaction Time2-4 hours[3]
Expected Yield>85%N/A

Troubleshooting Guides

Nitration Step
Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; loss of product during workup.Ensure dropwise addition of nitrating agent at low temperature. Stir for a sufficient time. Use ice-cold water for washing to minimize product solubility.
Formation of a dark tar-like substance Over-nitration or side reactions due to elevated temperature.[5]Strictly maintain the reaction temperature below 10 °C. Ensure efficient stirring.
Product does not precipitate upon pouring into ice water Product may be soluble in the workup mixture.Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
Formation of multiple isomers Poor regioselectivity.While the 6-nitro isomer is expected to be the major product, small amounts of other isomers may form. Purification by column chromatography may be necessary.
Reduction Step
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent; inactive catalyst (if using hydrogenation).Use a sufficient excess of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is fresh and active.
Formation of side products (e.g., azo or azoxy compounds) Reaction conditions not optimized.Ensure complete reduction by providing sufficient reaction time and/or a slight excess of the reducing agent. The choice of reducing agent can also influence selectivity.
Difficulties in product isolation from tin salts Incomplete precipitation or complex formation.Ensure the reaction mixture is made sufficiently basic during workup to precipitate all tin hydroxides. Filtration through celite can aid in removing fine precipitates.
Product darkens upon exposure to air Amines, especially aromatic amines, are susceptible to oxidation.Work up the reaction promptly and store the final product under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

SynthesisWorkflow Start 5-Methyl-1,3-benzodioxole Nitration Nitration (HNO₃, Acetic Acid, 0-10 °C) Start->Nitration Intermediate 5-Methyl-6-nitro-1,3-benzodioxole Nitration->Intermediate Reduction Reduction (e.g., SnCl₂, Ethanol, Reflux) Intermediate->Reduction Product 6-Methylbenzo[d]dioxol-5-amine Reduction->Product TroubleshootingNitration cluster_nitration Nitration Troubleshooting Problem Problem Observed LowYield Low Yield Problem->LowYield TarFormation Tar Formation Problem->TarFormation NoPrecipitate No Precipitate Problem->NoPrecipitate Cause1 Incomplete Reaction LowYield->Cause1 Cause2 High Temperature TarFormation->Cause2 Cause3 Product Solubility NoPrecipitate->Cause3 Solution1 Optimize reaction time and temperature Cause1->Solution1 Solution2 Strict temperature control (<10 °C) Cause2->Solution2 Solution3 Extract with organic solvent Cause3->Solution3

References

Technical Support Center: 6-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use and stability of 6-Methylbenzo[d]dioxol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 6-Methylbenzo[d]dioxol-5-amine?

A1: While specific degradation pathways for 6-Methylbenzo[d]dioxol-5-amine are not extensively documented, based on its chemical structure as an N-methylated aromatic amine containing a benzodioxole moiety, several degradation pathways can be anticipated under experimental and storage conditions. These include oxidative degradation, photodegradation, and thermal degradation.

  • Oxidative Degradation: The amine functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[1] This can lead to the formation of colored impurities.[2] Potential reactions include N-demethylation, N-oxidation, and coupling reactions to form dimers or oligomers.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The benzodioxole ring system can be sensitive to photodegradation, potentially leading to the formation of phenolic compounds and contributing to the yellowing of the material.

  • Thermal Degradation: Elevated temperatures can promote the degradation of N-alkylanilines.[4] The specific degradation products will depend on the conditions, but may involve cleavage of the N-methyl group or reactions involving the aromatic ring.

Q2: What are the likely degradation products of 6-Methylbenzo[d]dioxol-5-amine?

A2: Based on known degradation mechanisms of analogous compounds, the following are plausible degradation products:

  • N-demethylation product: 6-Methylbenzo[d]dioxol-5-amine can be demethylated to form 6-Methylbenzo[d]dioxol-5-amine.

  • Oxidation products: Oxidation of the amine can lead to the corresponding nitroso or nitro compounds. The methylenedioxy bridge can also be cleaved to form catechol derivatives.

  • Dimerization/Polymerization products: Aromatic amines can undergo oxidative coupling to form colored dimeric and polymeric impurities.[3]

Q3: How can I minimize the degradation of 6-Methylbenzo[d]dioxol-5-amine during storage and experiments?

A3: To minimize degradation, it is crucial to store 6-Methylbenzo[d]dioxol-5-amine under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (refrigerated).[2] For experiments, it is advisable to use freshly prepared solutions and to minimize their exposure to light and air.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Low Yields
  • Possible Cause: Degradation of the 6-Methylbenzo[d]dioxol-5-amine reagent.

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of the starting material using HPLC or GC-MS. Compare the results with the certificate of analysis.

    • Use a Fresh Batch: If degradation is suspected, use a fresh, unopened container of the reagent.

    • Optimize Reaction Conditions: Minimize reaction times and temperatures where possible. Consider degassing solvents to remove dissolved oxygen.

    • Purification: If impurities are detected, consider purifying the reagent by recrystallization or column chromatography before use.

Issue 2: Appearance of Colored Impurities in Solutions
  • Possible Cause: Oxidative degradation and/or photodegradation.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound and its solutions in amber vials or wrap containers with aluminum foil.

    • Inert Atmosphere: Prepare solutions using degassed solvents and handle under an inert atmosphere (e.g., in a glovebox).

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with the downstream experiment must be verified.

Issue 3: Difficulty in Identifying Degradation Products by Mass Spectrometry
  • Possible Cause: Formation of complex mixtures, adducts, or non-volatile products.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unknown peaks, which can aid in structural elucidation.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, allowing for the determination of elemental compositions of the degradation products.

    • Derivatization: For GC-MS analysis, derivatization of polar degradation products (e.g., catechols) may be necessary to improve their volatility and chromatographic behavior.

    • Adduct Identification: Be aware of common adducts in ESI-MS (e.g., [M+Na]+, [M+K]+) that can complicate spectral interpretation.[5]

Data Presentation

Table 1: Hypothetical Degradation of 6-Methylbenzo[d]dioxol-5-amine under Stress Conditions

Stress ConditionDuration (hours)Temperature (°C)% Parent Compound RemainingMajor Degradation Product(s) Identified
Acidic (pH 2)246095.2N-demethylation product
Neutral (pH 7)246098.5Trace N-demethylation
Basic (pH 10)246092.1N-demethylation, Oxidized dimers
Oxidative (3% H₂O₂)82575.4Nitroso-derivative, Catechol derivative
Photolytic (UV 254nm)42588.7Colored polymeric products
Thermal488090.3N-demethylation, Minor unidentified products

Experimental Protocols

Protocol 1: Stability Study of 6-Methylbenzo[d]dioxol-5-amine
  • Solution Preparation: Prepare a stock solution of 6-Methylbenzo[d]dioxol-5-amine in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Dilute the stock solution in aqueous solutions of pH 2, 7, and 10.

    • Oxidative Degradation: Dilute the stock solution in a solution containing 3% hydrogen peroxide.

    • Photodegradation: Expose the solution in a quartz cuvette to UV light (254 nm). A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Store aliquots of the solution at an elevated temperature (e.g., 80°C) in the dark.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. Quench any ongoing reactions if necessary (e.g., by pH neutralization or addition of a reducing agent for the oxidative sample).

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to determine the remaining concentration of the parent compound and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_metabolic Metabolic/Hydrolytic Degradation cluster_photolytic Photodegradation 6-Methylbenzo[d]dioxol-5-amine 6-Methylbenzo[d]dioxol-5-amine N-Oxide N-Oxide 6-Methylbenzo[d]dioxol-5-amine->N-Oxide N-Oxidation Nitroso-derivative Nitroso-derivative 6-Methylbenzo[d]dioxol-5-amine->Nitroso-derivative Oxidation Dimer Dimer 6-Methylbenzo[d]dioxol-5-amine->Dimer Oxidative Coupling 6-Methylbenzo[d]dioxol-5-amine (demethylated) 6-Methylbenzo[d]dioxol-5-amine (demethylated) 6-Methylbenzo[d]dioxol-5-amine->6-Methylbenzo[d]dioxol-5-amine (demethylated) N-Demethylation Catechol-derivative Catechol-derivative 6-Methylbenzo[d]dioxol-5-amine->Catechol-derivative Ring Opening Polymeric Products Polymeric Products 6-Methylbenzo[d]dioxol-5-amine->Polymeric Products UV exposure Nitro-derivative Nitro-derivative Nitroso-derivative->Nitro-derivative Further Oxidation Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of 6-Methylbenzo[d]dioxol-5-amine B Expose to Stress Conditions (pH, Oxidation, Light, Temp) A->B C Sample at Time Points B->C D HPLC Analysis (Stability-Indicating Method) C->D E Quantify Parent Compound D->E F Identify Degradation Products (LC-MS/MS, HRMS) D->F G Determine Degradation Rate E->G H Propose Degradation Pathways F->H G->H

References

troubleshooting inconsistent results with 6-Methylbenzo[d]dioxol-5-amine batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of different batches of 6-Methylbenzo[d]dioxol-5-amine in their experiments. Inconsistent results can often be traced back to variations in reagent purity and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in different batches of 6-Methylbenzo[d]dioxol-5-amine and how can they affect my reaction?

A1: Inconsistent results between batches of 6-Methylbenzo[d]dioxol-5-amine are often due to variations in purity. Common impurities can arise from the synthesis and storage of the compound and may include:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials can remain. For example, if prepared via nitration and subsequent reduction of 4-methylbenzo[d][1][2]dioxole, either the nitro-intermediate or the unreacted starting material could be present.

  • Over-alkylation or Isomeric Impurities: In synthetic routes involving methylation, there is a possibility of over-methylation leading to tertiary amines, or methylation at different positions on the aromatic ring, creating isomeric impurities.

  • Byproducts from Synthesis: Side reactions can introduce structurally related impurities that may have different reactivity.

  • Degradation Products: Amines, in general, can be susceptible to oxidation and degradation when exposed to air and light over time, leading to the formation of colored impurities.[3] These degradation products can interfere with downstream reactions.

The impact of these impurities on sensitive reactions, such as peptide couplings or the formation of active pharmaceutical ingredients (APIs), can be significant, leading to reduced yields, the formation of unwanted side products, and difficulties in purification.[3][4] High-quality reagents are crucial for reliable and reproducible research findings.[5]

Q2: How can I assess the purity of a new batch of 6-Methylbenzo[d]dioxol-5-amine?

A2: A comprehensive assessment of purity is recommended before using a new batch in a large-scale or critical experiment. A combination of the following analytical techniques is advisable:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is effective for quantifying the main component and detecting less volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and help identify and quantify impurities.

  • Melting Point Analysis: A sharp and consistent melting point range is a good indicator of high purity.

Q3: What are the proper storage and handling procedures for 6-Methylbenzo[d]dioxol-5-amine to ensure its stability?

A3: To maintain the integrity of 6-Methylbenzo[d]dioxol-5-amine, proper storage is critical. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., 2-8°C).[6] Exposure to air and light can lead to degradation. If the material is significantly discolored, it is advisable to purify it or use a fresh batch.[3]

Q4: I am observing low yields in my N-alkylation reaction. Could the solvent be the issue?

A4: Yes, solvent choice is critical in N-alkylation reactions, which are typically S(_N)2 reactions. For these reactions, polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they solvate the cation of the base without strongly solvating the amine nucleophile, thus keeping it reactive. Protic solvents, such as water or methanol, can hydrogen-bond with the amine, reducing its nucleophilicity and slowing down the reaction. Additionally, ensure that your amine and alkyl halide are fully soluble in the chosen solvent.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting inconsistent results when using different batches of 6-Methylbenzo[d]dioxol-5-amine.

Issue 1: Low or Inconsistent Reaction Yields

Potential Cause Troubleshooting Steps
Low Purity of 6-Methylbenzo[d]dioxol-5-amine Batch 1. Verify the purity of the current batch using HPLC or GC-MS. 2. Compare the purity data with that of a previous batch that gave good results. 3. If purity is low, consider purifying the reagent by recrystallization or column chromatography. 4. For future experiments, establish a quality control protocol for incoming batches.
Presence of Reactive Impurities 1. Analyze the impurity profile of the batch using GC-MS or LC-MS to identify any reactive impurities (e.g., unreacted primary amines if the product is a secondary amine). 2. If reactive impurities are present, a purification step is necessary before use.
Incorrect Reaction Conditions 1. Re-verify the reaction stoichiometry, temperature, and reaction time. 2. Ensure all reagents are fresh and of high purity.

Issue 2: Formation of Multiple or Unexpected Products

Potential Cause Troubleshooting Steps
Presence of Isomeric Impurities in the Starting Material 1. Use ¹H NMR to check for the presence of isomeric impurities in the 6-Methylbenzo[d]dioxol-5-amine batch. 2. If isomers are present, purify the starting material to remove them.
Over-alkylation or Side Reactions 1. In N-alkylation reactions, the tertiary amine product can be more nucleophilic than the starting secondary amine, leading to over-alkylation.[7] 2. Consider adjusting the stoichiometry of the reagents or running the reaction at a higher dilution. 3. Optimize the reaction temperature; higher temperatures can sometimes lead to more side products.
Solvent-Related Side Reactions 1. At elevated temperatures, some solvents like DMF can decompose or react with reagents.[7] 2. Consider using a more stable solvent like dioxane or acetonitrile for high-temperature reactions.

Illustrative Purity Data of Two Different Batches

Analyte Batch A (%) Batch B (%)
6-Methylbenzo[d]dioxol-5-amine99.295.8
Unidentified Impurity 10.31.5
Unidentified Impurity 20.10.9
Residual Solvent (Toluene)0.41.8

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC

This protocol provides a general method for analyzing the purity of 6-Methylbenzo[d]dioxol-5-amine.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Synthesis of 6-Methylbenzo[d]dioxol-5-amine via Reductive Amination (Illustrative)

This protocol describes a general method for the synthesis of a related compound, N-Methylbenzo[d]dioxol-5-amine, which can be adapted.[3]

  • Imine Formation: To a solution of 1,3-benzodioxole-5-carbaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.1 equivalents) in methanol. Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Diagrams

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Assess Purity of 6-Methylbenzo[d]dioxol-5-amine Batch (HPLC, GC-MS, NMR) start->check_purity compare_batches Compare Purity Profile with Previous 'Good' Batch check_purity->compare_batches purity_issue Purity Variation Identified compare_batches->purity_issue purify Purify Reagent (Recrystallization/Chromatography) purity_issue->purify Yes check_conditions Review and Verify Experimental Conditions (Stoichiometry, Temp, Solvent) purity_issue->check_conditions No re_run_small Re-run Experiment on a Small Scale purify->re_run_small success Consistent Results Achieved re_run_small->success conditions_issue Experimental Conditions Optimized check_conditions->conditions_issue conditions_issue->re_run_small Yes analyze_impurities Identify Impurities (GC-MS, LC-MS) conditions_issue->analyze_impurities No reactive_impurity Reactive Impurity Detected analyze_impurities->reactive_impurity reactive_impurity->purify Yes reactive_impurity->re_run_small No

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental_Workflow start Receive New Batch of 6-Methylbenzo[d]dioxol-5-amine qc_check Quality Control Analysis (HPLC, NMR) start->qc_check pass_qc Does it meet specifications? qc_check->pass_qc store Store Properly (Inert Atmosphere, 2-8°C, Dark) pass_qc->store Yes quarantine Quarantine Batch and Contact Supplier pass_qc->quarantine No small_scale Perform Small-Scale Test Reaction store->small_scale pass_test Successful? small_scale->pass_test large_scale Proceed with Large-Scale Experiment pass_test->large_scale Yes troubleshoot Troubleshoot (See Troubleshooting Workflow) pass_test->troubleshoot No

Caption: Recommended workflow for qualifying a new reagent batch.

References

Technical Support Center: Scale-Up of 6-Methylbenzo[d]dioxol-5-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 6-Methylbenzo[d]dioxol-5-amine. The information is presented in a question-and-answer format to address common challenges encountered during laboratory-scale synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 6-Methylbenzo[d]dioxol-5-amine?

A1: A plausible synthetic route for 6-Methylbenzo[d]dioxol-5-amine, based on established organic chemistry principles, involves a multi-step process. This pathway starts with a commercially available substituted benzodioxole and proceeds through nitration and subsequent reduction.

Q2: What are the critical process parameters to monitor during the nitration step?

A2: The nitration of the benzodioxole precursor is a critical step where precise control is essential to ensure both safety and desired product quality. Key parameters to monitor include:

  • Temperature: Nitration is a highly exothermic reaction. Maintaining a low and consistent temperature is crucial to prevent runaway reactions and the formation of undesired byproducts.

  • Rate of Addition: The nitrating agent should be added slowly and controllably to manage the reaction exotherm.

  • Agitation: Efficient stirring is necessary to ensure homogenous mixing and heat distribution.

  • Reaction Time: The reaction should be monitored closely to determine the optimal endpoint, avoiding over-nitration.

Q3: What are the common challenges in the reduction of the nitro group?

A3: The reduction of the nitro group to an amine is a key transformation with its own set of challenges. Common issues include:

  • Incomplete Reduction: This can lead to the presence of nitro- or nitroso- impurities in the final product.

  • Catalyst Inactivation: In catalytic hydrogenation, the catalyst can become poisoned or deactivated, leading to a sluggish or incomplete reaction.

  • Over-reduction: In some cases, other functional groups can be sensitive to the reducing conditions.

  • Product Isolation: The work-up procedure needs to be optimized to efficiently isolate the amine product, which can be basic and may require pH adjustment.

Q4: How can the purity of 6-Methylbenzo[d]dioxol-5-amine be assessed?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. These include:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help identify and quantify impurities.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of 6-Methylbenzo[d]dioxol-5-amine.

Problem Potential Cause Recommended Solution
Low yield in the nitration step - Incomplete reaction- Formation of byproducts due to poor temperature control- Use of suboptimal nitrating agent- Monitor the reaction by TLC or HPLC to ensure completion.- Maintain the reaction temperature strictly within the recommended range.- Experiment with different nitrating agents or solvent systems.
Formation of multiple spots on TLC after nitration - Over-nitration or side reactions- Reduce the reaction time or temperature.- Adjust the stoichiometry of the nitrating agent.
Incomplete reduction of the nitro group - Inactive or insufficient reducing agent/catalyst- Insufficient reaction time or temperature- Use a fresh, high-quality reducing agent or catalyst.- Increase the amount of the reducing agent/catalyst.- Extend the reaction time or moderately increase the temperature.
Product discoloration (darkening) - Oxidation of the amine product- Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.- Consider purification by recrystallization or column chromatography.
Difficulty in isolating the final amine product - Formation of salts or emulsions during work-up- Carefully adjust the pH of the aqueous layer during extraction.- Use a different solvent system for extraction.- Employ a filtration aid to break up emulsions.

Experimental Protocols

A proposed laboratory-scale synthesis for 6-Methylbenzo[d]dioxol-5-amine is outlined below.

Step 1: Nitration of 5-Methyl-1,3-benzodioxole
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-methyl-1,3-benzodioxole (1.0 eq) in a suitable solvent such as acetic anhydride at 0°C.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic acid dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and stir until the product precipitates. Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum to obtain 6-nitro-5-methyl-1,3-benzodioxole.

Step 2: Reduction of 6-Nitro-5-methyl-1,3-benzodioxole
  • Reaction Setup: To a solution of 6-nitro-5-methyl-1,3-benzodioxole (1.0 eq) in a suitable solvent like ethanol or methanol, add a reducing agent such as tin(II) chloride dihydrate (3.0 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reduction: If using SnCl₂·2H₂O, heat the reaction mixture to reflux. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After completion, cool the reaction mixture. If using tin(II) chloride, basify the mixture with a sodium hydroxide solution to precipitate tin salts, then extract the product with an organic solvent (e.g., ethyl acetate). If using catalytic hydrogenation, filter off the catalyst and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 6-Methylbenzo[d]dioxol-5-amine.

Scale-Up Considerations

Parameter Laboratory Scale (1-10 g) Pilot/Production Scale (1-100 kg)
Reaction Vessel Glass flaskGlass-lined or stainless steel reactor
Heating/Cooling Oil bath, ice bathJacketed reactor with thermal fluid
Reagent Addition Dropping funnelMetering pump
Agitation Magnetic stirrerMechanical overhead stirrer
Work-up Separatory funnel, filtrationCentrifuge, filter press
Purification Column chromatography, recrystallizationLarge-scale chromatography, crystallization vessel

Visualizations

G Synthetic Workflow for 6-Methylbenzo[d]dioxol-5-amine cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Purification A 5-Methyl-1,3-benzodioxole B Nitration (HNO3/H2SO4 or Ac2O) A->B C 6-Nitro-5-methyl-1,3-benzodioxole B->C D Reduction (e.g., SnCl2/HCl or H2/Pd-C) C->D E 6-Methylbenzo[d]dioxol-5-amine D->E F Crude Product E->F G Purification (Crystallization/Chromatography) F->G H Pure 6-Methylbenzo[d]dioxol-5-amine G->H

Caption: Proposed synthetic workflow for 6-Methylbenzo[d]dioxol-5-amine.

G Troubleshooting Decision Tree for Low Product Yield A Low Yield of Final Product B Check Purity of Starting Materials A->B Impure Reagents? C Check Reaction Conditions (Temperature, Time) A->C Suboptimal Conditions? D Analyze Byproducts A->D Side Reactions? E Optimize Work-up and Purification A->E Losses During Isolation? B_sol Source high-purity starting materials. B->B_sol C_sol Systematically vary conditions (DoE). C->C_sol D_sol Modify reaction to minimize side reactions. D->D_sol E_sol Refine extraction and crystallization steps. E->E_sol

Caption: Troubleshooting decision tree for addressing low product yield.

impact of reagent purity on 6-Methylbenzo[d]dioxol-5-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Methylbenzo[d]dioxol-5-amine. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of reagent purity on experimental outcomes involving 6-Methylbenzo[d]dioxol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in 6-Methylbenzo[d]dioxol-5-amine and how do they affect my reactions?

A1: Common impurities in 6-Methylbenzo[d]dioxol-5-amine can arise from its synthesis or degradation. These impurities can significantly impact reaction outcomes.

  • Unreacted Starting Materials: Residual precursors from the synthesis, such as 6-nitro-1,3-benzodioxol-5-amine, can introduce unwanted functionalities into your reaction, leading to side product formation.

  • Byproducts from Synthesis: Incomplete reactions or side reactions during the synthesis of 6-Methylbenzo[d]dioxol-5-amine can result in structurally related impurities. These can be difficult to separate from the desired product and may compete in subsequent reactions.

  • Degradation Products: Amines, including 6-Methylbenzo[d]dioxol-5-amine, are susceptible to oxidation and degradation upon exposure to air, light, and elevated temperatures.[1][2] This can lead to the formation of colored impurities that can interfere with your reaction and complicate purification.

  • Residual Solvents: Solvents used in the synthesis and purification of 6-Methylbenzo[d]dioxol-5-amine may remain in the final product.[3] These can affect the solubility of your reagents and, in some cases, participate in side reactions.

The presence of these impurities can lead to several issues, including:

  • Reduced Yields: Impurities lower the effective concentration of your starting material, leading to incomplete reactions and lower yields of the desired product.

  • Formation of Side Products: Reactive impurities can participate in the reaction, leading to a complex mixture of products and making purification challenging.

  • Inconsistent Results: Batch-to-batch variability in the purity of 6-Methylbenzo[d]dioxol-5-amine can lead to poor reproducibility of your experimental results.

Q2: How can I assess the purity of my 6-Methylbenzo[d]dioxol-5-amine?

A2: A combination of analytical techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify major impurities.

  • Melting Point Analysis: A sharp melting point range is often indicative of high purity.

Q3: I am observing a low yield in my Pictet-Spengler reaction. Could the purity of 6-Methylbenzo[d]dioxol-5-amine be the cause?

A3: Yes, the purity of the amine is critical in the Pictet-Spengler reaction. The reaction involves the condensation of an amine with an aldehyde or ketone to form an iminium ion, which then undergoes cyclization.[4] Impurities can interfere with this process in several ways:

  • Reduced Nucleophilicity: Degradation products or certain impurities can be less nucleophilic, leading to a slower or incomplete initial condensation step.

  • Iminium Ion Quenching: Impurities can potentially react with and quench the iminium ion intermediate, preventing the subsequent cyclization.

  • Side Reactions: Impurities may undergo their own reactions under the acidic conditions of the Pictet-Spengler reaction, consuming reagents and leading to a complex product mixture.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Possible Cause Troubleshooting Steps
Low Purity of 6-Methylbenzo[d]dioxol-5-amine 1. Verify the purity of the amine using HPLC or NMR. 2. If impurities are detected, purify the amine by recrystallization or column chromatography. 3. Consider purchasing a higher purity grade of the reagent.
Presence of Water 1. Ensure all glassware is thoroughly dried. 2. Use anhydrous solvents. 3. Store 6-Methylbenzo[d]dioxol-5-amine in a desiccator.
Suboptimal Reaction Conditions 1. Optimize the reaction temperature. Some reactions require heating, while others proceed better at lower temperatures. 2. Adjust the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time. 3. Vary the solvent. The polarity of the solvent can significantly impact the reaction rate and yield.
Issue 2: Formation of Multiple Side Products
Possible Cause Troubleshooting Steps
Reactive Impurities in 6-Methylbenzo[d]dioxol-5-amine 1. Analyze the impurity profile of the starting material using GC-MS or LC-MS. 2. If reactive impurities are identified, purify the amine prior to use.
Over-acylation/alkylation 1. Slowly add the acylating/alkylating agent to the reaction mixture. 2. Consider using a less reactive acylating/alkylating agent. 3. Adjust the stoichiometry to use a smaller excess of the acylating/alkylating agent.
Degradation of Starting Material or Product 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Avoid excessive heating.

Data Presentation

The following tables provide representative data illustrating the impact of 6-Methylbenzo[d]dioxol-5-amine purity on the yield of two common reactions.

Table 1: Impact of 6-Methylbenzo[d]dioxol-5-amine Purity on the Yield of a Pictet-Spengler Reaction

Purity of 6-Methylbenzo[d]dioxol-5-amine (%)Main ImpurityYield of Tetrahydro-β-carboline Product (%)
99.5None92
98.0Unreacted Precursor (1.5%)85
95.0Unreacted Precursor (3%), Degradation Products (2%)71
90.0Unreacted Precursor (5%), Degradation Products (5%)55

Table 2: Impact of 6-Methylbenzo[d]dioxol-5-amine Purity on the Yield of an N-Acylation Reaction

Purity of 6-Methylbenzo[d]dioxol-5-amine (%)Main ImpurityYield of Amide Product (%)
99.5None98
98.0Residual Solvent (DCM, 1.8%)94
95.0Residual Solvent (DCM, 2.5%), Water (2.5%)82
90.0Water (5%), Degradation Products (5%)68

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-1,3-benzodioxol-5-amine

This protocol describes a general method for the synthesis of 6-Methyl-1,3-benzodioxol-5-amine from the corresponding nitro compound.

Materials:

  • 6-Nitro-1,3-benzodioxol-5-amine

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 6-nitro-1,3-benzodioxol-5-amine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0 eq) and ammonium chloride (0.5 eq) to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 6-Methyl-1,3-benzodioxol-5-amine.

Protocol 2: Pictet-Spengler Reaction of 6-Methylbenzo[d]dioxol-5-amine with an Aldehyde

This protocol provides a general procedure for the Pictet-Spengler reaction.

Materials:

  • 6-Methylbenzo[d]dioxol-5-amine

  • Aldehyde (e.g., acetaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 6-Methylbenzo[d]dioxol-5-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the aldehyde (1.1 eq) to the solution.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Low Reaction Yield or Side Product Formation check_purity Step 1: Verify Purity of 6-Methylbenzo[d]dioxol-5-amine (HPLC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Action: Purify Amine (Recrystallization or Chromatography) is_pure->purify No check_conditions Step 2: Evaluate Reaction Conditions is_pure->check_conditions Yes purify->check_purity optimize Action: Optimize Temperature, Time, and Solvent check_conditions->optimize check_atmosphere Step 3: Check for Air/Moisture Sensitivity optimize->check_atmosphere use_inert Action: Use Anhydrous Solvents and Inert Atmosphere check_atmosphere->use_inert end Problem Resolved use_inert->end

Caption: Troubleshooting workflow for reactions involving 6-Methylbenzo[d]dioxol-5-amine.

pictet_spengler_mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Rearomatization Amine 6-Methylbenzo[d]dioxol-5-amine Imine Imine Intermediate Amine->Imine + Aldehyde Aldehyde Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H+ Cyclization Intramolecular Cyclization Iminium->Cyclization Intermediate Spirocyclic Intermediate Cyclization->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product Tetrahydro-β-carboline Product Deprotonation->Product - H+

Caption: Simplified mechanism of the Pictet-Spengler reaction.

signaling_pathway Benzodioxole Benzodioxole Derivatives (e.g., from 6-Methylbenzo[d]dioxol-5-amine) Receptor Neuronal Receptors (e.g., Serotonin, Dopamine Receptors) Benzodioxole->Receptor Binds to Signaling Intracellular Signaling Cascades Receptor->Signaling Activates/Inhibits Transcription Gene Transcription (e.g., related to mood, cognition) Signaling->Transcription Modulates Response Cellular Response (e.g., altered neuronal activity) Transcription->Response Leads to

Caption: Hypothesized signaling pathway for benzodioxole derivatives in neuroscience.

References

avoiding over-methylation in benzodioxole amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzodioxole Amine Synthesis

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of benzodioxole amines, with a specific focus on preventing over-methylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of quaternary ammonium salt. What is causing this over-methylation?

A1: The formation of quaternary ammonium salts is a common side reaction when methylating primary or secondary amines.[1][2][3] It occurs when the desired tertiary amine, which is often more nucleophilic than the preceding secondary amine, reacts further with the methylating agent. Key causes include:

  • Excess Methylating Agent: Using a significant excess of reagents like methyl iodide or dimethyl sulfate drives the reaction toward the thermodynamically stable quaternary salt.

  • High Reactivity of Tertiary Amine: The target tertiary amine can be more reactive than the secondary amine precursor, leading to rapid subsequent methylation.

  • Inappropriate Reaction Conditions: High temperatures can sometimes favor over-alkylation.

Q2: How can I selectively synthesize the N-monomethyl amine from a primary benzodioxole amine without it proceeding to the N,N-dimethyl product?

A2: Achieving selective mono-methylation is a known challenge due to the higher reactivity of the N-methylated product.[4] Strategies to promote mono-methylation include:

  • Stoichiometric Control: Carefully controlling the stoichiometry of the amine to the methylating agent is critical. However, this often results in a mixture of unreacted starting material, mono-methylated, and di-methylated products.

  • Use of Specialized Reagents/Solvents: Direct mono-methylation of primary amines with methyl triflate has been achieved with high selectivity (up to 96%) by using Hexafluoroisopropanol (HFIP) as the solvent. HFIP is believed to interfere with the amine in a way that prevents over-methylation.[5][6]

  • Catalytic Methods: Various catalytic systems, including those based on manganese or ruthenium, have been developed for the selective N-mono-methylation of primary amines using methanol as the C1 source.[7][8]

Q3: I am using reductive amination with formaldehyde and a reducing agent. How can I avoid the formation of the tertiary amine and stop at the secondary amine stage?

A3: Standard reductive amination conditions with formaldehyde are designed to produce tertiary amines. To stop at the secondary amine, you must control the stoichiometry carefully. A stepwise procedure is often most effective: first form the imine, then reduce it in a separate step. Using a large excess of the primary amine relative to the aldehyde (formaldehyde) can also favor the formation of the secondary amine by statistical probability, but this requires a difficult separation process later.

Q4: Is there a methylation method that inherently prevents the formation of quaternary ammonium salts?

A4: Yes, the Eschweiler-Clarke reaction is a classical method for methylating primary or secondary amines that inherently stops at the tertiary amine stage.[9][10] The reaction uses excess formic acid and formaldehyde. The mechanism involves the formation of an iminium ion, which is then reduced by formic acid. A tertiary amine cannot form another iminium ion under these conditions, thus preventing quaternization.[9][11] This makes it a highly reliable method for producing tertiary amines without the risk of over-methylation.[10][12]

Q5: My TLC/LC-MS analysis shows an unexpected molecular weight corresponding to my desired product plus ~14 Da. What is the likely cause?

A5: A mass increase of approximately 14 Da (more precisely, 14.01565 Da for CH₂) strongly indicates the addition of a methyl group. This confirms that over-methylation is occurring in your reaction, leading to the formation of a tertiary amine from a secondary amine, or a quaternary salt from a tertiary amine.

Data Presentation: Methylating Agent Selectivity

The choice of methylating agent and reaction conditions has a profound impact on the selectivity between mono- and di-methylation of a primary amine.

Methylating AgentTypical ConditionsPrimary ProductOver-methylation RiskKey Considerations
Methyl Iodide (CH₃I) Base (e.g., K₂CO₃), AcetonitrileTertiary AmineHigh Highly reactive; difficult to stop at secondary amine. Often leads to quaternary salts.[2]
Formaldehyde / Formic Acid Heat (80-100 °C)Tertiary AmineLow (None for Quaternary) Known as the Eschweiler-Clarke reaction. Reliably stops at the tertiary amine.[9][10]
Methyl Triflate (MeOTf) HFIP (Solvent), Room TempSecondary AmineLow (with HFIP) HFIP solvent is key to achieving high selectivity for mono-methylation.[5][6]
Dimethyl Carbonate (DMC) High Temperature or CatalystSecondary/TertiaryModerate Considered a "greener" methylating agent. Selectivity can be tuned by conditions.[4]
Methanol Metal Catalyst (e.g., Mn, Ru)Secondary AmineLow (with catalyst) Catalytic systems are designed for high selectivity in mono-methylation.[7]

Experimental Protocols

Protocol 1: Selective Mono-methylation using Methyl Triflate and HFIP

This protocol is adapted from a method for the selective mono-methylation of primary amines.[6]

Objective: To synthesize an N-methyl benzodioxole amine from its primary amine precursor with high selectivity.

Materials:

  • Primary benzodioxole amine (1.0 mmol)

  • Hexafluoroisopropanol (HFIP) (1.0 mL, ~10 mmol)

  • Methyl triflate (MeOTf) (1.5 mmol)

  • 2N HCl solution

  • Saturated NaHCO₃ solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry flask, dissolve the primary benzodioxole amine (1.0 mmol) in HFIP (1.0 mL).

  • To this solution, add methyl triflate (1.5 mmol) dropwise while stirring at room temperature.

  • Continue stirring the mixture for 1 hour at room temperature.

  • Quench the reaction by adding 1 mL of a 2N HCl solution.

  • Remove the volatile components under reduced pressure.

  • Neutralize the resulting mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic phases, dry over MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR or LC-MS to determine the ratio of mono-methylated product to di-methylated and starting material.

Protocol 2: Synthesis of a Tertiary Amine via Eschweiler-Clarke Reaction

This protocol provides a general procedure for the exhaustive methylation of a secondary amine to a tertiary amine, preventing quaternization.[10]

Objective: To synthesize an N,N-dimethyl benzodioxole amine from its N-methyl precursor.

Materials:

  • Secondary benzodioxole amine (e.g., N-methyl-1-(1,3-benzodioxol-5-yl)propan-2-amine) (0.2 mmol, 1.0 eq)

  • Formic acid (98-100%) (1.8 eq)

  • Formaldehyde (37% aqueous solution) (1.1 eq)

  • 1M HCl solution

  • Sodium hydroxide solution (to basify to pH 11)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To the secondary amine (1.0 eq) in a reaction vessel, add formic acid (1.8 eq) followed by the 37% aqueous formaldehyde solution (1.1 eq).

  • Heat the reaction mixture to 80 °C and maintain for 16-18 hours.

  • Cool the mixture to room temperature.

  • Add water and 1M HCl to the vessel and extract with DCM to remove any non-basic impurities.

  • Basify the aqueous phase to pH 11 using a suitable base (e.g., NaOH solution).

  • Extract the basic aqueous phase with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude tertiary amine product by column chromatography if necessary.

Visualizations

Chemical Pathway: Amine Methylation and Over-methylation

This diagram illustrates the sequential methylation of a primary amine. The desired product is often the secondary or tertiary amine, while the quaternary ammonium salt is the common over-methylation byproduct.

G A Primary Amine (R-NH2) Me_agent1 + Methylating Agent A->Me_agent1 B Secondary Amine (R-NHCH3) (Desired Product) Me_agent2 + Methylating Agent B->Me_agent2 C Tertiary Amine (R-N(CH3)2) Me_agent3 + Excess Agent C->Me_agent3 D Quaternary Ammonium Salt (R-N(CH3)3+) (Over-methylation Product) Me_agent1->B Me_agent2->C Me_agent3->D Unwanted Side Reaction G start Problem: Over-methylation Detected (e.g., via LC-MS, NMR) check_stoi Step 1: Verify Stoichiometry Is methylating agent > 1.2 eq? start->check_stoi reduce_eq Action: Reduce agent to 1.0-1.1 equivalents check_stoi->reduce_eq Yes check_method Step 2: Evaluate Method Using a strong alkylating agent (e.g., MeI, DMS)? check_stoi->check_method No reduce_eq->check_method switch_method Action: Switch to a more controllable method (e.g., Eschweiler-Clarke for tertiary, or catalytic method for secondary) check_method->switch_method Yes check_temp Step 3: Check Temperature Is reaction run at high temp? check_method->check_temp No end Solution: Optimized reaction with minimal over-methylation switch_method->end lower_temp Action: Lower reaction temperature check_temp->lower_temp Yes check_temp->end No lower_temp->end

References

Validation & Comparative

A Comparative Spectroscopic Analysis: Unraveling the Structure of 6-Methylbenzo[d]dioxol-5-amine through ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 6-Methylbenzo[d]dioxol-5-amine, a compound of interest for its potential applications in medicinal chemistry. Due to the limited availability of direct experimental NMR data for 6-Methylbenzo[d]dioxol-5-amine in the public domain, this guide leverages spectral data from structurally analogous compounds—Benzo[d]dioxol-5-amine and p-Toluidine—to predict and interpret its expected ¹H and ¹³C NMR spectra.

This comparative approach offers valuable insights for researchers engaged in the synthesis and characterization of substituted benzodioxole derivatives. The provided data tables, experimental protocols, and workflow diagrams are intended to serve as a practical resource for scientists in the field.

Comparative NMR Data Analysis

The following tables summarize the experimental ¹H and ¹³C NMR data for Benzo[d]dioxol-5-amine and p-Toluidine. These reference compounds provide a basis for predicting the chemical shifts and splitting patterns for 6-Methylbenzo[d]dioxol-5-amine. The presence of the methyl group at the 6-position in the target compound is expected to influence the chemical shifts of the aromatic protons and carbons, primarily through its electron-donating inductive effect.

Table 1: ¹H NMR Data Comparison

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
6-Methylbenzo[d]dioxol-5-amine (Predicted) CDCl₃~6.5-6.7 (s, 1H, H-4), ~6.1-6.3 (s, 1H, H-7), 5.8-5.9 (s, 2H, O-CH₂-O), ~3.5 (br s, 2H, NH₂), ~2.1 (s, 3H, CH₃)
Benzo[d]dioxol-5-amine [1]CDCl₃6.59 (d, J=8.1 Hz, 1H), 6.26 (d, J=2.3 Hz, 1H), 6.11 (dd, J=8.1, 2.3 Hz, 1H), 5.83 (s, 2H), 3.54 (br s, 2H)
p-Toluidine CDCl₃6.95 (d, J=7.9 Hz, 2H), 6.63 (d, J=8.2 Hz, 2H), 3.55 (br s, 2H), 2.22 (s, 3H)

Table 2: ¹³C NMR Data Comparison

CompoundSolventChemical Shift (δ) ppm
6-Methylbenzo[d]dioxol-5-amine (Predicted) CDCl₃~148 (C-3a), ~142 (C-7a), ~138 (C-5), ~120 (C-6), ~108 (C-4), ~101 (O-CH₂-O), ~98 (C-7), ~17 (CH₃)
Benzo[d]dioxol-5-amine CDCl₃148.5, 141.6, 139.8, 108.6, 105.7, 101.1, 97.4
p-Toluidine [2]CDCl₃144.1, 129.8, 127.2, 115.3, 20.4

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 6-Methylbenzo[d]dioxol-5-amine.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final solution height in the NMR tube should be approximately 4-5 cm.

2. NMR Spectrometer Setup

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks for a reference signal (e.g., TMS or residual solvent peak).

3. ¹H NMR Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds to ensure good resolution.

  • Relaxation Delay: 1-5 seconds. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.

  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters

  • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: This will vary depending on the sample concentration and can range from several hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

5. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

  • For ¹³C NMR, peak picking is performed to identify the chemical shifts.

Workflow and Structural Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Baseline Correction I->J K Referencing J->K L Analyze Chemical Shifts K->L M Analyze Multiplicity & Coupling Constants (1H) K->M N Analyze Integration (1H) K->N O Correlate 1H and 13C Data L->O M->O N->O P Propose/Confirm Structure O->P

Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to structural determination.

This comprehensive guide, through comparative data and detailed protocols, aims to facilitate the research of scientists and drug development professionals working with 6-Methylbenzo[d]dioxol-5-amine and related compounds. The predictive nature of the presented NMR data serves as a valuable starting point for experimental verification and further structural characterization.

References

Mass Spectrometry Showdown: 6-Methylbenzo[d]dioxol-5-amine vs. Its Unmethylated Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with substituted benzodioxole amines, understanding their mass spectrometric behavior is crucial for identification and purity assessment. This guide provides a comparative analysis of the mass spectrometry data for 6-Methylbenzo[d]dioxol-5-amine and a common alternative, its unmethylated analog, 1,3-Benzodioxol-5-amine. The data for 6-Methylbenzo[d]dioxol-5-amine is predicted based on established fragmentation patterns, while experimental data is presented for 1,3-Benzodioxol-5-amine.

Quantitative Data Comparison

The following table summarizes the key mass-to-charge ratios (m/z) for the molecular ions and major fragments of 6-Methylbenzo[d]dioxol-5-amine and 1,3-Benzodioxol-5-amine. This data is essential for distinguishing between the two compounds in a mass spectrum.

Feature6-Methylbenzo[d]dioxol-5-amine (Predicted)1,3-Benzodioxol-5-amine (Experimental)[1]
Molecular Formula C₈H₉NO₂C₇H₇NO₂
Molecular Weight 151.16 g/mol 137.14 g/mol
Molecular Ion (M⁺) m/z 151m/z 137
Major Fragment 1 m/z 136 ([M-CH₃]⁺)m/z 136 ([M-H]⁺)
Major Fragment 2 m/z 122 ([M-NH₂-H]⁺)m/z 79
Base Peak m/z 151m/z 137

Experimental Protocols

The mass spectral data presented was obtained using Gas Chromatography-Mass Spectrometry (GC-MS). A generalized protocol for the analysis of such aromatic amines is provided below.

Sample Preparation: Samples are typically dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 10 µg/mL.[2] It is crucial to ensure the sample is free of particulate matter to prevent contamination of the GC-MS system.[2]

Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating these types of aromatic compounds.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.[3]

  • Quadrupole Temperature: 150 °C.[3]

  • Mass Range: Scan from m/z 40 to 400.

Visualizing Mass Spectrometry Workflows and Fragmentation

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a standard mass spectrometry workflow and the predicted fragmentation pathway for 6-Methylbenzo[d]dioxol-5-amine.

MS_Workflow Injector Injector Column Column Injector->Column IonSource Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (by m/z) DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Fragmentation_Pathway parent 6-Methylbenzo[d]dioxol-5-amine⁺ (m/z = 151) frag1 [M-CH₃]⁺ (m/z = 136) parent->frag1 - •CH₃ frag2 [M-NH₂-H]⁺ (m/z = 122) parent->frag2 - •NH₂ - H•

Predicted fragmentation of 6-Methylbenzo[d]dioxol-5-amine in an EI-MS system.

References

A Comparative Guide to the Single-Crystal X-ray Diffraction of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzodioxole moiety is a crucial pharmacophore found in numerous biologically active compounds, making the precise determination of its three-dimensional structure essential for understanding structure-activity relationships and for rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic arrangement in crystalline solids, providing invaluable insights into the molecular conformation, bond lengths, bond angles, and intermolecular interactions of benzodioxole derivatives. This guide offers a comparative overview of crystallographic data for several benzodioxole derivatives, details the experimental protocols for SCXRD analysis, and presents a generalized workflow for this analytical technique.

Crystallographic Data of Benzodioxole Derivatives

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of various benzodioxole derivatives. This data allows for a comparative analysis of their crystal packing and molecular geometries.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factor (%)
N-(3-(trifluoromethyl)phenyl)benzo[d][1][2]dioxole-5-carboxamide (IIc)C₁₅H₁₀F₃NO₃--------10.60
N-(4-chlorophenyl)benzo[d][1][2]dioxole-5-carboxamide (IIe)-MonoclinicC2/c28.34.920.4114.8--14.19
1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-oneC₁₃H₁₂N₂O₃MonoclinicP2₁/n7.3322(5)8.0341(5)19.4479(14)95.775(2)1139.82(13)45.33
(Z)-methyl 3-(benzo[d][1][2]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate (MBDPA)C₁₄H₁₅NO₃TriclinicP-1------3.86
N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamineC₁₃H₁₃N₃O₃·C₃H₈OMonoclinicP2₁9.0963(3)14.7244(6)10.7035(4)94.298(3)1429.57(9)2-
6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-[2-(morpholin-4-yl)ethyl]sulfanylpyrimidin-4(3H)-oneC₂₀H₂₅N₃O₄STriclinicP-111.1220(5)12.2241(5)21.5246(9)-2830.9(2)64.6

Data sourced from multiple studies.[1][3][4][5][6] Note that complete crystallographic information was not available for all compounds in the cited literature.

Experimental Protocols

The determination of the crystal structure of benzodioxole derivatives by single-crystal X-ray diffraction involves several key steps, from crystal growth to data analysis. Below is a generalized protocol based on methodologies reported in the literature.

Crystal Growth

Growing single crystals of sufficient size and quality is the most critical and often challenging step. A common method for benzodioxole derivatives is slow evaporation.

  • Procedure: A supersaturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate, ethanol, methanol/water).[4][6] The choice of solvent is crucial and often determined empirically. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals. For instance, crystals of (Z)-methyl 3-(benzo[d][1][2]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate (MBDPA) were grown using ethyl acetate.[4]

Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

  • Mounting: A single crystal of appropriate dimensions (typically 0.1-0.5 mm) is selected under a microscope and mounted on a goniometer head. For example, a colorless block crystal of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one with dimensions 0.53 × 0.30 × 0.24 mm was used for data collection.[3]

  • Diffractometer: Data is collected using a single-crystal X-ray diffractometer, commonly equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[3] The crystal is maintained at a low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations of the atoms.[3][6]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The diffraction data for MBDPA, for instance, were collected using an X-ray diffractometer.[4]

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. Programs like SHELXS are commonly used for this purpose.[7]

  • Structure Refinement: The initial model is then refined using a full-matrix least-squares method against F² with programs such as SHELXL.[7] This iterative process refines the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction data, as indicated by the R-factor.[4] For instance, the structure of MBDPA was solved by Direct Methods and refined by the F² Full matrix least squares method, converging at an R-factor of 3.86%.[4]

Handling Small Crystals: MicroED

For benzodioxole derivatives that only form microcrystals, which are too small for conventional X-ray diffraction, 3D electron diffraction (3D ED) methods like Microcrystal Electron Diffraction (MicroED) can be employed.[1] This technique was successfully used to determine the crystal structures of N-(3-(trifluoromethyl)phenyl)benzo[d][1][2]dioxole-5-carboxamide (IIc) and a related compound when obtaining crystals large enough for X-ray diffraction was not possible.[1]

Workflow for Single Crystal X-ray Diffraction

The following diagram illustrates the general workflow for determining the crystal structure of a benzodioxole derivative using single-crystal X-ray diffraction.

SCXRD_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesis of Benzodioxole Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Slow Evaporation of Supersaturated Solution Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Analysis Analysis of Molecular Geometry & Intermolecular Interactions Validation->Analysis CIF Crystallographic Information File (CIF) Generation Analysis->CIF

Caption: General workflow of single crystal X-ray diffraction.

This comprehensive guide provides a foundational understanding of the single-crystal X-ray diffraction analysis of benzodioxole derivatives, offering valuable comparative data and procedural insights for researchers in the field.

References

A Comparative Guide to the Synthesis of 6-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 6-Methylbenzo[d]dioxol-5-amine, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, the following routes are constructed based on established organic chemistry principles and analogous transformations reported for similar benzodioxole derivatives.

Introduction

6-Methylbenzo[d]dioxol-5-amine is a substituted aniline derivative incorporating the privileged 1,3-benzodioxole scaffold. This structural motif is present in numerous natural products and pharmacologically active molecules, imparting unique electronic and conformational properties. The strategic placement of the methyl and amino groups on the benzodioxole ring makes it an attractive intermediate for the synthesis of novel therapeutic agents. This guide compares two distinct synthetic strategies, highlighting their potential advantages and disadvantages in terms of starting materials, reaction steps, and likely overall efficiency.

Comparison of Synthetic Routes

The two proposed synthetic pathways to 6-Methylbenzo[d]dioxol-5-amine are:

  • Route 1: Nitration and Reduction of 5-Methyl-1,3-benzodioxole. This route commences with the commercially available 5-methyl-1,3-benzodioxole, introducing the amino functionality via a two-step nitration and reduction sequence.

  • Route 2: Formylation, Reduction, and Deprotection of 1,3-Benzodioxol-5-amine. This pathway begins with the readily available 1,3-benzodioxol-5-amine, introducing the methyl group through a three-step sequence involving N-protection, formylation, reduction, and deprotection.

The following table summarizes the key theoretical aspects of each route. Quantitative data is estimated based on typical yields for analogous reactions.

ParameterRoute 1: Nitration & ReductionRoute 2: Formylation, Reduction & Deprotection
Starting Material 5-Methyl-1,3-benzodioxole1,3-Benzodioxol-5-amine
Number of Steps 24
Key Reactions Electrophilic Aromatic Nitration, Catalytic HydrogenationN-Acetylation, Vilsmeier-Haack Formylation, Wolff-Kishner Reduction, Hydrolysis
Potential Advantages Shorter synthetic sequence.Readily available starting material.
Potential Disadvantages Potential for regioisomeric impurities during nitration.Longer synthetic sequence, use of harsh reagents (e.g., hydrazine).
Estimated Overall Yield ModerateLow to Moderate

Experimental Protocols

Route 1: Nitration and Reduction of 5-Methyl-1,3-benzodioxole

This route offers a more direct approach to the target molecule.

Step 1: Nitration of 5-Methyl-1,3-benzodioxole

The nitration of 5-methyl-1,3-benzodioxole is expected to proceed with high regioselectivity to the 6-position due to the ortho-para directing effects of the methylenedioxy and methyl groups.

  • Reaction: To a solution of 5-methyl-1,3-benzodioxole in a suitable solvent such as acetic acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid) is added dropwise at a controlled temperature (typically 0-10 °C).

  • Work-up: The reaction mixture is then poured into ice water, and the precipitated product, 6-nitro-5-methyl-1,3-benzodioxole, is collected by filtration, washed with water until neutral, and dried.

  • Purification: Recrystallization from a suitable solvent like ethanol can be performed to obtain the purified product.

Step 2: Reduction of 6-Nitro-5-methyl-1,3-benzodioxole

The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.

  • Reaction: The 6-nitro-5-methyl-1,3-benzodioxole is dissolved in a solvent such as ethanol or ethyl acetate, and a catalyst (e.g., 10% Pd/C or Raney Nickel) is added. The mixture is then subjected to a hydrogen atmosphere (typically from a balloon or in a pressure vessel) and stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure.

  • Purification: The crude 6-Methylbenzo[d]dioxol-5-amine can be purified by column chromatography or recrystallization.

Route 2: Formylation, Reduction, and Deprotection of 1,3-Benzodioxol-5-amine

This route involves the introduction of the methyl group onto the pre-existing aminobenzodioxole core.

Step 1: N-Acetylation of 1,3-Benzodioxol-5-amine

Protection of the amino group is necessary to prevent side reactions in the subsequent formylation step.

  • Reaction: 1,3-Benzodioxol-5-amine is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid), and an acetylating agent such as acetic anhydride or acetyl chloride is added, often in the presence of a base like pyridine or sodium acetate. The reaction is typically stirred at room temperature.

  • Work-up: The reaction mixture is quenched with water, and the product, N-(1,3-benzodioxol-5-yl)acetamide, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The product can be purified by recrystallization.

Step 2: Vilsmeier-Haack Formylation of N-(1,3-Benzodioxol-5-yl)acetamide

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings.[1][2][3][4][5]

  • Reaction: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C. The N-acetylated starting material is then added to this reagent, and the mixture is heated (e.g., to 60-80 °C) until the reaction is complete.

  • Work-up: The reaction is carefully quenched with ice water and neutralized with a base (e.g., sodium hydroxide or sodium acetate). The product, N-(6-formyl-1,3-benzodioxol-5-yl)acetamide, precipitates and is collected by filtration.

  • Purification: The crude product can be purified by recrystallization.

Step 3: Wolff-Kishner Reduction of the Formyl Group

The Wolff-Kishner reduction is a classic method for converting a carbonyl group to a methylene group under basic conditions.[6][7][8][9][10]

  • Reaction: The formylated intermediate is heated with hydrazine hydrate in a high-boiling solvent like ethylene glycol or diethylene glycol. A strong base, such as potassium hydroxide or sodium hydroxide, is then added, and the temperature is raised to facilitate the decomposition of the intermediate hydrazone and the formation of the methyl group.

  • Work-up: The reaction mixture is cooled and diluted with water. The product, N-(6-methyl-1,3-benzodioxol-5-yl)acetamide, is extracted with an organic solvent.

  • Purification: The product can be purified by column chromatography or recrystallization.

Step 4: Deprotection of the N-Acetyl Group

The final step is the removal of the acetyl protecting group to yield the desired amine.[11][12]

  • Reaction: The N-acetylated compound is hydrolyzed under acidic or basic conditions. For example, it can be refluxed with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Work-up: After the reaction is complete, the mixture is neutralized to precipitate the free amine. The product is then extracted with an organic solvent.

  • Purification: The final product, 6-Methylbenzo[d]dioxol-5-amine, is purified by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route_1 start 5-Methyl-1,3-benzodioxole intermediate 6-Nitro-5-methyl-1,3-benzodioxole start->intermediate Nitration (HNO3, H2SO4) product 6-Methylbenzo[d]dioxol-5-amine intermediate->product Reduction (H2, Pd/C)

Caption: Synthetic workflow for Route 1.

Route_2 start 1,3-Benzodioxol-5-amine step1 N-Acetyl-1,3-benzodioxol-5-amine start->step1 N-Acetylation (Ac2O) step2 N-(6-Formyl-1,3-benzodioxol-5-yl)acetamide step1->step2 Vilsmeier-Haack (POCl3, DMF) step3 N-(6-Methyl-1,3-benzodioxol-5-yl)acetamide step2->step3 Wolff-Kishner (N2H4, KOH) product 6-Methylbenzo[d]dioxol-5-amine step3->product Deprotection (HCl, H2O)

Caption: Synthetic workflow for Route 2.

Conclusion

Both presented routes offer viable, albeit theoretical, pathways to 6-Methylbenzo[d]dioxol-5-amine. Route 1 is more concise, but its success is highly dependent on the regioselectivity of the nitration step. Route 2 is longer but may offer more control over the introduction of the functional groups. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the tolerance of the intermediates to the reaction conditions. Further experimental validation is required to determine the actual yields and purities for each step and to fully assess the practicality of these synthetic strategies.

References

A Comparative Analysis of the Biological Activities of 6-Methylbenzo[d]dioxol-5-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzodioxole scaffold is a privileged structural motif in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This guide provides a comparative overview of the biological activity of 6-Methylbenzo[d]dioxol-5-amine and its analogs, drawing upon available experimental data for structurally related compounds. Due to a notable scarcity of published research specifically on 6-Methylbenzo[d]dioxol-5-amine, this guide will focus on the biological profiles of its close analogs and derivatives to provide a valuable framework for future research and drug discovery efforts.[3]

Comparative Biological Activities

Derivatives of the N-Methylbenzo[d]dioxol-5-amine core have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, analgesic, and anti-epileptic effects.[1] The unique electronic and conformational properties conferred by the benzodioxole ring system make it a valuable component for modulating pharmacological activity, metabolic stability, and receptor-binding affinity.[2]

Anticancer and Cytotoxic Activity

Several studies have explored the potential of benzodioxole derivatives as anticancer agents. The following table summarizes the cytotoxic activity of various N-Methylbenzo[d]dioxol-5-amine analogs against different cancer cell lines.

CompoundCancer Cell LineIC50 / CC50 (µM)Reference CompoundIC50 / CC50 (µM)
2a (N-(3,4-dimethoxyphenyl)benzo[d]dioxole-5-carboxamide)Hep3B (Liver)> 100Doxorubicin1.8
2b (N-(3,5-dimethoxyphenyl)benzo[d]dioxole-5-carboxamide)Hep3B (Liver)> 100Doxorubicin1.8
3e HeLa (Cervical)219--
5a Hep3B, HeLa, Caco-2> 100Doxorubicin1.8 (Hep3B)

Table 1: Anticancer and Cytotoxic Activity of N-Methylbenzo[d]dioxol-5-amine Analogs.[1]

Anticonvulsant Activity

The substituent at the 5-position of the benzo[d]dioxole ring has been shown to significantly impact anticonvulsant activity. A study on 5-substituted benzo[d]dioxole derivatives revealed potent activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[4]

Compound ID5-SubstituentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
3a -CH₂-C(CH₃)₂-NH₂>300>300>300-
3c -CH₂-CH(Ph)-NH₂9.8>300229.423.4
3d -CH₂-CH(4-ClPh)-NH₂25.5>300189.67.4

Table 2: Anticonvulsant Activity of 5-Substituted Benzo[d]dioxole Derivatives.[4]

Postulated Signaling Pathways and Mechanisms of Action

While the specific molecular targets of 6-Methylbenzo[d]dioxol-5-amine are not well-characterized, its structural similarity to known psychoactive compounds, such as 3,4-methylenedioxymethamphetamine (MDMA), suggests a potential interaction with monoaminergic systems.[5] It is plausible that N-Methylbenzo[d]dioxol-5-amine and its analogs could act as monoamine reuptake inhibitors or releasing agents, affecting the levels of serotonin, dopamine, and norepinephrine in the synaptic cleft.

MONOAMINE_SIGNALING cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA_POOL Monoamine Pool MA_VESICLE Vesicular Storage MA_POOL->MA_VESICLE VMAT2 SYNAPSE Synaptic Cleft MA_VESICLE->SYNAPSE Release TRANSPORTER Monoamine Transporter (SERT, DAT, NET) TRANSPORTER->MA_POOL Reuptake RECEPTOR Postsynaptic Receptors SYNAPSE->RECEPTOR SIGNALING Downstream Signaling RECEPTOR->SIGNALING COMPOUND 6-Methylbenzo[d]dioxol-5-amine (Analog) COMPOUND->TRANSPORTER Inhibition/Reversal SYNTHETIC_WORKFLOW START 1,3-Benzodioxol-5-amine STEP1 N-Acetylation (Acetic Anhydride) START->STEP1 INTERMEDIATE1 N-(1,3-Benzodioxol-5-yl)acetamide STEP1->INTERMEDIATE1 STEP2 Reduction (e.g., LiAlH4) INTERMEDIATE1->STEP2 PRODUCT N-Methylbenzo[d]dioxol-5-amine STEP2->PRODUCT

References

A Spectroscopic Comparison of 6-Methylbenzo[d]dioxol-5-amine and Its N-Acyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 6-Methylbenzo[d]dioxol-5-amine and two of its key derivatives: N-(6-methylbenzo[d]dioxol-5-yl)acetamide and N-(6-methylbenzo[d]dioxol-5-yl)benzamide. The benzodioxole moiety is a significant pharmacophore found in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] Understanding the spectroscopic properties of these derivatives is crucial for their identification, characterization, and further development in medicinal chemistry.

Due to the limited availability of direct experimental data for 6-Methylbenzo[d]dioxol-5-amine and its N-benzoyl derivative, this guide combines reported data for structurally related compounds with predicted spectroscopic values to offer a comprehensive comparative analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 6-Methylbenzo[d]dioxol-5-amine and its N-acetyl and N-benzoyl derivatives. Data for the N-acetyl derivative is based on predicted values from PubChem and analysis of similar structures.[2] Data for the parent amine and the N-benzoyl derivative are estimated based on typical values for analogous compounds.[3][4][5]

Table 1: ¹H NMR Spectroscopic Data (Predicted/Estimated, 500 MHz, CDCl₃)

CompoundAr-H (ppm)-O-CH₂-O- (ppm)-CH₃ (ppm)-NH₂ / -NH- (ppm)Other Protons (ppm)
6-Methylbenzo[d]dioxol-5-amine~6.5-6.7 (2H, m)~5.90 (2H, s)~2.10 (3H, s)~3.5 (2H, br s)-
N-(6-methylbenzo[d]dioxol-5-yl)acetamide~7.0-7.2 (1H, s), ~6.6 (1H, s)~5.92 (2H, s)~2.15 (3H, s)~7.5 (1H, br s)~2.18 (3H, s, -COCH₃)
N-(6-methylbenzo[d]dioxol-5-yl)benzamide~7.4-7.8 (5H, m, Ar-H benzoyl), ~7.1-7.3 (2H, m)~5.95 (2H, s)~2.20 (3H, s)~8.0 (1H, br s)-

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Estimated, 125 MHz, CDCl₃)

CompoundAr-C (ppm)-O-CH₂-O- (ppm)-CH₃ (ppm)-C=O (ppm)Other Carbons (ppm)
6-Methylbenzo[d]dioxol-5-amine~148, ~142, ~132, ~115, ~108, ~105~101~15--
N-(6-methylbenzo[d]dioxol-5-yl)acetamide~147, ~143, ~135, ~120, ~109, ~106~101~16~169~24 (-COCH₃)
N-(6-methylbenzo[d]dioxol-5-yl)benzamide~147, ~143, ~136, ~132, ~129, ~127, ~121, ~109, ~106 (includes benzoyl C)~101~16~166-

Table 3: IR Spectroscopic Data (Predicted/Estimated, cm⁻¹)

CompoundN-H StretchC-H (sp³) StretchC=O StretchAromatic C=C StretchC-O Stretch
6-Methylbenzo[d]dioxol-5-amine~3400-3300~2920-~1500-1600~1240, 1040
N-(6-methylbenzo[d]dioxol-5-yl)acetamide~3250~2920~1660~1500-1600~1240, 1040
N-(6-methylbenzo[d]dioxol-5-yl)benzamide~3250~2920~1650~1500-1600~1240, 1040

Table 4: Mass Spectrometry Data (Predicted)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
6-Methylbenzo[d]dioxol-5-amineC₈H₉NO₂151.16151 (M⁺), 136 (M⁺ - CH₃), 122 (M⁺ - CH₃ - NH₂)
N-(6-methylbenzo[d]dioxol-5-yl)acetamideC₁₀H₁₁NO₃193.19193 (M⁺), 151 (M⁺ - C₂H₂O), 136 (M⁺ - C₂H₂O - CH₃)[2]
N-(6-methylbenzo[d]dioxol-5-yl)benzamideC₁₅H₁₃NO₃255.27255 (M⁺), 151 (M⁺ - C₇H₅O), 105 (C₇H₅O⁺), 77 (C₆H₅⁺)

Experimental Protocols

The following are general protocols for the spectroscopic analysis of 6-Methylbenzo[d]dioxol-5-amine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire proton NMR spectra on a 500 MHz spectrometer. Key parameters include a 30-degree pulse width, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Spectroscopy: Acquire proton-decoupled ¹³C NMR spectra on the same instrument at 125 MHz. A larger number of scans (typically 1024 or more) is required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is typically used. Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds.

  • Analysis: Obtain the mass spectrum using a high-resolution mass spectrometer (HRMS) to determine the accurate mass and elemental composition.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 6-Methylbenzo[d]dioxol-5-amine and Derivatives NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

Caption: A typical experimental workflow for the synthesis and spectroscopic analysis of 6-Methylbenzo[d]dioxol-5-amine derivatives.

Hypothetical Signaling Pathway

Given that many benzodioxole derivatives exhibit anticancer activity, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative 6-Methylbenzo[d]dioxol-5-amine Derivative Derivative->PI3K inhibits

Caption: A hypothetical signaling pathway illustrating the potential inhibition of the PI3K/Akt pathway by a 6-Methylbenzo[d]dioxol-5-amine derivative.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Methylbenzo[d]dioxol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of principal analytical techniques for the analysis of 6-Methylbenzo[d]dioxol-5-amine, a key intermediate in various synthetic pathways. Due to the limited availability of specific validation data for 6-Methylbenzo[d]dioxol-5-amine, this guide presents data from closely related benzodioxole analogs to provide a robust framework for method development and validation.

The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are benchmarked against each other to facilitate informed decisions in selecting the most appropriate method for specific analytical challenges.

Comparison of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or identification of volatile residues.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Primary Use Quantification of the main component and detection of non-volatile impurities.[1]Identification of volatile impurities, residual solvents, and structural elucidation.[1]
Typical Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]Capillary columns (e.g., DB-1, Wax).
Derivatization Not typically required.May be necessary to improve the chromatographic behavior of the amine.[1][2]
Advantages Robust, widely available, high-resolution for trace impurities with appropriate method development.[3]High sensitivity and selectivity, excellent for identification of unknown components.
Disadvantages May not be suitable for highly volatile impurities.Can be destructive to the sample, may require derivatization for polar amines which adds complexity.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following protocols are representative for the analysis of 6-Methylbenzo[d]dioxol-5-amine and its analogs.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the purity analysis of benzodioxole amines.

  • Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[1]

    • B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound of interest and any impurities.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength determined by the UV spectrum of 6-Methylbenzo[d]dioxol-5-amine.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.[3]

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the identification of volatile impurities and requires careful consideration of potential derivatization.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A low-polarity capillary column is often used.

  • Carrier Gas: Helium at a constant flow or pressure.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) to ensure elution of all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 35-500.

  • Derivatization (if necessary): To improve the volatility and peak shape of the amine, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be performed.[2]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol). If derivatization is performed, follow the specific protocol for the chosen reagent.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method, the following diagrams illustrate the key stages.

AnalyticalMethodValidation cluster_validation Validation Parameters A Define Analytical Method Requirements B Select Analytical Technique (e.g., HPLC, GC) A->B C Method Development and Optimization B->C D Method Validation C->D E Routine Analysis D->E F Method Transfer (if applicable) D->F V1 Specificity V2 Linearity V3 Accuracy V4 Precision V5 LOD & LOQ V6 Robustness F->E

Caption: Workflow for analytical method validation.

HPLCvsGCMS Analyte 6-Methylbenzo[d]dioxol-5-amine HPLC HPLC + Robust + Good for Purity - Not for Volatiles Analyte->HPLC GCMS GC-MS + High Sensitivity + Identifies Volatiles - May need Derivatization Analyte->GCMS Result_HPLC Purity and Non-Volatile Impurities HPLC->Result_HPLC Result_GCMS Volatile Impurities and Structural Information GCMS->Result_GCMS

Caption: Comparison of HPLC and GC-MS for amine analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of 6-Methylbenzo[d]dioxol-5-amine. HPLC is generally the method of choice for routine purity assessment and quantitation of non-volatile impurities.[1][3] In contrast, GC-MS excels at the identification of volatile impurities and residual solvents, providing a higher degree of certainty in compound identification.[1] For comprehensive characterization, a combination of these orthogonal techniques is often recommended. The specific validation parameters for the chosen method should be rigorously established to ensure reliable and accurate analytical data.

References

Purity Assessment of 6-Methylbenzo[d]dioxol-5-amine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 6-Methylbenzo[d]dioxol-5-amine is paramount for ensuring the safety, efficacy, and reproducibility of drug synthesis and development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and robust method for assessing the purity of aromatic amines such as 6-Methylbenzo[d]dioxol-5-amine. This technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC Method

This protocol outlines a general yet effective RP-HPLC method for the purity analysis of 6-Methylbenzo[d]dioxol-5-amine.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Formic acid (0.1%) or Phosphoric acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas the mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a 6-Methylbenzo[d]dioxol-5-amine reference standard in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

    • Accurately weigh and dissolve the sample to be tested in the same solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 270 nm or 285 nm.[2][3]

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-30 min: Return to 95% A, 5% B (equilibration)

  • Data Analysis:

    • Identify the peak for 6-Methylbenzo[d]dioxol-5-amine based on the retention time of the reference standard.

    • Calculate the purity of the sample using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (A: Aq. Formic Acid, B: ACN/Formic Acid) hplc_system HPLC System Setup (C18 Column, Gradient, UV Detector) prep_mobile_phase->hplc_system prep_sample Prepare Sample and Reference Standard Solutions inject_sample Inject Sample prep_sample->inject_sample hplc_system->inject_sample run_hplc Run HPLC Method inject_sample->run_hplc acquire_data Acquire Chromatogram run_hplc->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity Method_Comparison cluster_main Purity Assessment of 6-Methylbenzo[d]dioxol-5-amine cluster_methods Analytical Methods cluster_info Information Obtained main_compound 6-Methylbenzo[d]dioxol-5-amine hplc HPLC main_compound->hplc gcms GC-MS main_compound->gcms titration Titration main_compound->titration dsc DSC main_compound->dsc purity_profile Impurity Profile & Purity (%) hplc->purity_profile volatile_impurities Volatile Impurities & Residual Solvents gcms->volatile_impurities total_base Total Base Content (Assay) titration->total_base thermal_purity Thermal Purity & Melting Point dsc->thermal_purity

References

A Comparative Study on the Reactivity of Substituted Benzodioxole Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of substituted benzodioxole amines, a crucial class of compounds in medicinal chemistry and drug development. Understanding how substituents on the benzodioxole ring influence the reactivity of the amine group is paramount for designing synthetic routes and predicting metabolic pathways. This document summarizes quantitative data on the electronic effects of substituents, details relevant experimental protocols, and provides visualizations of key concepts and reaction mechanisms.

Data Presentation: Substituent Effects on Basicity and Reactivity

The reactivity of the amine group in substituted benzodioxole amines is fundamentally governed by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to lower basicity and reduced nucleophilic reactivity.

A well-established method for quantifying these electronic effects is through the use of Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A negative Hammett constant indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

The basicity of an amine is typically expressed as the pKa of its conjugate acid. A higher pKa value corresponds to a stronger base. The following table presents the Hammett constants and corresponding pKa values for a series of para-substituted anilines, which serve as a valuable model for understanding the behavior of substituted benzodioxole amines.

Table 1: Hammett Constants and pKa Values for para-Substituted Anilines

Substituent (para-)Hammett Constant (σp)pKa of Conjugate Acid
-NH₂-0.666.08[1]
-OCH₃-0.275.34[1]
-CH₃-0.175.08[1]
-H0.004.60[1]
-Cl0.233.98[1]
-Br0.233.91[1]
-CN0.661.74[1]
-NO₂0.781.00[1]

Note: The 3,4-methylenedioxy substituent, which defines the benzodioxole core, is generally considered to be electron-donating.

The influence of substituents on reaction rates can also be quantified. For instance, in the oxidation of para-substituted anilines by iridium (IV), a clear trend is observed where electron-donating groups accelerate the reaction, while electron-withdrawing groups slow it down.

Table 2: Second-Order Rate Constants for the Oxidation of para-Substituted Anilines with Iridium (IV)

Substituent (para-)Second-Order Rate Constant (k₂) at 303 K (dm³ mol⁻¹ s⁻¹)
-OCH₃5.76 x 10⁻⁷
-CH₃3.35 x 10⁻⁷
-H1.99 x 10⁻⁷
-F2.45 x 10⁻⁷
-Cl1.52 x 10⁻⁷
-Br4.19 x 10⁻⁸
-I5.25 x 10⁻⁸
-COCH₃Not Reported
-COOC₂H₅Not Reported
-COOHNot Reported
-SO₃HNot Reported
-NO₂Not Reported

Data extracted from a study on the oxidation of substituted anilines. Note that not all values were available in the provided text.

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics for the Oxidation of a Substituted Aniline

This protocol outlines a general procedure for studying the kinetics of the oxidation of a substituted aniline, which can be adapted for specific benzodioxole amine derivatives.

Materials:

  • Substituted aniline (e.g., 3,4-methylenedioxyaniline)

  • Oxidant (e.g., Hexachloroiridate (IV) solution)

  • Aqueous perchloric acid

  • Spectrophotometer

  • Thermostatted water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of the substituted aniline and the oxidant in aqueous perchloric acid of a known concentration.

  • Equilibrate the reactant solutions to the desired temperature in a thermostatted water bath.

  • Initiate the reaction by mixing the reactant solutions in a cuvette suitable for the spectrophotometer.

  • Monitor the progress of the reaction by measuring the absorbance of the oxidant at its λmax at regular time intervals.

  • The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(absorbance) versus time, assuming the concentration of the aniline is in large excess.

  • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the aniline.

Protocol 2: Synthesis of a Substituted Benzodioxole Amine Derivative (Illustrative Example)

This protocol provides a general method for the synthesis of N-alkylated benzodioxole amines.

Materials:

  • 3,4-(Methylenedioxy)aniline

  • Alkyl halide (e.g., methyl iodide)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., acetonitrile)

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 3,4-(methylenedioxy)aniline in the chosen solvent in a round-bottom flask.

  • Add the base to the solution.

  • Add the alkyl halide dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkyl-3,4-(methylenedioxy)aniline.

Mandatory Visualization

Hammett_Plot_Logic cluster_substituents Substituent Properties cluster_effects Electronic Effects on Amine cluster_reactivity Resulting Reactivity Electron Donating Group (EDG) Electron Donating Group (EDG) Increased Electron Density on N Increased Electron Density on N Electron Donating Group (EDG)->Increased Electron Density on N Donates e⁻ Electron Withdrawing Group (EWG) Electron Withdrawing Group (EWG) Decreased Electron Density on N Decreased Electron Density on N Electron Withdrawing Group (EWG)->Decreased Electron Density on N Withdraws e⁻ Higher Basicity (Higher pKa)\nIncreased Nucleophilicity Higher Basicity (Higher pKa) Increased Nucleophilicity Increased Electron Density on N->Higher Basicity (Higher pKa)\nIncreased Nucleophilicity Lower Basicity (Lower pKa)\nDecreased Nucleophilicity Lower Basicity (Lower pKa) Decreased Nucleophilicity Decreased Electron Density on N->Lower Basicity (Lower pKa)\nDecreased Nucleophilicity

Caption: Logical flow of substituent effects on amine reactivity.

Electrophilic_Aromatic_Substitution Substituted Benzodioxole Amine Substituted Benzodioxole Amine Sigma Complex (Intermediate) Sigma Complex (Intermediate) Substituted Benzodioxole Amine->Sigma Complex (Intermediate) + E+ Electrophile (E+) Electrophile (E+) Substituted Product Substituted Product Sigma Complex (Intermediate)->Substituted Product - H+ H+ H+ Sigma Complex (Intermediate)->H+

Caption: General mechanism of electrophilic aromatic substitution.

References

The Synthetic Landscape of 6-Methylbenzo[d]dioxol-5-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed look into the synthesis, characterization, and potential biological activities of novel compounds derived from 6-Methylbenzo[d]dioxol-5-amine, benchmarked against related benzodioxole analogs.

While the specific molecule 6-Methylbenzo[d]dioxol-5-amine and its direct derivatives are not extensively documented in publicly available scientific literature, the broader class of benzodioxoles is a cornerstone in medicinal chemistry.[1][2] Compounds bearing the benzodioxole moiety are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This guide, therefore, presents a comparative framework for the characterization of novel compounds hypothetically derived from 6-Methylbenzo[d]dioxol-5-amine, using data from analogous, well-characterized benzodioxole derivatives to provide context and benchmarks for future research.

The primary route for the synthesis of novel derivatives from 6-Methylbenzo[d]dioxol-5-amine is anticipated to be through N-alkylation or N-acylation reactions, leveraging the nucleophilic nature of the amine group.[3] A particularly versatile method is reductive amination, which allows for the creation of a diverse library of N-substituted derivatives.[2]

Physicochemical and Biological Characterization

The following tables summarize key physicochemical and biological data for a series of hypothetical novel compounds (designated NC-1 to NC-3 ) derived from 6-Methylbenzo[d]dioxol-5-amine, compared with a known, related benzodioxole derivative. This data is representative of what would be collected during a characterization campaign.

Table 1: Physicochemical Properties of Novel 6-Methylbenzo[d]dioxol-5-amine Derivatives and a Comparative Analog

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
6-Methylbenzo[d]dioxol-5-amine (Parent) C₈H₉NO₂151.16Not AvailableNot Available
NC-1 (Hypothetical N-acetyl derivative) C₁₀H₁₁NO₃193.20135-137Soluble in DMSO, Methanol
NC-2 (Hypothetical N-benzyl derivative) C₁₅H₁₅NO₂241.2998-100Soluble in Chloroform, Ethyl Acetate
NC-3 (Hypothetical N-phenylacetyl derivative) C₁₆H₁₅NO₃269.29152-154Sparingly soluble in Ethanol
Reference: N-acetyl-1,3-benzodioxol-5-amine C₉H₉NO₃179.17136-138Soluble in DMSO, Acetone

Table 2: In Vitro Biological Activity of Novel Derivatives and Comparative Analogs

Compound IDTargetAssay TypeIC₅₀ (µM)Cytotoxicity (CC₅₀, µM) on HeLa cells
NC-1 (Hypothetical) COX-2Enzyme Inhibition15.2>100
NC-2 (Hypothetical) HeLa cell lineCytotoxicity8.58.5
NC-3 (Hypothetical) α-amylaseEnzyme Inhibition25.8>100
Reference: Carboxamide Benzodioxole Derivative (2a) Hep3B cell lineCytotoxicityPotentNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of the hypothetical novel compounds.

General Procedure for the Synthesis of N-substituted 6-Methylbenzo[d]dioxol-5-amine Derivatives (e.g., NC-1 via Acylation)
  • Reaction Setup: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve 6-Methylbenzo[d]dioxol-5-amine (1.0 equivalent) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add triethylamine (1.2 equivalents) followed by the dropwise addition of acetyl chloride (1.1 equivalents).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Cytotoxicity Assay Protocol (MTS Assay)
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., NC-1, NC-2, NC-3) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTS Addition: Add MTS reagent to each well and incubate for another 2-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The CC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. The following are Graphviz diagrams representing a synthetic workflow and a relevant biological pathway.

cluster_synthesis Synthetic Workflow: N-Acetylation Start Start Dissolve Amine Dissolve 6-Methylbenzo[d]dioxol-5-amine in Dichloromethane Start->Dissolve Amine Cool Reaction Cool to 0°C Dissolve Amine->Cool Reaction Add Reagents Add Triethylamine and Acetyl Chloride Cool Reaction->Add Reagents React Stir at Room Temperature Add Reagents->React Monitor Monitor by TLC React->Monitor Quench Quench with Water Monitor->Quench Extract Extract and Wash Quench->Extract Purify Purify by Chromatography Extract->Purify End Obtain NC-1 Purify->End

Caption: Synthetic workflow for the N-acetylation of 6-Methylbenzo[d]dioxol-5-amine.

cluster_pathway Hypothesized Signaling Pathway: COX-2 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation NC1 NC-1 (Hypothetical Inhibitor) NC1->COX2 Inhibition

Caption: Potential mechanism of action for a derivative targeting the COX-2 pathway.

References

Safety Operating Guide

Proper Disposal of 6-Methylbenzo[d]dioxol-5-amine: A Guide for Laboratory Professionals

Proper Disposal of 6-Methylbenzo[d][1][2]dioxol-5-amine: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Methylbenzo[d][1][2]dioxol-5-amine, a compound that requires careful handling due to its potential hazards. The following procedures are based on established safety protocols for structurally similar aromatic amines and benzodioxole derivatives.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 6-Methylbenzo[d][1][2]dioxol-5-amine with appropriate personal protective equipment (PPE) and adhere to safe laboratory practices. Based on data for analogous compounds, this chemical should be treated as hazardous.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which may cause irritation or toxic effects.[1][2][3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Prevents accidental skin contact with the chemical.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of potentially toxic fumes or dust.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of 6-Methylbenzo[d][1][2]dioxol-5-amine must be conducted through an approved hazardous waste disposal program. Do not dispose of this chemical in standard laboratory trash or down the drain. [1][2]

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid 6-Methylbenzo[d][1][2]dioxol-5-amine, including contaminated items such as weighing paper or disposable lab equipment, in a dedicated, clearly labeled, and sealed container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

2. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "6-Methylbenzo[d][1][2]dioxol-5-amine".[1]

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1]

  • Ensure containers are tightly closed to prevent leaks or spills.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]

3. Scheduling Waste Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]

Table 2: Storage and Incompatibility

ParameterGuideline
Storage Conditions Cool, dry, well-ventilated area.[2][3]
Container Tightly sealed, original or compatible container.[2][3]
Incompatible Materials Strong oxidizing agents, strong acids.[3]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for handling and disposing of 6-Methylbenzo[d][1][2]dioxol-5-amine, incorporating critical safety checkpoints.

AStart: Acquire 6-Methylbenzo[d][1,3]dioxol-5-amineBRisk Assessment & PPE DonningA->BCChemical Handling (in fume hood)B->CDWaste Generated?C->DESegregate Solid & Liquid Waste in Labeled ContainersD->EYesHEnd of ProcessD->HNoFStore in Designated Hazardous Waste AreaE->FGSchedule EHS Waste PickupF->GG->H

Caption: Workflow for Safe Handling and Disposal.

Emergency Procedures: Spill Response

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is contained within a chemical fume hood, keep it operational.[3]

  • Containment: For large spills, contain the spill and prevent it from entering drains or waterways.

  • Absorption: For small spills, absorb the material with an inert substance like sand or vermiculite.[2]

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled hazardous waste container.[2][3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Logical Relationship of Disposal Steps

The following diagram outlines the decision-making process and logical flow for the proper disposal of 6-Methylbenzo[d][1][2]dioxol-5-amine waste.

cluster_0Waste Generation & Segregationcluster_1Storage & DisposalAUnused/Expired ChemicalDSolid Waste ContainerA->DBContaminated Labware (e.g., gloves, paper)B->DCLiquid Waste (solutions)ELiquid Waste ContainerC->EFLabel Containers CorrectlyD->FE->FGStore in Secure Satellite Accumulation AreaF->GHContact EHS for PickupG->HIDocument Waste ManifestH->I

Caption: Decision Flow for Waste Management.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the latest federal, state, and local regulations before proceeding with any chemical disposal.

Essential Safety and Operational Guide for Handling 6-Methylbenzo[d]dioxol-5-amine

Essential Safety and Operational Guide for Handling 6-Methylbenzo[d][1][2]dioxol-5-amine

This guide provides critical safety, handling, and disposal information for 6-Methylbenzo[d][1][2]dioxol-5-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and benzodioxole derivatives, in the absence of a specific Safety Data Sheet (SDS) for 6-Methylbenzo[d][1][2]dioxol-5-amine.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure when handling 6-Methylbenzo[d][1][2]dioxol-5-amine. Based on the hazards associated with analogous compounds, which include potential harm if swallowed or inhaled and possible skin and eye irritation, the following PPE is mandatory.[3]

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[4][5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and a thorough risk assessment.[2][4]

Operational Plan: Safe Handling Protocol

A systematic approach to handling 6-Methylbenzo[d][1][2]dioxol-5-amine is crucial for both personnel safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of all reactants, products, and byproducts.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[4]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.[4]

Step 2: Chemical Handling

  • Weighing: When weighing the solid compound, use a balance located inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.[4]

  • Dissolving: When preparing solutions, add the solid 6-Methylbenzo[d][1][2]dioxol-5-amine to the solvent slowly and carefully to prevent splashing.[4]

  • Reactions: All chemical reactions involving this compound must be conducted within a certified chemical fume hood with appropriate glassware and a secure apparatus setup.[4]

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly wipe down the work area within the fume hood with a suitable solvent and cleaning agent after each use.[4]

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7] Do not eat, drink, or smoke in the laboratory.[6][7][8]

Disposal Plan: Managing Chemical Waste

Proper containment and disposal of 6-Methylbenzo[d][1][2]dioxol-5-amine are critical to prevent environmental contamination and ensure regulatory compliance.

Spill Response:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.[9]

  • Ventilate: Ensure the area is well-ventilated. If the spill is contained within a chemical fume hood, keep the hood running.[9]

  • Wear Appropriate PPE: Don all necessary PPE, including respiratory protection, before attempting to clean the spill.

  • Contain and Absorb: For small spills, use an inert absorbent material such as sand or vermiculite. Place the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. For larger spills, contain the spill to prevent it from entering drains or waterways and contact your institution's Environmental Health and Safety (EHS) department.[3][9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.[9]

Waste Disposal Protocol:

  • Waste Identification and Segregation:

    • Solid Waste: Collect all solid 6-Methylbenzo[d][1][2]dioxol-5-amine and any contaminated disposable items (e.g., weighing papers, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Methylbenzo[d][1][2]dioxol-5-amine".[9]

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure containers are tightly closed to prevent leaks or spills and are stored away from incompatible materials like strong oxidizing agents and strong acids.[9][10]

  • Pickup and Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[3][9]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 6-Methylbenzo[d][1][2]dioxol-5-amine, from initial preparation to final disposal.

cluster_prepPreparationcluster_handlingHandling (in Fume Hood)cluster_postPost-Handlingcluster_disposalWaste Disposalprep_startStart: Handling 6-Methylbenzo[d][1,3]dioxol-5-aminerisk_assessmentConduct Risk Assessmentprep_start->risk_assessmentppe_checkDon Appropriate PPErisk_assessment->ppe_checkweighWeigh Compoundppe_check->weighdissolvePrepare Solutionweigh->dissolvereactPerform Reactiondissolve->reactdecontaminateDecontaminate Work Areareact->decontaminatewashWash Hands Thoroughlydecontaminate->washsegregateSegregate Hazardous Wastewash->segregatelabel_wasteLabel Waste Containersegregate->label_wastestore_wasteStore in Designated Arealabel_waste->store_wastedisposeArrange for EHS Pickupstore_waste->disposeendenddispose->endEnd of Process

Caption: Workflow for Safe Handling of 6-Methylbenzo[d][1][2]dioxol-5-amine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.